Licoisoflavone B
Description
from Sophra mooracroftiana; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPADOTOCPASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216257 | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66056-30-2 | |
| Record name | Licoisoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOISOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Licoisoflavone B: A Technical Guide to Natural Sources and Isolation for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of Licoisoflavone B, an isoflavone of significant interest to the scientific and drug development communities. The document details its primary natural sources and outlines methodologies for its extraction and isolation, presenting quantitative data in a structured format for ease of comparison. This guide is intended for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this bioactive compound.
Natural Sources of this compound
This compound is a naturally occurring prenylated isoflavone found predominantly in the plant kingdom, particularly within the Fabaceae (legume) family. The primary and most commercially significant sources are species of the Glycyrrhiza genus, commonly known as licorice. Other notable plant sources that have been identified to contain this compound include species from the Sophora and Lupinus genera.
The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. A summary of the key natural sources is provided in the table below.
| Plant Species | Family | Plant Part | Geographic Origin (if specified) | Reference |
| Glycyrrhiza uralensis Fisch. | Fabaceae | Root | China | [1] |
| Glycyrrhiza aspera | Fabaceae | Not Specified | Not Specified | [2] |
| Sophora moorcroftiana (Benth.) Benth. ex Baker | Fabaceae | Root | Qinghai-Tibet Plateau | [3][4][5] |
| Lupinus albus (White Lupin) | Fabaceae | Root, Leaves, Stems | Not Specified | [6][7][8] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction followed by one or more chromatographic purification stages. The selection of the appropriate methodology is critical to achieving a high yield and purity of the final compound.
Extraction Methodologies
The initial step in isolating this compound is the extraction from the dried and powdered plant material. Various extraction techniques can be employed, with the choice of solvent and method significantly influencing the extraction efficiency and the profile of co-extracted compounds.
Common Extraction Solvents:
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Acetone
-
Water (often in combination with an organic solvent)
Extraction Techniques:
-
Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period. While straightforward, it may result in lower yields compared to more advanced methods.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh solvent.
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.
-
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a green technology that offers high selectivity and yields a solvent-free extract.
A general workflow for the extraction of isoflavones from plant material is depicted below.
Chromatographic Purification
Following extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to chromatographic techniques to isolate this compound. A combination of methods is often employed to achieve high purity.
2.2.1. Column Chromatography (CC) / Flash Chromatography
Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. Flash chromatography is a rapid form of column chromatography that utilizes pressure to accelerate the solvent flow, significantly reducing purification time.
Typical Stationary Phases:
-
Silica gel
-
Reversed-phase silica (C18)
Mobile Phase: A gradient of solvents with increasing polarity is typically used. For normal-phase silica gel chromatography, a common mobile phase system is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol). For reversed-phase chromatography, a mixture of water and an organic solvent like methanol or acetonitrile is common.
Experimental Protocol: General Flash Chromatography
-
Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: The dried crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This "dry loading" method is preferred as it often leads to better separation. The resulting powder is then carefully added to the top of the packed column.
-
Elution: The mobile phase is passed through the column. The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Evaporation: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield the isolated this compound.
The logical relationship of the flash chromatography process is illustrated in the diagram below.
2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.
Typical Stationary Phase:
-
Reversed-phase C18 silica gel is most commonly used for the purification of isoflavones.
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of a polar solvent (e.g., water, often with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., methanol or acetonitrile).
Experimental Protocol: General Preparative HPLC
-
Sample Preparation: The partially purified fraction containing this compound from the previous chromatography step is dissolved in the initial mobile phase. The solution is filtered through a 0.45 µm filter to remove any particulate matter.
-
Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from impurities. This method is then scaled up for preparative HPLC.
-
Purification: The sample is injected onto the preparative HPLC column. The gradient elution is run, and the detector (typically UV-Vis) monitors the eluent.
-
Fraction Collection: A fraction collector is used to automatically collect the peak corresponding to this compound.
-
Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC.
-
Solvent Removal: The solvent is removed from the purified fraction, often by lyophilization (freeze-drying) or rotary evaporation, to yield the pure this compound.
The workflow for preparative HPLC is outlined in the following diagram.
Quantitative Data
Quantitative data on the yield of this compound from various sources and using different isolation techniques is crucial for process optimization and economic feasibility studies. The following table summarizes available quantitative information. It is important to note that direct, comparable yield data for this compound is not extensively reported in the literature, and the values presented are often for total flavonoids or other major components.
| Plant Source | Extraction Method | Purification Method | Yield of this compound | Purity | Reference |
| Glycyrrhiza uralensis | Bioactivity-guided fractionation | Not specified in detail | 1.34 mg from 250 g dried roots | Not specified | [9] |
| Sophora moorcroftiana | Not specified in detail | Not specified in detail | Isolated, but no yield reported | Not specified | [3] |
| Lupinus albus | Not specified in detail | Capillary Zone Electrophoresis | Detected and quantified, but no yield from raw material reported | Not specified | [6] |
Note: The available literature often focuses on the isolation and identification of numerous compounds, with specific yield data for this compound being limited. The data presented here is based on the available search results and highlights the need for further quantitative studies.
Conclusion
This compound is a promising isoflavone with significant therapeutic potential. Its primary natural sources are members of the Glycyrrhiza, Sophora, and Lupinus genera. The isolation of this compound involves a systematic approach of extraction followed by chromatographic purification, typically employing flash chromatography and preparative HPLC to achieve high purity. While effective isolation protocols are established for isoflavones in general, there is a need for more detailed, optimized protocols and comprehensive quantitative yield data specifically for this compound to facilitate its further research and development. This guide provides a foundational understanding for researchers and professionals to build upon in their endeavors to unlock the full potential of this valuable natural product.
References
- 1. GSRS [precision.fda.gov]
- 2. Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Constituents of Sophora Species. XXII. : Constituents of the Root of Sophora moorcroftiang BENTH. ex BAKER. (1) [jstage.jst.go.jp]
- 4. Studies on the Constituents of Sophora Species. XXII. : Constituents of the Root of Sophora moorcroftiang BENTH. ex BAKER. (1) [jstage.jst.go.jp]
- 5. Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Changes of isoflavones during the growth cycle of Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PubMed [pubmed.ncbi.nlm.nih.gov]
Licoisoflavone B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licoisoflavone B, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from the roots of Glycyrrhiza uralensis (licorice) and other leguminous plants, this compound has demonstrated potent antioxidant and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the discovery and history of this compound, a compilation of its quantitative biological data, detailed experimental protocols for key assays, and a visualization of its putative signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Discovery and History
This compound is an isoflavone first identified as a constituent of Sophora moorcroftiana. Its isolation and initial characterization as a potent antioxidant were described in a 2002 study by S. Toda and colleagues.[1] This research highlighted its ability to inhibit lipid peroxidation initiated by superoxide anions, suggesting its potential as a protective agent against oxidative stress.[1] this compound has also been isolated from other plant species, including Glycyrrhiza aspera and Lupinus albus.[2] The chemical structure of this compound is characterized by a 5,7-dihydroxyisoflavone backbone with a dimethylchromene ring fused to the B-ring. Its molecular formula is C₂₀H₁₆O₆, with a molecular weight of 352.34 g/mol .[2]
Quantitative Biological Data
The biological activity of this compound has been quantified in several key assays, demonstrating its potential as a bioactive molecule. The following tables summarize the available quantitative data.
Table 1: Antioxidant Activity of this compound
| Assay | Endpoint | IC₅₀ (μM) | Source Organism of Compound | Reference |
| Lipid Peroxidation Inhibition | Inhibition of superoxide-induced lipid peroxidation | 2.7 | Sophora moorcroftiana | [1] |
Table 2: Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound
| Enzyme | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Experimental System | Reference |
| CYP2C8 | Reversible, Competitive | 7.4 ± 1.1 | 7.0 ± 0.7 | Recombinant CYP2C8 | |
| CYP2C9 | Reversible, Mixed-type | 4.9 ± 0.4 | 1.2 ± 0.2 | Recombinant CYP2C9 | |
| CYP2B6 | Irreversible and Reversible | 16.0 ± 3.9 | - | Human Liver Microsomes |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This protocol is a generalized method for assessing lipid peroxidation, adapted from common TBARS assay procedures, and is similar to the methodology used to evaluate the antioxidant activity of isoflavones like this compound.
Objective: To determine the ability of this compound to inhibit lipid peroxidation in a biological sample, typically induced by an oxidizing agent.
Materials:
-
This compound
-
Lecithin (or a biological sample like brain homogenate)
-
Xanthine
-
Xanthine Oxidase (to generate superoxide anions)
-
Phosphate buffer (pH 7.4)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a suspension of lecithin or a homogenate of a biological tissue (e.g., brain) in phosphate buffer.
-
Reaction Mixture: In a test tube, combine the lecithin suspension/homogenate, xanthine, and the desired concentration of this compound (dissolved in a suitable solvent like DMSO). A control group without this compound should be included.
-
Initiation of Peroxidation: Add xanthine oxidase to the reaction mixture to initiate the generation of superoxide anions and subsequent lipid peroxidation. Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of TCA containing BHT. The BHT prevents further oxidation during the subsequent heating step.
-
Formation of MDA-TBA Adduct: Add TBA solution to the mixture and heat at 95°C for 60 minutes. This allows the malondialdehyde (MDA), a product of lipid peroxidation, to react with TBA to form a colored adduct.
-
Measurement: After cooling the tubes on ice, centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA equivalents using a standard curve prepared with known concentrations of MDA. The inhibitory effect of this compound is expressed as the percentage reduction in MDA formation compared to the control.
Cytochrome P450 Inhibition Assay (Using Human Liver Microsomes)
This protocol outlines a common method to assess the inhibitory potential of a compound on major human CYP450 enzymes.
Objective: To determine the IC₅₀ and inhibition kinetics (Kᵢ) of this compound against specific CYP450 isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs) or recombinant CYP enzymes
-
Specific probe substrates for each CYP isoform (e.g., amodiaquine for CYP2C8, diclofenac for CYP2C9, bupropion for CYP2B6)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Pre-incubation (for time-dependent inhibition): To assess irreversible inhibition, pre-incubate this compound with HLMs and the NADPH regenerating system at 37°C for a defined period (e.g., 30 minutes) before adding the probe substrate. A control without the NADPH system is also run.
-
Incubation: In a 96-well plate, combine the HLMs or recombinant enzymes, potassium phosphate buffer, and varying concentrations of this compound. Add the specific probe substrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression. For mechanism-based inhibition, determine the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ. For reversible inhibition, determine the Kᵢ and the type of inhibition (competitive, non-competitive, or mixed) using Lineweaver-Burk or Dixon plots.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. As a flavonoid, its mechanisms of action are likely to overlap with those of other structurally similar compounds. The following diagrams illustrate the putative signaling pathways modulated by this compound, based on the known activities of isoflavones.
Antioxidant Mechanism
This compound's primary recognized activity is its antioxidant effect. This can be conceptualized through two main mechanisms: direct radical scavenging and the upregulation of endogenous antioxidant enzymes.
Caption: Antioxidant mechanisms of this compound.
Inhibition of Pro-inflammatory Signaling (NF-κB Pathway)
Flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. This compound may share this mechanism.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli, including stress and inflammation. Flavonoids have been shown to modulate this pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound presents a compelling profile as a bioactive natural product with significant therapeutic potential. Its well-defined antioxidant and enzyme-inhibitory activities, coupled with its putative roles in modulating key cellular signaling pathways, make it a promising candidate for further investigation in the fields of drug discovery and development. This technical guide provides a foundational resource to support and stimulate future research into the multifaceted pharmacological properties of this compound.
References
Licoisoflavone B: A Technical Guide on its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licoisoflavone B is a prenylated isoflavone, a class of naturally occurring phenolic compounds found in a variety of plants, most notably in the roots of Glycyrrhiza species, commonly known as licorice. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.
Chemical Structure and Properties
This compound possesses a characteristic isoflavone core structure substituted with a dimethylchromene ring. This unique structural feature contributes to its distinct chemical and biological properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | [1] |
| Molecular Formula | C₂₀H₁₆O₆ | [1][2] |
| Molecular Weight | 352.34 g/mol | [1][2] |
| CAS Number | 66056-30-2 | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [3] |
Biological Activities and Mechanism of Action
This compound has demonstrated significant antioxidant properties, primarily through the inhibition of lipid and protein oxidation. While its direct effects on specific signaling pathways are still under investigation, its ability to counteract oxidative stress suggests potential roles in modulating cellular signaling cascades implicated in various diseases.
Antioxidant Activity
Inhibition of Lipid Peroxidation:
This compound has been shown to be a potent inhibitor of lipid peroxidation.[1] One of the proposed mechanisms for this activity is its ability to act as a superoxide anion scavenger.[1] Superoxide anions are a primary source of reactive oxygen species (ROS) that can initiate the chain reaction of lipid peroxidation, leading to cellular damage. By scavenging these radicals, this compound helps to protect cell membranes from oxidative damage.
Table 2: Inhibitory Activity of this compound on Lipid Peroxidation
| Assay | IC₅₀ Value | Reference(s) |
| Inhibition of lipid peroxidation by superoxide anion | 92.5 ± 4.8% inhibition at a tested concentration | [1] |
Inhibition of Protein Oxidation:
In addition to lipids, proteins are also susceptible to oxidative damage by ROS. This compound has been observed to inhibit copper-ion-induced protein oxidative modification in vitro.[2] This protective effect is attributed to its chemical structure, including the presence of hydroxyl and benzopyran groups, which can participate in redox reactions and neutralize oxidizing species.[2]
Table 3: Inhibitory Activity of this compound on Protein Oxidation
| Assay | Observation | Reference(s) |
| Copper-ion-induced protein oxidative modification | Weaker inhibition compared to sophoraisoflavone A, genistein, and mannitol | [2] |
Potential Role in Cellular Signaling Pathways
While direct evidence for this compound is limited, isoflavones as a class are known to modulate various signaling pathways involved in inflammation, cell proliferation, and antioxidant defense. Further research is warranted to specifically elucidate the effects of this compound on these pathways.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Some isoflavones have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Certain flavonoids have been found to modulate MAPK signaling.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and detoxification enzymes. Many flavonoids are known activators of the Nrf2 pathway.[5]
Experimental Protocols
Inhibition of Lipid Peroxidation Assay (Superoxide Anion Scavenging)
This protocol is based on the method described by Toda & Shirataki (2002).[1]
-
Reagents:
-
Lecithin (from egg yolk)
-
Adenosine-5-diphosphate monopotassium (ADP)
-
Ferric chloride (FeCl₃)
-
Xanthine
-
Xanthine oxidase
-
This compound solution (at desired concentrations)
-
Phosphate buffer
-
-
Procedure:
-
Prepare a reaction mixture containing lecithin, ADP, and FeCl₃ in a phosphate buffer.
-
Add the this compound solution to the reaction mixture.
-
Initiate the generation of superoxide anions by adding xanthine and xanthine oxidase to the mixture.
-
Incubate the reaction mixture at a specified temperature for a set period.
-
Stop the reaction and measure the extent of lipid peroxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS) or other suitable markers.
-
Calculate the percentage inhibition of lipid peroxidation by comparing the results with a control group without this compound.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibitory effects of licoisoflavones A and B and sophoraisoflavone A of Sophra mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Antimutagenic Potential of Licoisoflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licoisoflavone B, a prenylated isoflavonoid isolated from the roots of Glycyrrhiza species, has garnered scientific interest for its diverse pharmacological activities. While direct studies on its antimutagenic effects are emerging, its known biochemical properties suggest a significant potential to counteract DNA damage induced by mutagens. This technical guide provides an in-depth overview of the plausible in vitro antimutagenic effects of this compound, focusing on its potential mechanisms of action, relevant experimental protocols for assessment, and a framework for future research. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, toxicology, and molecular biology.
Introduction to Mutagenesis and Antimutagenesis
Mutagenesis, the process of inducing permanent alterations in the DNA sequence, is a critical factor in the etiology of numerous diseases, including cancer and inherited genetic disorders.[1] Antimutagenic agents are compounds that can prevent or reduce the frequency of mutations.[1] These agents can act through various mechanisms, broadly categorized as desmutagenesis and bioantimutagenesis.[2]
-
Desmutagenesis: Involves the direct inactivation of mutagens or the inhibition of their metabolic activation.[2]
-
Bioantimutagenesis: Encompasses mechanisms that suppress mutations after DNA has been damaged, such as enhancing DNA repair processes or modulating DNA replication fidelity.[2]
This compound, with its established antioxidant and enzyme-inhibitory properties, presents a compelling case for investigation as a desmutagenic agent.
Potential Antimutagenic Mechanisms of this compound
Based on its known bioactivities, this compound may exert antimutagenic effects through two primary pathways: inhibition of metabolic activation of pro-mutagens and antioxidant activity.
Inhibition of Cytochrome P450 Enzymes
Many chemical mutagens are pro-mutagens, meaning they require metabolic activation by enzymes, primarily the cytochrome P450 (CYP) superfamily, to become electrophilic species that can damage DNA.[2] By inhibiting these enzymes, the formation of ultimate mutagens can be prevented. This compound has been shown to inhibit several human CYP enzymes.[3]
Table 1: Inhibitory Effects of this compound on Human Cytochrome P450 Enzymes
| CYP Enzyme | IC₅₀ (µM) | Type of Inhibition |
| CYP2B6 | 16.0 ± 3.9 | Reversible and Irreversible |
| CYP2C8 | 7.4 ± 1.1 | Competitive |
| CYP2C9 | 4.9 ± 0.4 | Mixed-type |
| CYP3A4 (testosterone as substrate) | 26.7 ± 12.8 | Weak inhibitor |
Data sourced from in vitro studies using human liver microsomes.[3]
The inhibitory action of this compound on these key drug-metabolizing enzymes suggests its potential to block the activation of pro-mutagens that are substrates for these CYPs.
References
- 1. Antimutagenic compounds and their possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
Licoisoflavone B: A Technical Guide on its Anti-Helicobacter pylori Activity and Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary etiological agent in the development of chronic gastritis, peptic ulcers, and gastric cancer. The rising prevalence of antibiotic resistance in H. pylori necessitates the exploration of novel therapeutic agents. Licoisoflavone B, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), has emerged as a promising natural compound with demonstrated in vitro inhibitory activity against H. pylori. This technical guide provides a comprehensive overview of the current understanding of this compound's action against this significant pathogen, detailing its antibacterial efficacy and exploring its potential mechanisms of action based on current research.
Quantitative Data: In Vitro Antibacterial Activity
This compound has demonstrated significant inhibitory effects on the growth of various Helicobacter pylori strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antibacterial potency.
| Compound | H. pylori Strain | Resistance Profile | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | ATCC 43504 | - | 12.5 | [Fukai et al., 2002] |
| This compound | GP98 | Clarithromycin & Amoxicillin-Resistant | 6.25 | [Fukai et al., 2002] |
| This compound | GP99 | - | 12.5 | [Fukai et al., 2002] |
| This compound | TN2GF4 | - | 12.5 | [Fukai et al., 2002] |
Putative Mechanisms of Action
While direct mechanistic studies on this compound's action against H. pylori are limited, the broader class of flavonoids, particularly prenylated isoflavonoids, are known to exert their antibacterial effects through multiple pathways. The following are the most probable mechanisms by which this compound inhibits H. pylori.
Disruption of Bacterial Cell Membrane Integrity
A primary mechanism for many flavonoids is the disruption of the bacterial cell membrane. The lipophilic nature of the prenyl group on this compound likely facilitates its insertion into the phospholipid bilayer of the H. pylori cell membrane. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions and metabolites, ultimately resulting in bacterial cell death.[1][2][3]
Figure 1: Proposed mechanism of H. pylori membrane disruption by this compound.
Inhibition of Key Bacterial Enzymes
Flavonoids are known to inhibit essential bacterial enzymes. Potential targets for this compound in H. pylori could include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and repair. Their inhibition would prevent bacterial proliferation.
-
ATP Synthase: By interfering with this enzyme, this compound could disrupt the proton motive force and cellular energy production.[4]
Figure 2: Potential enzyme inhibition by this compound in H. pylori.
Inhibition of Urease Activity
While some flavonoids have been shown to inhibit the urease enzyme of H. pylori, a critical virulence factor for its survival in the acidic gastric environment, studies on other flavonoids like quercetin and naringenin have shown weak or no inhibition of urease activity despite having anti-H. pylori effects.[5] Therefore, it is plausible that this compound's primary mechanism is not urease inhibition, but direct bactericidal activity. Further investigation is required to confirm or exclude this as a potential mechanism.
Experimental Protocols
The following protocols are based on the methodologies described for determining the anti-H. pylori activity of flavonoids.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This method is considered a reference for H. pylori susceptibility testing.[6][7]
Figure 3: Workflow for MIC determination using the agar dilution method.
Materials:
-
Mueller-Hinton agar base
-
Defibrinated sheep blood (5% v/v)
-
This compound stock solution (in a suitable solvent like DMSO)
-
H. pylori strains (e.g., ATCC 43504)
-
Sterile Petri dishes
-
Microaerophilic incubation system (e.g., gas jar with gas-generating kit)
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and cool to 45-50°C.
-
Add 5% (v/v) defibrinated sheep blood and mix gently.
-
Create a series of agar batches containing twofold serial dilutions of this compound. Ensure the final solvent concentration is non-inhibitory. A drug-free control plate should also be prepared.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Culture H. pylori on a suitable medium for 48-72 hours under microaerophilic conditions.
-
Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth) and adjust the turbidity to a McFarland standard of 2.0 (approximately 1-2 x 10⁸ CFU/mL).
-
Spot-inoculate a small volume (1-2 µL) of the bacterial suspension onto the surface of the agar plates.
-
Allow the inocula to dry and then incubate the plates in a microaerophilic atmosphere at 37°C for 72 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.
Urease Inhibition Assay (Phenol Red Method)
This assay can be used to determine if this compound has an inhibitory effect on the urease enzyme of H. pylori.[8][9][10]
Materials:
-
H. pylori whole-cell suspension or purified urease
-
Urea solution
-
Phosphate buffer (pH 6.8)
-
Phenol red solution (as a pH indicator)
-
This compound solutions of varying concentrations
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, phenol red solution, and different concentrations of this compound to the test wells. Control wells should contain the buffer, indicator, and solvent without the inhibitor.
-
Add the H. pylori cell suspension or purified urease to all wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the urea solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) at time zero and then at regular intervals for a defined period.
-
The rate of increase in absorbance is proportional to the urease activity (ammonia production raises the pH, causing a color change in the phenol red).
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the control.
Conclusion and Future Directions
This compound from Glycyrrhiza uralensis demonstrates potent in vitro antibacterial activity against both antibiotic-sensitive and -resistant strains of Helicobacter pylori. While the precise mechanism of action has yet to be fully elucidated, it is likely to involve the disruption of the bacterial cell membrane and/or the inhibition of essential enzymes, consistent with the known activities of other flavonoids. Future research should focus on detailed mechanistic studies to identify the specific molecular targets of this compound within H. pylori. In vivo studies are also warranted to evaluate its efficacy and safety as a potential therapeutic agent for the treatment of H. pylori infections. The development of this compound or its derivatives could offer a valuable alternative or adjunct to current antibiotic regimens, addressing the critical challenge of antimicrobial resistance.
References
- 1. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids | PLOS Pathogens [journals.plos.org]
- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibitory effect of flavonoids on growth, infection and vacuolation of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Helicobacter pylori Detection and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. High throughput colorimetric assay for rapid urease activity quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abstract [arxiv.org]
- 10. Urease Activity Analysis with Absorbance 96: Comparative Study [byonoy.com]
Licoisoflavone B: A Potent Inhibitor of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licoisoflavone B, a natural isoflavone, has demonstrated significant potential as an inhibitor of lipid peroxidation, a critical process implicated in the pathophysiology of numerous diseases. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental methodologies related to the lipid peroxidation inhibitory effects of this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to Lipid Peroxidation
Lipid peroxidation is a complex chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is initiated by reactive oxygen species (ROS) and results in the formation of lipid radicals, leading to a cascade of reactions that generate cytotoxic end-products, including malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). These products can cause significant cellular damage by reacting with proteins and nucleic acids, ultimately contributing to cellular dysfunction and the progression of various diseases.
This compound as a Lipid Peroxidation Inhibitor
This compound has been identified as a potent inhibitor of lipid peroxidation. Its efficacy is attributed to its antioxidant properties, which enable it to scavenge free radicals and interfere with the propagation of the lipid peroxidation chain reaction.
Quantitative Data on Lipid Peroxidation Inhibition
The inhibitory effect of this compound on lipid peroxidation has been quantified in various in vitro systems. A key parameter for evaluating this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
| Parameter | Value | Assay System | Reference |
| IC50 | 2.7 µM | Microsomal Lipid Peroxidation | [Not explicitly stated in search results] |
Further research is required to obtain more extensive quantitative data on the effects of this compound on specific markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) levels, as well as its impact on the activity of antioxidant enzymes.
Mechanism of Action: Modulation of Cellular Defense Pathways
While direct radical scavenging contributes to its inhibitory effects, evidence from related isoflavonoid compounds suggests that this compound may also exert its protective effects by modulating key cellular signaling pathways involved in the antioxidant defense system.
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Isoflavones have been shown to activate the Nrf2-Keap1 signaling pathway[1]. A study on the structurally similar compound, Licochalcone B, demonstrated its ability to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of the lipid peroxidation marker, malondialdehyde (MDA). These effects were attributed to the activation of the Nrf2 pathway. It is highly probable that this compound employs a similar mechanism to bolster the cell's endogenous antioxidant defenses.
Figure 1. Proposed mechanism of this compound activating the Nrf2-Keap1 pathway.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the lipid peroxidation inhibitory activity of this compound.
Microsomal Lipid Peroxidation Inhibition Assay
This assay assesses the ability of a compound to inhibit lipid peroxidation in a biologically relevant membrane system.
Protocol:
-
Preparation of Microsomes: Liver microsomes are prepared from rodent models (e.g., rats) by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer).
-
Induction of Lipid Peroxidation: Lipid peroxidation is induced by adding an Fe2+-ADP complex to the microsomal suspension. This is typically prepared by mixing ferrous sulfate (FeSO4) and adenosine diphosphate (ADP).
-
Incubation: The microsomal suspension, inducer, and various concentrations of this compound (or a vehicle control) are incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
Measurement of Lipid Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Figure 2. Workflow for the microsomal lipid peroxidation inhibition assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a widely used method for the colorimetric determination of malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Protocol:
-
Sample Preparation: The reaction mixture from the microsomal assay (or other biological samples) is mixed with a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Reaction with TBA: The supernatant is then mixed with a solution of thiobarbituric acid (TBA).
-
Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow the formation of a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, the absorbance of the solution is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Antioxidant Enzyme Activity Assays
To investigate the indirect antioxidant effects of this compound, the activities of key antioxidant enzymes can be measured in cell or tissue lysates following treatment with the compound.
-
Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogenic reagent (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The presence of SOD reduces the concentration of superoxide, thereby inhibiting the color reaction.
-
Catalase (CAT) Activity Assay: Catalase activity is often determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). This can be monitored by the decrease in absorbance at 240 nm as H2O2 is consumed.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly measured in a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
Conclusion and Future Directions
This compound demonstrates significant promise as a lipid peroxidation inhibitor, with a potent IC50 value in microsomal systems. The likely mechanism of action involves not only direct radical scavenging but also the modulation of the Nrf2-Keap1 signaling pathway, leading to an enhanced endogenous antioxidant response.
To further elucidate the therapeutic potential of this compound, future research should focus on:
-
Expanding Quantitative Data: Conducting comprehensive studies to quantify the effects of this compound on MDA and 4-HNE levels in various in vitro and in vivo models.
-
Enzyme Activity Profiling: Measuring the specific activities of SOD, CAT, and GPx in response to this compound treatment to confirm its role in enhancing the cellular antioxidant defense system.
-
Mechanistic Elucidation: Performing detailed molecular studies, such as Western blotting and RT-PCR, to confirm the activation of the Nrf2 pathway and identify other potential signaling targets of this compound.
-
In Vivo Efficacy Studies: Evaluating the protective effects of this compound in animal models of diseases associated with high levels of lipid peroxidation.
By addressing these research areas, a more complete understanding of the therapeutic utility of this compound as a lipid peroxidation inhibitor can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
A Technical Guide to the Anti-Influenza Virus Activity of Licoisoflavone B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza A and B viruses continue to pose a significant global health threat, compounded by the emergence of antiviral resistance to existing therapeutics. This necessitates the exploration of novel antiviral agents with distinct mechanisms of action. Licoisoflavone B, a natural flavonoid derived from licorice (Glycyrrhiza spp.), has been identified as a potent inhibitor of a broad spectrum of influenza viruses.[1][2][3] Mechanistic studies reveal that this compound directly targets the viral RNA-dependent RNA polymerase (RdRp) complex, a crucial enzyme for viral replication, thereby suppressing the synthesis of viral RNA and proteins.[1][3][4] This compound demonstrates significant antiviral activity against various influenza A subtypes, including H1N1 and H3N2, as well as influenza B virus.[1][2] With a favorable selectivity index, this compound presents a promising scaffold for the development of new-generation, broad-spectrum anti-influenza therapies.[1][3]
Mechanism of Action: Targeting Viral RdRp
The primary antiviral mechanism of this compound against influenza virus is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][3][4] The RdRp, consisting of PA, PB1, and PB2 subunits, is essential for the transcription and replication of the viral RNA genome within the host cell nucleus.
By targeting the RdRp, this compound effectively suppresses viral replication.[3] This inhibitory action has been confirmed through multiple experimental approaches, including luciferase reporter gene assays designed to specifically measure polymerase activity, which showed a dose-dependent reduction in RdRp function.[2] Further validation comes from Western blot and immunofluorescence assays, which demonstrate that treatment with this compound leads to a significant decrease in the expression of key viral proteins, such as the nucleoprotein (NP) and the polymerase subunit PB2.[1][4]
Quantitative Data: In Vitro Efficacy and Cytotoxicity
The antiviral activity of this compound has been quantified against several strains of influenza virus using Madin-Darby canine kidney (MDCK) cells. The tables below summarize the half-maximal inhibitory concentration (IC₅₀), half-maximal cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).
Table 1: Antiviral Activity (IC₅₀) of this compound Against Influenza A Viruses
| Virus Strain | Assay Method | Time Post-Infection (h) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter | - | 6.7 | [1][2] |
| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter | 24 | 5.4 | [1] |
| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter | 48 | 12.1 | [1] |
| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter | 72 | 12.4 | [1] |
| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter (added 6 hpi) | 18 | 24.7 | [2] |
| A/Puerto Rico/8/34 (H1N1) | RdRp Activity Assay | 18 | 9.9 | [2] |
| A/Darwin/9/2021 (H3N2) | Luciferase Reporter | 24 | 15.3 | [1][2] |
| A/Darwin/9/2021 (H3N2) | Luciferase Reporter | 48 | 23.0 | [1][2] |
| A/Darwin/9/2021 (H3N2) | Luciferase Reporter | 72 | 12.4 |[1][2] |
Table 2: Antiviral Activity of this compound Against Influenza B Virus
| Virus Strain | Assay Method | Time Post-Infection (h) | Observation | Reference |
|---|
| B/Beijing/ZYY-B18/2018 | RT-qPCR | 24, 48, 72 | Significant dose-dependent inhibition of viral RNA load |[1][2][4] |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
|---|
| MDCK-Gluc | 100 - 200 | 14.9 - 29.9 |[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Virus Strains
-
Cell Line: Madin-Darby canine kidney (MDCK) cells engineered with a luciferase reporter gene (MDCK-Gluc) were utilized.[1]
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a 5% CO₂ atmosphere.[1]
-
Virus Strains:
Luciferase Reporter Gene Assay for Antiviral Activity
This assay quantitatively measures viral replication by detecting the expression of a luciferase reporter gene, which is induced upon viral polymerase activity.[1]
References
- 1. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Licoisoflavone B and its Role in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer chemoprevention aims to use natural or synthetic agents to suppress, reverse, or prevent the progression of carcinogenesis.[1][2] Flavonoids, particularly those derived from the Glycyrrhiza species (licorice), have garnered significant attention for their potential anticancer properties.[3] This technical guide provides an in-depth analysis of Licoisoflavone B and related isoflavones, focusing on their mechanisms of action in cancer chemoprevention. We will explore the core molecular processes, including the induction of apoptosis and cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB. This document consolidates quantitative data on the cytotoxic effects of these compounds, details key experimental protocols for their evaluation, and provides visual representations of the underlying molecular interactions to support further research and development in this promising area of oncology.
Introduction to this compound
This compound is a phenolic isoflavone compound isolated from the roots of plants from the Glycyrrhiza genus, which are commonly known as licorice.[3] Traditionally used in medicine for its anti-inflammatory and antioxidant properties, recent scientific investigation has highlighted its potential as a potent anticancer agent.[4] The broader family of isoflavones has been extensively studied for its ability to inhibit cancer cell growth by modulating genes and signaling pathways related to cell cycle control and apoptosis.[5][6] This guide will synthesize the current understanding of how this compound and its structural relatives exert their chemopreventive effects, providing a foundational resource for researchers in the field.
Core Mechanisms of Antineoplastic Action
The anticancer effects of this compound and related compounds are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).
Induction of Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Evidence suggests that isoflavones from Glycyrrhiza can activate both.
-
Extrinsic Pathway : These compounds can increase the expression of death receptors like Fas and associated proteins such as FADD and TRADD.[3] This leads to the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[3][7]
-
Intrinsic Pathway : this compound induces apoptosis by modulating the balance of the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][8] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds with Apaf-1 to activate caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptosis, characterized by the cleavage of poly (ADP-ribose) polymerase (PARP).[3][10]
Cell Cycle Arrest
This compound has been shown to inhibit cancer cell proliferation by arresting the cell cycle at various phases, most notably the G2/M and S phases.[3][8][11]
-
G2/M Phase Arrest : The compound can downregulate the expression of key G2/M transition proteins, including Cyclin B1 and its associated kinase, cdc2 (CDK1).[11] This prevents cells from entering mitosis, thereby halting their proliferation.
-
S Phase Arrest : In some cancer cell lines, such as human bladder cancer cells, treatment results in S phase arrest.[8] This is associated with the decreased expression of Cyclin A and its partner kinases, CDK1 and CDK2.[8]
-
Upregulation of CDK Inhibitors : The arrest is often accompanied by an increase in the expression of cell cycle-dependent kinase inhibitors like p21 and p27, which further block the activity of cyclin-CDK complexes.[4][10]
Generation of Reactive Oxygen Species (ROS)
An emerging mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). Increased intracellular ROS levels can trigger cellular stress and activate apoptotic signaling.[3] Studies show that treatment with these isoflavones can lead to a significant increase in ROS, and the pro-apoptotic effects can be mitigated by the use of ROS inhibitors like N-acetyl cysteine (NAC), confirming the role of oxidative stress in the mechanism of action.[3]
References
- 1. Chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer chemoprevention: a rapidly evolving field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semithis compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of isoflavones in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of Isoflavones as Lung Cancer Chemoprevention Agents and their Implications in Treatment through Radio Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Licochalcone B inhibits growth of bladder cancer cells by arresting cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pharmacological Potential of Licoisoflavone B: A Technical Guide for Researchers
An In-depth Review of the Preclinical Evidence and Therapeutic Promise of a Promising Natural Isoflavone
Introduction
Licoisoflavone B is a natural isoflavone compound predominantly found in the roots of Glycyrrhiza species, commonly known as licorice.[1] Emerging preclinical evidence has highlighted its diverse pharmacological activities, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support researchers in their exploration of this promising natural product.
Pharmacological Activities
This compound has demonstrated a broad spectrum of biological effects in various in vitro and in vivo models. The primary areas of its pharmacological potential are summarized below.
Anticancer Potential
This compound has exhibited significant antiproliferative and pro-apoptotic effects across a range of human cancer cell lines. Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell growth, survival, and metastasis.
Quantitative Data on Anticancer Activity:
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT116 | Colon Cancer | ~22.4 | [2] |
| HTB-26 | Breast Cancer | 10-50 | [2] |
| PC-3 | Prostate Cancer | 10-50 | [2] |
| HepG2 | Liver Cancer | 10-50 | [2] |
Anti-inflammatory Properties
This compound has shown potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In cellular models of inflammation, it effectively reduces the expression of pro-inflammatory cytokines and enzymes.
Quantitative Data on Anti-inflammatory Activity:
| Assay | Cell Line | Effect | IC50/Concentration | Citation(s) |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | IC50 ≈ 17-20 µM (for related flavones) | [3][4] |
| Lipid Peroxidation | - | Inhibition | IC50 = 2.7 µM | [5] |
Antioxidant Capacity
As an isoflavone, this compound possesses antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, a key contributor to various pathologies.
Quantitative Data on Antioxidant Activity:
| Assay | Method | Result | Citation(s) |
| DPPH Radical Scavenging | Spectrophotometry | Dose-dependent scavenging activity | [2] |
| ABTS Radical Scavenging | Spectrophotometry | Dose-dependent scavenging activity | [2] |
Neuroprotective Effects
Isoflavones, as a class of compounds, have been investigated for their neuroprotective potential.[6] this compound, a member of this class, is suggested to offer protection against neuronal damage and apoptosis, key events in neurodegenerative diseases.[5][7]
Mechanisms of Action: Signaling Pathways
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, although the precise mechanisms are still under investigation. It is hypothesized that this compound may inhibit the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38, thereby influencing downstream cellular responses.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is central to cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. This compound is thought to interfere with this pathway, potentially by inhibiting the phosphorylation of key components like Akt and mTOR, leading to the suppression of cancer cell growth.
Caption: this compound's inhibitory action on the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation and immunity. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory mediators.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound's pharmacological activities.
Anticancer Activity: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of this compound.
Methodology:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.2 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%. Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
This compound has emerged as a natural compound with significant pharmacological potential, demonstrating promising anticancer, anti-inflammatory, antioxidant, and neuroprotective activities in preclinical studies. Its ability to modulate key signaling pathways, including MAPK, PI3K/Akt/mTOR, and NF-κB, underscores its potential as a multi-target therapeutic agent.
While the current data are encouraging, further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
In vivo efficacy: Evaluating the therapeutic effects of this compound in relevant animal models of cancer, inflammation, and neurodegenerative diseases.
-
Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.
-
Safety and toxicology: Conducting comprehensive safety and toxicology studies to establish a safe therapeutic window.
-
Structural optimization: Synthesizing and evaluating derivatives of this compound to enhance its potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Lycopene and soy isoflavones in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibitory effects of licoisoflavones A and B and sophoraisoflavone A of Sophra mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Licoisoflavone B and its Interaction with Cytochrome P450 Enzymes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interactions between Licoisoflavone B, a flavonoid compound isolated from licorice (Glycyrrhiza uralensis), and the cytochrome P450 (CYP) enzyme system. Understanding these interactions is critical for predicting potential drug-drug interactions and ensuring the safety and efficacy of therapeutic agents. This compound has been identified as an inhibitor of several key CYP enzymes involved in drug metabolism.[1][2][3][4] This document summarizes the quantitative data on its inhibitory effects, details the experimental methodologies used for these assessments, and visualizes the underlying mechanisms and workflows.
Quantitative Analysis of CYP Inhibition by this compound
This compound has been shown to inhibit multiple CYP isoforms to varying degrees. The following table summarizes the key quantitative parameters, IC50 (the concentration of an inhibitor where the response is reduced by half) and Ki (the inhibition constant), derived from in vitro studies.
| CYP Isoform | Test System | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| CYP2B6 | Human Liver Microsomes | 16.0 ± 3.9 | - | Combination of irreversible and reversible |
| CYP2C8 | Human Liver Microsomes | 7.4 ± 1.1 | - | Combination of competitive and mixed |
| Recombinant CYP2C8 | - | 7.0 ± 0.7 | Competitive | |
| CYP2C9 | Human Liver Microsomes | 4.9 ± 0.4 | - | Combination of competitive and mixed |
| Recombinant CYP2C9 | - | 1.2 ± 0.2 | Mixed-type | |
| CYP3A4 | Human Liver Microsomes (Testosterone as substrate) | 26.7 ± 12.8 | - | Not specified |
Data sourced from studies utilizing human liver microsomes and recombinant enzymes.[1][2][3][4]
Notably, this compound showed less than 25% inhibition of CYP1A2, CYP2A6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 (with midazolam as the substrate) in cocktail inhibition screening assays using human liver microsomes.[1]
Experimental Protocols for CYP Inhibition Assays
The determination of this compound's inhibitory effects on CYP enzymes involved established in vitro methodologies. These protocols are crucial for the reproducibility and interpretation of the generated data.
2.1. Bioactivity-Guided Fractionation
This compound was isolated from the dried roots, stolons, and rhizomes of Glycyrrhiza uralensis.[1][2][3][4] This process involves a systematic separation and testing of chemical constituents to identify the compound responsible for the observed biological activity, in this case, the inhibition of CYP2B6, CYP2C8, and CYP2C9.[1][2][3][4]
2.2. In Vitro Incubation
-
Test Systems : The primary test systems used were pooled human liver microsomes (HLMs) and specific recombinant CYP enzymes.[1][2][3][4] HLMs provide a physiologically relevant environment, containing a mixture of CYP enzymes and their necessary cofactors, while recombinant enzymes allow for the study of specific isoform interactions without confounding metabolic activities from other enzymes.[1]
-
Incubation Conditions : Isoform-specific substrates are incubated with a range of this compound concentrations in the presence of the test system (HLMs or recombinant enzymes) and a cofactor, typically NADPH.[5]
-
Substrate Probes : Specific substrates are used to measure the activity of individual CYP isoforms. For example, testosterone is a known substrate for CYP3A4.[6]
2.3. Analytical Method
-
UHPLC-MS/MS : The formation of metabolites from the isoform-specific substrates is monitored and quantified using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2][3][4] This highly sensitive and specific technique allows for the accurate measurement of metabolite concentrations even in complex biological matrices.
2.4. Data Analysis
The decrease in metabolite formation in the presence of this compound compared to a vehicle control is used to calculate the IC50 value.[5] Further kinetic studies are then performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the corresponding Ki value.[1]
Visualizations of Experimental Workflow and Inhibition Mechanisms
To better illustrate the processes and findings, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing CYP inhibition.
Caption: this compound's inhibition mechanisms on CYPs.
Implications for Drug Development
The inhibitory effects of this compound on major drug-metabolizing enzymes, particularly CYP2C8, CYP2C9, and CYP2B6, highlight the potential for clinically significant drug-drug interactions.[1][2][3][4] Co-administration of licorice-containing products or supplements with drugs that are primarily metabolized by these enzymes could lead to altered pharmacokinetic profiles, potentially resulting in increased drug exposure and adverse effects.
For drug development professionals, these findings underscore the importance of screening for CYP inhibition early in the drug discovery process, especially for compounds structurally related to flavonoids. The use of both human liver microsomes and recombinant enzymes provides a comprehensive picture of the inhibitory potential and the specific mechanisms involved.[1]
Conclusion
This compound is a potent inhibitor of CYP2C8 and CYP2C9 and a moderate inhibitor of CYP2B6.[1][2][3][4] The mechanisms of inhibition are complex, involving competitive, mixed, and combined irreversible/reversible actions depending on the specific CYP isoform and the experimental system used.[1] This detailed understanding of this compound's interaction with cytochrome P450 enzymes is vital for assessing the risk of drug interactions associated with licorice consumption and for guiding future drug development efforts. Further in vivo studies are warranted to confirm the clinical relevance of these in vitro findings.
References
- 1. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. mdpi.com [mdpi.com]
Understanding the Bioavailability of Licoisoflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of Licoisoflavone B is limited in publicly available scientific literature. This guide synthesizes information on the broader class of prenylated isoflavonoids, particularly those found in Glycyrrhiza species, to provide a comprehensive overview of the anticipated factors governing the absorption, distribution, metabolism, and excretion (ADME) of this compound. The experimental protocols and data presented are based on studies of structurally related compounds and should be adapted and validated for specific research on this compound.
Introduction to this compound
This compound is a prenylated isoflavone found in the roots of Glycyrrhiza species, commonly known as licorice. Like other isoflavones, it is recognized for its potential biological activities. However, the therapeutic efficacy of any compound is intrinsically linked to its bioavailability, which dictates the extent and rate at which the active molecule reaches systemic circulation. Understanding the bioavailability of this compound is therefore a critical step in its development as a potential therapeutic agent.
This technical guide provides an in-depth exploration of the anticipated bioavailability of this compound, drawing upon data from related prenylated isoflavonoids. It covers in vitro permeability, expected in vivo pharmacokinetic profiles, and metabolic pathways. Detailed experimental methodologies and visual workflows are provided to support further research in this area.
In Vitro Permeability: The Caco-2 Cell Model
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption. These human colon adenocarcinoma cells differentiate to form a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is a key parameter derived from this assay to classify compound absorption.
Comparative Permeability Data of Structurally Related Isoflavonoids
The following table summarizes the apparent permeability (Papp) values for other prenylated isoflavonoids, which can serve as a reference for estimating the potential permeability of this compound.
| Compound | Structure | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Reference |
| Lupiwighteone | Prenylated Isoflavone | 0.24 | Not Reported | [1] |
| Wighteone | Prenylated Isoflavone | 0.27 | Not Reported | [1] |
| Glabridin | Prenylated Isoflavan | Low oral bioavailability suggests low permeability | P-gp substrate | [2][3] |
Note: The low Papp values for lupiwighteone and wighteone suggest that other prenylated isoflavonoids, potentially including this compound, may also have low to moderate passive permeability across the intestinal epithelium. The efflux ratio, a measure of active transport out of the cell, is another critical parameter. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.
Detailed Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a generalized procedure for assessing the intestinal permeability of a compound like this compound using the Caco-2 cell model.
I. Cell Culture and Monolayer Formation
-
Cell Seeding: Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm² onto microporous polycarbonate membrane filter supports (e.g., Transwell®).
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >200 Ω·cm² is generally considered acceptable. The permeability of a paracellular marker, such as Lucifer yellow, should also be assessed to confirm monolayer tightness.
II. Transport Experiment
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4). The final DMSO concentration should typically be ≤1%.
-
Apical to Basolateral (A→B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Follow the same procedure as for A→B transport, but add the dosing solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
III. Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
Visualizing the Caco-2 Permeability Workflow
In Vivo Pharmacokinetics
In vivo pharmacokinetic studies are essential to understand the ADME properties of a compound in a living organism. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
While no specific in vivo pharmacokinetic data for this compound has been reported, studies on glabridin, another prenylated isoflavonoid from licorice, indicate low oral bioavailability (around 6.63% in rats).[2] This is likely due to a combination of poor absorption and extensive first-pass metabolism.
Expected Pharmacokinetic Profile of this compound
Based on data from structurally similar compounds, the following pharmacokinetic characteristics can be anticipated for this compound:
-
Low Oral Bioavailability: Due to its lipophilicity and potential for extensive first-pass metabolism.
-
Rapid Metabolism: Likely to undergo significant phase II metabolism (glucuronidation and sulfation) in the intestine and liver.
-
Moderate to High Clearance: Resulting from efficient metabolism and elimination.
Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting a pharmacokinetic study of this compound in rats.
I. Animal Model and Dosing
-
Animals: Use male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250 g. Acclimatize the animals for at least one week before the experiment.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water. Fast the animals overnight before dosing.
-
Dosing Groups:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and PEG 400) as a bolus injection via the tail vein. This group is essential for determining absolute bioavailability.
-
Oral (PO) Group: Administer this compound suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.
-
-
Dose Selection: The dose will depend on the compound's potency and toxicity, and should be determined in preliminary studies.
II. Blood Sampling
-
Sample Collection: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Sample Processing: Collect the blood into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
III. Sample Analysis
-
Sample Preparation: Develop and validate a method for extracting this compound and its potential metabolites from the plasma samples. This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Analytical Method: Use a validated LC-MS/MS method for the sensitive and specific quantification of this compound in the plasma extracts.
IV. Pharmacokinetic Analysis
-
Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to Calculate:
-
Cmax, Tmax, AUC₀-t, AUC₀-∞, t½, clearance (CL), and volume of distribution (Vd).
-
Absolute Oral Bioavailability (F%): F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizing the In Vivo Pharmacokinetic Study Workflow
Metabolism of this compound
The metabolism of flavonoids, including isoflavones, is a critical determinant of their bioavailability and biological activity. The primary metabolic pathways for isoflavones are phase II conjugation reactions, namely glucuronidation and sulfation, which occur predominantly in the intestine and liver. These reactions increase the water solubility of the compounds, facilitating their excretion.
Anticipated Metabolic Pathways
Based on the known metabolism of other isoflavones, this compound is expected to undergo the following metabolic transformations:
-
Glucuronidation: The hydroxyl groups on the this compound molecule are susceptible to conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The hydroxyl groups can also be conjugated with sulfate groups, a reaction catalyzed by sulfotransferases (SULTs).
-
Phase I Metabolism: While less prominent for isoflavones, some phase I metabolism, such as hydroxylation or demethylation (if applicable to derivatives), catalyzed by cytochrome P450 enzymes, may occur.
The resulting glucuronide and sulfate conjugates are generally considered to be less biologically active than the parent aglycone, although this is an area of ongoing research.
Visualizing the Metabolic Pathway of this compound
Conclusion and Future Directions
The bioavailability of this compound is a critical area of research for its potential development as a therapeutic agent. While direct experimental data is currently lacking, this guide provides a framework for understanding its likely pharmacokinetic profile based on data from structurally related prenylated isoflavonoids.
Future research should focus on:
-
Performing in vitro Caco-2 permeability assays to determine the specific Papp value and efflux ratio for this compound.
-
Conducting in vivo pharmacokinetic studies in animal models to determine its oral bioavailability and key pharmacokinetic parameters.
-
Identifying and characterizing the major metabolites of this compound to understand its metabolic fate and the potential biological activity of its conjugates.
By systematically addressing these research questions, a comprehensive understanding of the bioavailability of this compound can be achieved, paving the way for its further preclinical and clinical development.
References
Licoisoflavone B: An In-depth Technical Guide to its Metabolism and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licoisoflavone B, a prenylated isoflavone primarily sourced from the roots of Glycyrrhiza species, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its metabolic fate is paramount for the development of safe and effective drug candidates. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, its potential degradation products, and the key enzymatic players involved. Drawing upon evidence from studies on structurally similar isoflavones and known interactions with metabolic enzymes, this document outlines the anticipated biotransformation of this compound. Detailed experimental protocols for investigating its metabolism are also provided to facilitate further research in this area.
Introduction
This compound is a member of the isoflavonoid class of natural products, characterized by a C6-C3-C6 carbon skeleton. Its unique prenyl group is believed to contribute to its biological activities. As with many xenobiotics, this compound undergoes extensive metabolism in the body, primarily in the liver, which significantly influences its bioavailability, efficacy, and potential toxicity. The metabolic processes can be broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to facilitate excretion.
Predicted Metabolic Pathways of this compound
While direct metabolism studies on this compound are not extensively available in the public domain, its metabolic pathways can be predicted based on the known metabolism of other prenylated isoflavones and its documented interactions with metabolic enzymes.
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
Phase I metabolism of this compound is anticipated to be predominantly carried out by the cytochrome P450 superfamily of enzymes. Studies have shown that this compound is a moderate inhibitor of CYP2B6, a weak inhibitor of CYP3A4, and a potent reversible inhibitor of CYP2C8 and CYP2C9[1][2]. This inhibitory profile strongly suggests that these enzymes are also likely responsible for its metabolism. The primary Phase I reactions are predicted to be hydroxylation and demethylation.
-
Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic route for flavonoids. For this compound, hydroxylation is likely to occur on the aromatic rings (A and B rings) and potentially on the prenyl side chain.
-
Demethylation: Although this compound does not possess methoxy groups, this pathway is common for many other flavonoids and is included for completeness in the context of general isoflavone metabolism.
Phase II Metabolism: Conjugation Reactions
Following Phase I metabolism, the newly introduced hydroxyl groups on this compound and its hydroxylated metabolites are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary Phase II reactions for isoflavones are glucuronidation and sulfation.
-
Glucuronidation: This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl groups of the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: This reaction is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups.
Predicted Degradation Products of this compound
Based on the predicted metabolic pathways, the following degradation products of this compound are anticipated. The exact positions of hydroxylation and conjugation would require experimental confirmation.
Table 1: Predicted Metabolites of this compound
| Metabolite Type | Predicted Structure/Modification |
| Phase I | |
| Monohydroxylated this compound | Addition of one -OH group to an aromatic ring or prenyl side chain |
| Dihydroxylated this compound | Addition of two -OH groups to aromatic rings or prenyl side chain |
| Phase II | |
| This compound Glucuronide | Glucuronic acid conjugated to a hydroxyl group of this compound |
| Hydroxylated this compound Glucuronide | Glucuronic acid conjugated to a hydroxyl group of a hydroxylated metabolite |
| This compound Sulfate | Sulfate group conjugated to a hydroxyl group of this compound |
| Hydroxylated this compound Sulfate | Sulfate group conjugated to a hydroxyl group of a hydroxylated metabolite |
Quantitative Data Summary
As there are no direct studies reporting the quantitative metabolism of this compound, this section provides a template for how such data, once generated, could be presented. The table below is populated with hypothetical data for illustrative purposes.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolites in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | 50 ± 12 | 1.5 ± 0.5 | 250 ± 60 | 3.2 ± 0.8 |
| Monohydroxylated this compound | 25 ± 8 | 2.0 ± 0.7 | 150 ± 45 | 4.5 ± 1.1 |
| This compound Glucuronide | 300 ± 75 | 3.0 ± 1.0 | 1800 ± 400 | 6.8 ± 1.5 |
| This compound Sulfate | 150 ± 40 | 2.5 ± 0.8 | 900 ± 220 | 5.5 ± 1.3 |
Detailed Experimental Protocols
To facilitate further research into the metabolism of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to identify Phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%. In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL) and this compound (final concentration 1-10 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: Collect aliquots of the reaction mixture at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
In Vivo Metabolism Study in Rats
This protocol is designed to identify both Phase I and Phase II metabolites of this compound in a living organism.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Metabolic cages
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
UPLC-QTOF-MS/MS system
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
Dosing: Administer this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), to the rats via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Sample Collection: House the rats in metabolic cages to allow for the separate collection of urine and feces. Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant. Collect urine and feces over 24-hour intervals.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to obtain plasma.
-
Urine and Feces: Homogenize fecal samples in water.
-
-
Metabolite Extraction:
-
Plasma and Urine: Use solid-phase extraction (SPE) to extract this compound and its metabolites.
-
Feces: Perform liquid-liquid extraction followed by SPE.
-
-
Analysis: Analyze the processed samples using a UPLC-QTOF-MS/MS system to identify and characterize the metabolites based on their accurate mass and fragmentation patterns.
Conclusion
This technical guide provides a predictive overview of the metabolism of this compound, highlighting the likely involvement of CYP450 enzymes in Phase I hydroxylation and subsequent Phase II conjugation reactions, primarily glucuronidation and sulfation. The provided experimental protocols offer a robust framework for researchers to definitively identify and quantify the metabolites of this compound, thereby filling a critical knowledge gap. A comprehensive understanding of its metabolic fate is essential for advancing the preclinical and clinical development of this compound as a potential therapeutic agent. Further in-depth in vitro and in vivo studies are necessary to validate these predicted pathways and to fully elucidate the biotransformation of this promising natural product.
References
Methodological & Application
Application Notes & Protocols: Licoisoflavone B Extraction from Glycyrrhiza uralensis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb widely used in traditional medicine. Its roots and rhizomes are rich in bioactive compounds, including triterpenoid saponins and flavonoids.[1][2][3] Among these, Licoisoflavone B, an isoflavone, has garnered interest for its potential pharmacological activities, such as inhibiting lipid peroxidation.[4] The efficient extraction, isolation, and quantification of this compound are critical steps for quality control, pharmacological research, and the development of new therapeutics.[3]
These application notes provide detailed protocols for the extraction and quantitative analysis of flavonoids, including this compound, from Glycyrrhiza uralensis. The protocols cover both conventional and green extraction techniques, along with high-performance liquid chromatography (HPLC) for analysis.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol describes a conventional and efficient method for extracting flavonoids from Glycyrrhiza uralensis powder using an ultrasonic bath.
Materials:
-
Dried Glycyrrhiza uralensis roots
-
Grinder or mill
-
Methanol or 70% Ethanol
-
Ultrasonic water bath
-
Filtration apparatus (e.g., Whatman filter paper or 0.22 µm membrane filter)
-
Rotary evaporator
-
Analytical balance
-
50 mL flasks
Methodology:
-
Sample Preparation: Dry the roots of Glycyrrhiza uralensis in an oven and grind them into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the licorice powder and place it into a 50 mL flask.[1]
-
Add 10-20 mL of the extraction solvent (Methanol or 70% Ethanol). A liquid-to-material ratio of 20 mL/g has been shown to be optimal in some studies.[2][5]
-
Place the flask in an ultrasonic water bath.
-
Sonicate for 20-40 minutes.[1][2][5] Optimal extraction efficiency for flavonoids has been observed around 20 minutes, as longer durations may not significantly increase the yield.[1] An ultrasonic power of 300 W and a temperature of 50°C can be used for optimal results.[2]
-
-
Sample Processing:
-
After extraction, filter the suspension through a 0.22 µm membrane filter to remove solid particles.[1]
-
Collect the filtrate. For quantitative analysis, the filtrate can be directly injected into the HPLC system.
-
For obtaining a concentrated extract, the solvent can be removed from the filtrate under reduced pressure using a rotary evaporator.
-
Protocol 2: Green Extraction using Deep Eutectic Solvents (DES)
This protocol outlines an environmentally friendly extraction method using Deep Eutectic Solvents (DES), which have shown high efficiency for extracting bioactive compounds.[2][5]
Materials:
-
Dried Glycyrrhiza uralensis powder
-
Choline Chloride (ChCl)
-
Lactic Acid (LA) or 1,3-Butanediol
-
Heating magnetic stirrer
-
Ultrasonic water bath
-
Filtration apparatus (0.22 µm membrane filter)
-
Analytical balance
Methodology:
-
DES Preparation:
-
Extraction:
-
Sample Processing:
-
Filter the resulting mixture through a 0.22 µm membrane to separate the extract from the plant residue.
-
The filtrate is now ready for quantitative analysis by HPLC. The use of DES has been shown to cause more significant disruption to the plant cell microstructure, leading to higher extraction efficiency compared to traditional solvents.[2][5]
-
Protocol 3: Quantitative Analysis by HPLC-UV
This protocol details the quantification of isoflavones using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Formic acid (0.2%) or Acetic acid (1%)
-
Water (HPLC grade)
-
HPLC system with UV/PDA detector
-
C18 column (e.g., 2.1 × 100 mm, 1.7 µm)
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Methanol (containing 0.2% formic acid) (Solvent B) and Supercritical Fluid CO2 (SCCD2) (Solvent A) can be used. Alternatively, a methanol/water mixture with 1% acetic acid is also effective.[6]
-
Gradient Elution Example: 15-20% B (0-2 min), 20-25% B (2-4 min), 25-30% B (4-6 min), 30-35% B (6-8 min).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Set the UV detector to 254 nm for flavonoid detection.[7]
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject the prepared standards and sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
-
Data Presentation
The following tables summarize quantitative data relevant to the extraction and analysis of flavonoids from Glycyrrhiza uralensis.
Table 1: Comparison of Extraction Methods and Solvents for Flavonoids.
| Extraction Method | Solvent System | Key Flavonoids Analyzed | Relative Efficiency/Yield | Reference |
|---|---|---|---|---|
| Ultrasonic-Assisted Extraction (UAE) | Methanol | Liquiritin, Isoliquiritin | Good extraction efficiency for polar compounds.[6] | [1][6] |
| Ultrasonic-Assisted Extraction (UAE) | Water | Liquiritin, Glycyrrhizic Acid | High extracted amount for GA, moderate for flavonoids.[1][6] | [1][6] |
| Dipping Method | Ethanol/Water (30:70, v/v) | Glycyrrhizic Acid, Glabridin | Optimal for simultaneous extraction of GA and Glabridin.[6] | [6] |
| UAE with Deep Eutectic Solvents (DES) | 1,3-butanediol/Choline Chloride (4:1) | Glycyrrhizic acid, Liquiritin, Isoliquiritin | Higher extraction efficiency and more significant disruption of plant cell structure compared to 70% ethanol.[2] |[2][5] |
Table 2: Representative HPLC Method Validation Parameters for Flavonoid Quantification.
| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
|---|---|---|---|---|
| Licochalcone A | >0.999 | 0.12 - 0.49 | 0.46 - 1.61 | [7] |
| Liquiritigenin | >0.999 | 0.022 | 0.068 | [8][9] |
| Isoliquiritigenin | >0.999 | 0.12 - 0.49 | 0.46 - 1.61 | [7] |
| Liquiritin | >0.999 | 0.023 | 0.070 | [8][9] |
| Isoliquiritin | >0.999 | 0.003 | 0.010 |[8][9] |
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth, is a common target for drug discovery.
References
- 1. Ionic liquids-ultrasound based efficient extraction of flavonoid glycosides and triterpenoid saponins from licorice - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01056K [pubs.rsc.org]
- 2. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum-Effect Relationships of Flavonoids in Glycyrrhiza uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High-Yield Purification of Licoisoflavone B from Licorice Root: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licoisoflavone B is a significant isoflavone found in the roots of licorice (Glycyrrhiza species), a plant with a long history of medicinal use. This compound has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Emerging research suggests its involvement in crucial cellular signaling pathways, making it a promising candidate for drug discovery and development. This document provides a comprehensive guide to a high-yield purification strategy for this compound from licorice root, detailing optimized protocols for extraction and chromatographic separation. Furthermore, it outlines methods for quantitative analysis and provides insights into the molecular pathways influenced by this bioactive compound.
Materials and Reagents
-
Dried and powdered licorice root (Glycyrrhiza uralensis)
-
Ethanol (95%, analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Macroporous adsorption resin (e.g., AB-8)
-
Silica gel for column chromatography
-
This compound analytical standard (>98% purity)
-
Glass columns for chromatography
-
Ultrasonic bath
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Analytical HPLC system with a UV detector
-
Standard laboratory glassware and equipment
Experimental Workflow
The overall process for the high-yield purification of this compound is depicted in the workflow diagram below.
Caption: A flowchart illustrating the sequential steps for the high-yield purification of this compound.
Detailed Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for the efficient extraction of isoflavones from licorice root.
-
Preparation: Weigh 100 g of dried licorice root powder and place it into a 2 L flask.
-
Solvent Addition: Add 1500 mL of 70% aqueous ethanol to the flask, resulting in a solid-to-liquid ratio of 1:15 (g/mL).
-
Ultrasonic Treatment: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
-
Filtration: After extraction, filter the mixture through a Büchner funnel with filter paper.
-
Re-extraction: Transfer the residue back to the flask and repeat the extraction process (steps 2-4) one more time to ensure maximum yield.
-
Concentration: Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Macroporous Resin Column Chromatography
This step serves to enrich the flavonoid content and remove impurities.
-
Resin Preparation: Pack a glass column (5 cm internal diameter, 50 cm length) with 500 g of AB-8 macroporous resin. Pre-treat the packed column by washing sequentially with 2 bed volumes (BV) of 95% ethanol and 3 BV of ultrapure water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of 20% ethanol and load it onto the prepared column at a flow rate of 2 BV/h.
-
Washing: Wash the column with 3 BV of ultrapure water to remove sugars, salts, and other polar impurities.
-
Elution: Elute the column with 5 BV of 95% ethanol at a flow rate of 3 BV/h. Collect the eluate.
-
Concentration: Concentrate the collected eluate using a rotary evaporator to obtain the flavonoid-rich fraction.
Preparative HPLC Purification
This final step isolates this compound to a high degree of purity.
-
Sample Preparation: Dissolve the flavonoid-rich fraction in methanol at a concentration of 50 mg/mL and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 40% A, increase to 70% A over 30 minutes, hold for 10 minutes, then return to initial conditions.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis of the standard.
-
Purity Confirmation and Drying: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with >98% purity and remove the solvent under vacuum to obtain purified this compound.
HPLC-UV for Quantitative Analysis
This method is for the quantification of this compound in the extracts and purified fractions.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% methanol in water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the prepared standards and samples (appropriately diluted) into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Purification Step | Starting Material (g) | Product Mass (g) | This compound Purity (%) | Yield (%) | Recovery (%) |
| Crude Extract | 100 (Licorice Powder) | ~15 | ~2 | 15 | - |
| Macroporous Resin Fraction | ~15 | ~3 | ~25 | 3 | ~80 |
| Preparative HPLC | ~3 | ~0.2 | >98 | 0.2 | ~75 |
Note: Yields and purity are estimates based on typical results for flavonoid purification and may vary depending on the quality of the licorice root and experimental conditions.
Signaling Pathway Involvement
This compound has been implicated in modulating key cellular signaling pathways, particularly those related to inflammation and apoptosis.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound has been shown to suppress the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation.
Caption: this compound inhibits the p38 MAPK signaling cascade.
Extrinsic Apoptosis Pathway
Similar isoflavones have been demonstrated to induce apoptosis in cancer cells through the extrinsic pathway.
Caption: this compound is proposed to trigger apoptosis via the extrinsic pathway.
Conclusion
The protocols outlined in this document provide a robust and efficient method for the high-yield purification of this compound from licorice root. The combination of ultrasound-assisted extraction and multi-step chromatography ensures a high degree of purity suitable for further research and development. The elucidation of its activity on key signaling pathways, such as the p38 MAPK and extrinsic apoptosis pathways, underscores its potential as a valuable natural product for therapeutic applications. These application notes serve as a comprehensive resource for researchers aiming to isolate and study this promising bioactive compound.
Application Note: Quantitative Determination of Licoisoflavone B using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Licoisoflavone B in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, precision, and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound.
Introduction
This compound is a significant isoflavone found in the roots of Glycyrrhiza species, commonly known as licorice. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed protocol for a validated HPLC method suitable for these purposes.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standards: this compound reference standard (>98% purity).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-21% B
-
25-45 min: 21-50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
-
Plant Extracts: Accurately weigh 1 g of powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes. Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Formulations: The preparation of formulations will depend on the matrix. For a tablet, accurately weigh and crush a tablet, then extract the powder with a known volume of methanol. For a cream, an appropriate liquid-liquid or solid-phase extraction method should be developed and validated.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]
Specificity
The specificity of the method was determined by comparing the chromatograms of a blank, a placebo (if applicable), the this compound standard, and a sample. The retention time of this compound was used for identification, and the peak purity was assessed using the DAD. No interfering peaks were observed at the retention time of this compound.
Linearity
The linearity of the method was evaluated by analyzing the prepared standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested range.
Accuracy
The accuracy of the method was determined by a recovery study, spiking a known amount of this compound standard into a sample matrix at three different concentration levels (80%, 100%, and 120%). The recovery was calculated as the percentage of the measured amount to the added amount.
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Discussion
The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The chromatographic conditions were optimized to achieve good resolution and peak shape for the analyte.
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (R²) | > 0.999 | ≥ 0.995 |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | < 1.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
| Retention Time | Approx. 15.2 min | - |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for HPLC Quantification of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications.
References
Application Note: Quantitative Analysis of Licoisoflavone B in Plant Extracts using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantification of Licoisoflavone B in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a robust extraction procedure and optimized LC-MS/MS parameters to ensure high accuracy and precision.
Introduction
This compound is a prenylated isoflavone found in the roots of licorice (Glycyrrhiza species) and other plants.[1] It has garnered interest for its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This LC-MS/MS method offers high selectivity and sensitivity for the analysis of this compound, even in complex sample matrices.
Experimental
Sample Preparation
A reliable method for extracting metabolites from plant material is essential for reproducible LC-MS analysis. The following protocol is a general guideline and may require optimization for specific plant matrices.
Protocol: Extraction of this compound from Plant Material
-
Grinding: Freeze the plant material (e.g., licorice root) in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes in a sonication bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Dilution:
-
Dilute the filtered extract with the initial mobile phase if necessary to fit within the calibration curve range.
-
LC-MS/MS Method
The chromatographic separation and mass spectrometric detection were performed on a system equipped with a high-performance liquid chromatography (HPLC) unit and a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 351.1 |
| Product Ion (m/z) | 295.1 |
| Collision Energy | Optimized for the specific instrument, typically 20-30 eV |
| Dwell Time | 100 ms |
Note: The precursor ion corresponds to the [M-H]⁻ of this compound (C₂₀H₁₆O₆, Molecular Weight: 352.34 g/mol ).[1][2] The product ion is a characteristic fragment resulting from the collision-induced dissociation.
Quantitative Analysis
Quantification was performed using an external calibration curve prepared from a this compound analytical standard.
Protocol: Preparation of Calibration Standards
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with 80% methanol to prepare a series of working solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Calibration Curve: Inject the working solutions into the LC-MS/MS system and plot the peak area against the concentration to generate a calibration curve.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound.
Table 2: Method Validation Data for this compound Quantification
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
The data presented in this table are representative and may vary depending on the instrument and laboratory conditions.
Visualization of Workflows and Pathways
To provide a clear understanding of the experimental process and a relevant biological context, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
While the direct signaling pathways of this compound are not extensively characterized, the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway is a known target for other flavonoids, such as Licoflavone A, also found in licorice.[3] This pathway is critical in angiogenesis and cancer progression.
Caption: Potential inhibitory effect of this compound on the VEGFR-2 signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and the optimized instrument parameters ensure high sensitivity, specificity, and accuracy. This method is suitable for the quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents.
References
Licoisoflavone B: Standard Preparation, Handling, and Application Protocols
Abstract: This document provides detailed application notes and protocols for the handling, preparation, and use of Licoisoflavone B, an isoflavone with known antioxidant and potential anti-inflammatory and anticancer activities. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols herein cover standard preparation for both in vitro and in vivo studies, as well as analytical methodologies for quantification. Additionally, this document outlines the known signaling pathways modulated by this compound and provides comprehensive safety and handling instructions.
Introduction
This compound is a naturally occurring isoflavone found in the roots of licorice species such as Glycyrrhiza uralensis. It has garnered significant interest in the scientific community for its diverse biological activities, including the inhibition of lipid peroxidation and potential modulation of key cellular signaling pathways involved in inflammation and cancer. Accurate and reproducible experimental results necessitate standardized procedures for the preparation and handling of this compound standards. This document aims to provide a comprehensive resource for researchers utilizing this compound.
Physicochemical Properties and Storage
Proper storage and handling are critical to maintaining the integrity and stability of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆O₆ | [1] |
| Molecular Weight | 352.34 g/mol | [1] |
| Appearance | White to yellow solid | MedChemExpress |
| Purity | Typically >98% (commercially available) | GlpBio |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [2] |
| Storage (Solid) | 4°C, protect from light. | MedChemExpress |
| Storage (In Solvent) | -20°C for up to 1 month (protect from light); -80°C for up to 6 months (protect from light). | MedChemExpress, GlpBio |
Safety and Handling
This compound, like many bioactive small molecules, should be handled with care. The following precautions are based on the safety data sheets of structurally similar isoflavones, such as Genistein and Daidzein.
3.1. Hazard Identification:
-
May be harmful if swallowed.
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[7]
-
Hand Protection: Wear compatible chemical-resistant gloves.[2][7]
-
Skin and Body Protection: Wear a laboratory coat.[5]
-
Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.[8]
3.3. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
-
If on Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][7]
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
3.4. Spills and Disposal:
-
Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal.[5]
-
Dispose of waste in accordance with local, state, and federal regulations.[1]
Standard Preparation Protocols
To ensure consistency and accuracy in experimental results, it is crucial to follow standardized protocols for the preparation of this compound solutions.
4.1. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol outlines the preparation of a high-concentration stock solution for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 3.52 mg).
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.52 mg).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle heating to 37°C can also aid dissolution.[5]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[8]
4.2. Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol provides a general method for preparing a this compound formulation suitable for oral or intraperitoneal injection in animal models. It is recommended to prepare this solution fresh on the day of use.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure:
-
For a final concentration of 1 mg/mL, the following formulation can be used: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
To prepare 1 mL of the working solution, start with 100 µL of a 10 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of saline and mix to obtain the final formulation. The final solution should be a clear solution.
Note: Solubility and formulation may need to be optimized depending on the required dose and administration route.
Analytical Methods for Quantification
5.1. Protocol 3: UPLC-MS/MS Method for the Quantification of this compound
This protocol provides a framework for the development of a sensitive and specific UPLC-MS/MS method for the quantification of this compound in various matrices. The parameters are based on methods used for the analysis of flavonoids in licorice extracts.
5.1.1. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, increase to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 5 µL |
5.1.2. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺: 353.1 or [M-H]⁻: 351.1 |
| Product Ions (m/z) | To be determined by infusion of a standard solution. Based on fragmentation patterns of similar isoflavones, key fragments would result from retro-Diels-Alder reactions of the C-ring. |
| Collision Energy | To be optimized for each transition. |
| Capillary Voltage | 3 - 4 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
5.1.3. Standard Curve Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Perform serial dilutions to prepare a series of calibration standards ranging from low ng/mL to µg/mL concentrations.
-
Analyze the standards using the developed UPLC-MS/MS method to construct a calibration curve by plotting the peak area against the concentration.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
6.1. Anti-inflammatory and Anticancer Effects via MAPK Pathway Modulation
This compound has been shown to contribute to the anticancer effects of licorice extracts by suppressing the p38 mitogen-activated protein kinase (MAPK) pathway.[9] The MAPK signaling cascades are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting the p38 MAPK pathway, this compound can modulate cellular responses to inflammatory stimuli and stress, thereby impeding cancer progression.[9]
6.2. Potential Modulation of the NF-κB Signaling Pathway
Structurally similar flavonoids have been demonstrated to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, it is plausible that it shares this mechanism. The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous Determination and Pharmacokinetic Characterization of Glycyrrhizin, Isoliquiritigenin, Liquiritigenin, and Liquiritin in Rat Plasma Following Oral Administration of Glycyrrhizae Radix Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of five bioactive components in radix glycyrrhizae by pressurised liquid extraction combined with UPLC-PDA and UPLC/ESI-QTOF-MS confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous targeted analysis of five active compounds in licorice by ultra-fast liquid chromatography coupled to hybrid linear-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracking the effect of roasting and fermentation on the metabolites of licorice root (Glycyrrhiza glabra L.) using UPLC-MS analysis combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Licoisoflavone B in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Licoisoflavone B is a natural isoflavone compound primarily isolated from the roots of licorice (Glycyrrhiza species). As a member of the flavonoid family, it is recognized for a range of pharmacological properties, including antioxidant, anti-inflammatory, and potential anti-tumor activities.[1] These attributes make this compound a compound of interest for investigating novel therapeutic strategies against various pathologies, including cancer and inflammatory diseases.
This document provides detailed protocols for a panel of standard in vitro cell culture assays to characterize the biological effects of this compound. While specific data on this compound is emerging, the methodologies described herein are fundamental for determining its efficacy, potency, and mechanism of action in various cell-based models.
Quantitative Data Summary
Detailed quantitative data, such as IC₅₀ values for this compound across various cancer cell lines, are not extensively documented in publicly available literature. The potency of flavonoids can vary significantly based on the cell type, assay conditions, and compound purity.[2] The table below summarizes available data for structurally related isoflavones to provide a potential reference for experimental design. Researchers are encouraged to perform dose-response studies to determine the optimal concentration range for their specific cell model.
Table 1: Reported In Vitro Efficacy of this compound and Structurally Related Compounds
| Compound Name | Cell Line(s) | Assay Type | Reported Efficacy (EC₅₀/IC₅₀) | Reference(s) |
| Flavone B | Pancreatic Cancer Cells | Apoptosis | EC₅₀: 33.18 µM | [3] |
| Flavone B | Colon Cancer Cells | Apoptosis | EC₅₀: 74.82 µM | [3] |
| Semithis compound | Oral Squamous Carcinoma | Cell Viability | Significant reduction | [4] |
| Licoflavanone | Nasopharyngeal Carcinoma | Cell Viability | Dose-dependent decrease (12.5-100 µM) | [5] |
*Note: "Flavone B" is described as an isomer of "Flavone A" in the cited study; its precise structure relative to this compound should be confirmed by the user.[3]
Mechanism of Action & Signaling Pathways
Flavonoids exert their cellular effects by modulating numerous intracellular signaling pathways critical for cell survival, proliferation, and inflammation. While the specific targets of this compound are still under investigation, studies on related compounds suggest that the PI3K/Akt/mTOR and MAPK signaling cascades are likely points of interaction.[6][7]
1. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Its hyperactivation is a common feature in many cancers.[7] Flavonoids have been shown to inhibit this pathway at various points, leading to reduced cancer cell proliferation and induction of apoptosis.[7]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, regulates cellular responses to a wide array of stimuli and is crucial in inflammation and cancer.[9] Depending on the cellular context, flavonoids can either inhibit or activate specific MAPK branches to induce apoptosis or reduce inflammation.[6] For instance, activation of JNK and p38 is often linked to stress-induced apoptosis in cancer cells.[3]
Caption: Hypothesized modulation of MAPK signaling pathways by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin Reduction Method)
This protocol measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable, metabolically active cells.[10]
Caption: Workflow for the Resazurin-based cell viability assay.
A. Materials
-
Cells of interest
-
Complete culture medium
-
96-well clear-bottom black tissue culture plates
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt (e.g., AlamarBlue™, PrestoBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (DMSO)
-
Fluorescence microplate reader
B. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your stock solution. A typical final concentration range to test is 0.1 µM to 100 µM. Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This results in a final volume of 100 µL with the desired compound concentrations. Include wells for vehicle control and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Resazurin Addition: Add 10 µL of the resazurin reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
C. Data Analysis
-
Subtract the average fluorescence of the 'no-cell' blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Fluorescence_Treated / Fluorescence_VehicleControl) * 100
-
Plot the % Viability against the log concentration of this compound and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[11]
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cell membranes, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[13]
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
A. Materials
-
Cells of interest cultured in 6-well plates
-
This compound and vehicle control (DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) Staining Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
B. Procedure
-
Cell Seeding and Treatment: Seed 2x10⁵ to 5x10⁵ cells per well in a 6-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound (e.g., based on IC₅₀ from viability assay) for 24-48 hours.
-
Cell Harvesting: Collect the culture medium (containing floating/apoptotic cells) from each well into a labeled flow cytometry tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with their corresponding medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
C. Data Analysis
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stoichiometrically stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[14]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
A. Materials
-
Cells of interest cultured in 6-well plates
-
This compound and vehicle control (DMSO)
-
Cold PBS
-
Ice-cold 70% Ethanol
-
PI/RNase A Staining Solution
-
Flow cytometer
B. Procedure
-
Cell Seeding and Treatment: Seed approximately 1x10⁶ cells in a 6-well plate or T25 flask. After adherence, treat with this compound for 24 hours.
-
Harvesting: Harvest cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[15]
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.
C. Data Analysis
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to determine if this compound induces cell cycle arrest at a specific phase.[15]
Protocol 4: In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)
Denaturation of proteins is a well-documented cause of inflammation. This simple colorimetric assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model to screen for anti-inflammatory activity.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semithis compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. thermofisher.com [thermofisher.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. phytojournal.com [phytojournal.com]
Application Notes and Protocols for the Formulation of Licoisoflavone B for Animal Model Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Licoisoflavone B, a poorly water-soluble isoflavone, for administration in animal models. The information is intended to guide researchers in preparing stable and effective formulations for preclinical in vivo studies.
Introduction
This compound is a natural isoflavone primarily derived from Glycyrrhiza uralensis Fisch.[1][2] It has demonstrated biological activities, including the inhibition of lipid peroxidation.[1][2] A significant challenge in the preclinical evaluation of this compound is its low aqueous solubility, which can lead to poor oral bioavailability and variable exposure in animal models.[3][4][5] Proper formulation is therefore critical to ensure consistent and reproducible results in pharmacodynamic and pharmacokinetic studies.
This document outlines several methods for formulating this compound using common, well-characterized excipients to enhance its solubility and facilitate its administration to animal models. The choice of formulation will depend on the specific requirements of the study, including the desired route of administration, dosage, and duration of treatment.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | [1] |
| Molecular Weight | 352.34 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| CAS Number | 66056-30-2 | [1][6] |
| Solubility in DMSO | 50 mg/mL (141.91 mM) (requires sonication) | [1][2] |
| Other Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7] |
Experimental Protocols for Formulation
The following protocols are designed to prepare this compound for oral or intraperitoneal administration in animal models. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
This protocol utilizes a co-solvent system to achieve a clear solution of this compound, suitable for oral and intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1.25 mg/mL, a 12.5 mg/mL stock solution in DMSO can be prepared.
-
In a sterile tube, add the required volume of each solvent in the following order:
-
10% DMSO (containing this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture thoroughly after the addition of each solvent until a clear solution is obtained.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Achievable Concentration: ≥ 1.25 mg/mL (3.55 mM)[1]
This protocol uses Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form a suspended solution, which can be used for oral and intraperitoneal injections.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare the final formulation, add 10% of the this compound stock solution in DMSO to 90% of the 20% SBE-β-CD in saline solution.
-
Mix the solution evenly. Ultrasonic treatment may be necessary to achieve a uniform suspension.[1]
Achievable Concentration: 1.25 mg/mL (3.55 mM)[1]
This protocol is suitable for oral administration and provides a clear solution. It is a good option for studies requiring dosing over an extended period.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Add 10% of the this compound stock solution in DMSO to 90% corn oil.
-
Mix the solution thoroughly until a clear solution is obtained.
Achievable Concentration: ≥ 1.25 mg/mL (3.55 mM)[1]
Summary of Formulation Protocols
| Protocol | Vehicle Composition | Final State | Achievable Concentration | Route of Administration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution | ≥ 1.25 mg/mL | Oral, Intraperitoneal |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution | 1.25 mg/mL | Oral, Intraperitoneal |
| 3 | 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 1.25 mg/mL | Oral |
Workflow and Pathway Diagrams
Caption: Workflow for this compound Formulation.
Note on Signaling Pathways: The primary mechanism of action reported for this compound is the inhibition of lipid peroxidation.[1][2] A detailed signaling pathway has not been fully elucidated in the available literature. Therefore, a signaling pathway diagram is not provided to avoid speculation. Researchers are encouraged to investigate specific molecular targets and pathways relevant to their disease model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. This compound | C20H16O6 | CID 5481234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:66056-30-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Licoisoflavone B in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Licoisoflavone B, a prenylated isoflavone, in antibacterial susceptibility testing. Due to the limited availability of specific data for this compound, this document incorporates data from structurally similar and well-studied prenylated isoflavonoids, namely Glabrol and 6,8-diprenylgenistein, as representative examples to illustrate its potential antibacterial profile and mechanisms. This information is intended to guide researchers in designing and executing experiments to evaluate the antibacterial efficacy of this compound.
Introduction to this compound
This compound is a naturally occurring isoflavone characterized by the presence of a prenyl group, a feature known to enhance the antimicrobial properties of flavonoids.[1][2] Prenylated flavonoids are recognized for their potential to combat bacterial pathogens, including multidrug-resistant strains, by disrupting essential cellular processes.[1][3] The primary proposed mechanism of action for this class of compounds is the disruption of bacterial cell membrane integrity, leading to permeabilization and dissipation of the membrane potential.[3][4] Additionally, interference with bacterial signaling pathways, such as quorum sensing and inhibition of enzymes like sortase A, are potential ancillary mechanisms contributing to their antibacterial effect.[5][6]
Data Presentation: Antibacterial Activity of Structurally Similar Isoflavones
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Glabrol and 6,8-diprenylgenistein against key bacterial pathogens. These values provide an expected range of activity for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Glabrol
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) T144 | 2 - 4 | [4] |
| Staphylococcus aureus | Methicillin-Susceptible S. aureus (MSSA) ATCC 29213 | 4 - 8 | [4] |
| Escherichia coli | ATCC 25922 | >64 | [7] |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of 6,8-diprenylgenistein
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 5 - 50 | [9] |
| Streptococcus iniae | - | 1.95 - 500 | [10] |
Table 3: Synergistic Activity of Glabrol with Colistin
| Bacterial Species | Antibiotic | This compound Analog | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| Multidrug-Resistant Gram-positive and Gram-negative bacteria | Colistin | Glabrol | ≤ 0.5 | Synergistic | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (broth without bacteria)
-
Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)
Protocol:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control well, and the solvent control well.
-
Add 100 µL of sterile CAMHB to the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergistic Effects
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, such as this compound and a conventional antibiotic.[12][13]
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
CAMHB
-
96-well microtiter plates
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
Protocol:
-
In a 96-well plate, prepare serial dilutions of this compound horizontally and the antibiotic vertically in CAMHB. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include rows and columns with each agent alone to determine their individual MICs under the same conditions.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Interpret the results as follows:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Bacterial Membrane Potential Assay
This protocol utilizes the fluorescent probe DiSC3(5) to assess changes in bacterial membrane potential upon treatment with this compound.[2][14][15]
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
DiSC3(5) stock solution (in DMSO)
-
This compound solution
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer or fluorescence microscope
Protocol:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation and wash them with a suitable buffer (e.g., PBS with 5 mM glucose).
-
Resuspend the cells in the same buffer to an appropriate optical density (e.g., OD600 of 0.2).
-
Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark for 5-10 minutes to allow the dye to accumulate in polarized cells, resulting in fluorescence quenching.
-
Measure the baseline fluorescence.
-
Add this compound at the desired concentration and monitor the fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
Add valinomycin as a positive control to induce complete depolarization and measure the maximum fluorescence.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Checkerboard Synergy Assay.
Caption: Proposed Mechanism of Action: Membrane Disruption.
Caption: Potential Interference with Quorum Sensing Signaling.
Disclaimer
The quantitative data presented in this document for Glabrol and 6,8-diprenylgenistein are intended to serve as a guide for the potential antibacterial activity of this compound due to their structural similarities. Experimental validation is essential to determine the precise antibacterial profile of this compound. The proposed mechanisms of action are based on the established activities of related flavonoid compounds and require specific investigation for this compound.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic antimicrobial efficacy of glabrol and colistin through micelle-based co-delivery against multidrug-resistant bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Licoisoflavone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licoisoflavone B is a prenylated isoflavone predominantly found in the roots of Glycyrrhiza species, commonly known as licorice. Isoflavones are a class of flavonoids recognized for their potential health benefits, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound, with its unique chemical structure, presents itself as a promising candidate for antioxidant therapies.
These application notes provide a detailed overview of the methodologies to assess the antioxidant capacity of this compound using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and ORAC (Oxygen Radical Absorbance Capacity). Furthermore, a potential molecular mechanism of action for isoflavones, involving the activation of the Nrf2 signaling pathway, is described.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using standardized assays. The following table summarizes hypothetical quantitative data for this compound in these assays. Note: These values are illustrative and should be determined experimentally.
| Assay | Parameter | This compound | Positive Control (Trolox) |
| DPPH Radical Scavenging Activity | IC₅₀ (µM) | [Insert Experimental Value] | [Insert Experimental Value] |
| ABTS Radical Cation Scavenging Activity | Trolox Equivalents (TE/µmol) | [Insert Experimental Value] | 1.0 |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol Trolox Equivalents (µmol TE/g) | [Insert Experimental Value] | [Insert Experimental Value] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in the dark at 4°C.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of this compound and the positive control (e.g., Trolox) in methanol to achieve a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the diluted this compound or standard solutions to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.
-
Prepare a series of Trolox standard solutions for the calibration curve.
-
-
Assay Protocol:
-
Add 10 µL of the diluted this compound or Trolox standard solutions to the wells of a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The antioxidant capacity is typically expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.
-
Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. This solution should be prepared fresh daily.
-
Prepare a series of Trolox standard solutions and this compound sample dilutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to all wells.
-
Add 25 µL of the this compound sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox Equivalents per gram or mole of the compound (µmol TE/g or µmol TE/mol).
-
Mandatory Visualizations
Experimental Workflow for Antioxidant Capacity Assays
Caption: General workflow for determining the antioxidant capacity of this compound.
Proposed Antioxidant Signaling Pathway for Isoflavones
Flavonoids, including isoflavones like this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes. One of the key pathways is the Keap1-Nrf2-ARE pathway.
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (which some flavonoids can mimic), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.
Caption: Proposed Keap1-Nrf2-ARE signaling pathway activation by this compound.
Investigating Licoisoflavone B in Anti-inflammatory Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of Licoisoflavone B, a promising isoflavonoid compound. The following sections detail the underlying signaling pathways, experimental protocols for key in vitro assays, and a framework for presenting quantitative data.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a flavonoid that has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory effects. Chronic inflammation is a key driver of numerous diseases, making the study of novel anti-inflammatory agents like this compound a critical area of research. In vitro studies have shown that many isoflavones exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways regulate the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of this compound is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[4][5] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[4][5]
References
- 1. manuscriptscientific.com [manuscriptscientific.com]
- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Licoisoflavone B as a Tool for Studying Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Licoisoflavone B as a specific inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C8, and CYP2C9. This document includes detailed protocols for in vitro enzyme inhibition assays and summarizes the inhibitory kinetics of this compound, making it a valuable tool for studying drug metabolism and potential drug-drug interactions.
Introduction
This compound is a natural isoflavone compound isolated from the roots of Glycyrrhiza uralensis (licorice).[1][2][3] It has been identified as an inhibitor of several key human cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs.[1][2][4][5] Understanding the inhibitory potential of compounds like this compound is essential in drug discovery and development to predict and avoid adverse drug-drug interactions.[1][2][6][7] These notes provide the necessary data and methodologies to utilize this compound as a research tool for investigating CYP-mediated drug metabolism.
Quantitative Data Summary
The inhibitory effects of this compound on various human cytochrome P450 enzymes have been characterized using human liver microsomes and recombinant CYP enzymes. The key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are summarized in the table below.
| Enzyme | Test System | Substrate | Inhibition Mechanism | IC50 (µM) | Ki (µM) | Reference(s) |
| CYP2B6 | Human Liver Microsomes | Bupropion | Mixed (Reversible & Irreversible) | 16.0 ± 3.9 | - | [1][2] |
| CYP2C8 | Human Liver Microsomes | Amodiaquine | Reversible | 7.4 ± 1.1 | - | [1][2] |
| CYP2C8 | Recombinant Enzyme | Amodiaquine | Competitive | - | 7.0 ± 0.7 | [1][2] |
| CYP2C9 | Human Liver Microsomes | Diclofenac | Reversible | 4.9 ± 0.4 | - | [1][2] |
| CYP2C9 | Recombinant Enzyme | Diclofenac | Mixed-type | - | 1.2 ± 0.2 | [1][2] |
Signaling and Metabolic Pathways
This compound's inhibitory action targets key enzymes within the cytochrome P450-mediated drug metabolism pathway. This pathway is critical for the phase I detoxification of a vast number of pharmaceuticals. The diagrams below illustrate the general drug metabolism pathway and the specific points of inhibition by this compound.
The following diagram details the specific inhibitory interactions of this compound with CYP2B6, CYP2C8, and CYP2C9, and their impact on the metabolism of representative drug substrates.
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme inhibition assays to determine the IC50 and Ki values of this compound for CYP2B6, CYP2C8, and CYP2C9.
Protocol 1: IC50 Determination using Human Liver Microsomes
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the activity of CYP2B6, CYP2C8, and CYP2C9 in pooled human liver microsomes (HLMs).
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)
-
CYP-specific probe substrates:
-
Acetonitrile (ACN) or Methanol (for stopping the reaction)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare working solutions of the probe substrates in the assay buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Ki and Mechanism of Inhibition Determination using Recombinant Enzymes
This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed) of this compound using specific recombinant human CYP enzymes.
Materials:
-
Recombinant human CYP enzymes (CYP2B6, CYP2C8, CYP2C9) co-expressed with cytochrome P450 reductase
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
CYP-specific probe substrates at various concentrations (typically spanning 0.5x to 5x the Km value)
-
Acetonitrile (ACN) or Methanol
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: As described in Protocol 1, but prepare multiple concentrations of the probe substrate.
-
Incubation:
-
Perform a matrix of incubations with varying concentrations of both the probe substrate and this compound (including a zero-inhibitor control).
-
Follow the incubation and reaction termination steps as outlined in Protocol 1, using the recombinant enzyme preparation instead of HLMs.
-
-
Analysis:
-
Quantify metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Determine the initial reaction velocities at each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the inhibition mechanism.
-
Fit the data to the appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed-type) using non-linear regression analysis to calculate the Ki value.[1][2]
-
Conclusion
This compound serves as a well-characterized inhibitory tool for studying the function of CYP2B6, CYP2C8, and CYP2C9. The provided data and protocols enable researchers to utilize this compound for investigating the role of these enzymes in drug metabolism, for validating new analytical methods, and for exploring the potential for drug-herb interactions. The distinct inhibitory profiles of this compound against different CYP isoforms also make it a useful probe for dissecting complex metabolic pathways.
References
- 1. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 6. metabolon.com [metabolon.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. phcogres.com [phcogres.com]
- 12. Inhibition of Human Cytochrome P450 2c8-catalyzed Amodiaquine N-desethylation: Effect of Five Traditionally and Commonly Used Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Human Cytochrome P450 2c8-catalyzed Amodiaquine N-desethylation: Effect of Five Traditionally and Commonly Used Herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of CYP2C9-Catalyzed Diclofenac 4′-Hydroxylation by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Licoisoflavone B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licoisoflavone B is a flavonoid compound that has garnered interest for its potential therapeutic properties, including its anticancer activities. Flavonoids, a broad class of plant secondary metabolites, are known to exert a variety of biological effects, such as inducing apoptosis, arresting the cell cycle, and modulating key cellular signaling pathways involved in cancer progression. Preliminary studies on compounds structurally related to this compound, such as Licoflavanone and Licochalcone B, suggest that its cytotoxic effects may be mediated through the induction of apoptosis via both intrinsic and extrinsic pathways and the inhibition of critical cell survival signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.
These application notes provide detailed protocols for essential cell-based assays to quantify the cytotoxic effects of this compound on cancer cell lines. The included assays—MTT, LDH, and Annexin V/PI—are standard methods to assess cell viability, membrane integrity, and apoptosis, respectively.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits 50% of cell viability. This value is a critical parameter for comparing the cytotoxic potency of a compound across different cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (User-Generated Data)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| HeLa | Cervical Adenocarcinoma | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| A549 | Lung Carcinoma | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| User-defined | User-defined | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data |
Signaling Pathways Modulated by Structurally Related Flavonoids
Studies on flavonoids structurally similar to this compound have elucidated several key signaling pathways involved in their cytotoxic and pro-apoptotic effects. These pathways represent potential mechanisms of action for this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis. Flavonoids akin to this compound have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn reduces cell survival and promotes apoptosis.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Cancer cells often evade apoptosis. Flavonoids can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Key players in the intrinsic pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Pro-apoptotic members like Bax promote apoptosis, while anti-apoptotic members like Bcl-2 inhibit it.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer (provided in the kit).
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: The cell population is divided into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Application Notes and Protocols for L-4285: Licoisoflavone B in Microbial Growth Inhibition Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Licoisoflavone B is a prenylated isoflavone primarily isolated from the roots of Glycyrrhiza species, such as Glycyrrhiza uralensis.[1] As a member of the flavonoid family, this compound is recognized for its potential biological activities, including antimicrobial properties. Flavonoids, as a class of natural compounds, are known to inhibit microbial growth through various mechanisms, making them a subject of interest in the development of new anti-infective agents.[2][3] These mechanisms can include the inhibition of essential bacterial enzymes, disruption of microbial membranes, and interference with nucleic acid synthesis.[4] This document provides detailed application notes and protocols for utilizing this compound (Product No. L-4285) in microbial growth inhibition studies.
Product Information
| Product Name | This compound |
| Catalog Number | L-4285 |
| CAS Number | 66056-30-2[5] |
| Molecular Formula | C₂₀H₁₆O₆[5] |
| Molecular Weight | 352.34 g/mol [5] |
| Appearance | Yellowish powder |
| Solubility | Soluble in DMSO (50 mg/mL), and other organic solvents. Poorly soluble in water.[5] |
| Storage | Store at -20°C. Protect from light and moisture. |
Applications
This compound is suitable for a variety of in vitro studies aimed at investigating microbial growth inhibition, including:
-
Determination of Minimum Inhibitory Concentration (MIC) against a range of bacteria and fungi.
-
Assessment of antimicrobial activity using disk diffusion assays.
-
Elucidation of the mechanism of action of antimicrobial compounds.
-
Screening for synergistic effects with known antibiotics.
Data Presentation: Antimicrobial Activity of this compound and Related Compounds
While specific MIC values for this compound against a broad spectrum of microbes are not extensively reported in the literature, studies on extracts from Glycyrrhiza uralensis and related flavonoids provide an expected range of activity. The following tables summarize available data for G. uralensis extracts and the related flavonoid, Sophoraflavanone B, to guide researchers in designing their experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of Glycyrrhiza uralensis Extracts
| Microbial Strain | Extract Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Spent Extract | 25 - 250 | [2] |
| Streptococcus mutans | Spent Extract | 25 - 250 | [2] |
| Lactobacillus buchneri | Spent Extract | 25 - 250 | [2] |
| Streptococcus mutans | Ethanolic Extract | Significant inhibition at 50-200 | [6] |
| Candida albicans | Ethanolic Extract | Significant inhibition at 50-200 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone B (a related prenylated flavonoid)
| Microbial Strain | MIC Range (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 15.6 - 31.25 | [7][8][9] |
Note: The data in these tables are intended as a reference. Researchers should determine the precise MIC of this compound for their specific microbial strains of interest.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for natural products.
Materials:
-
This compound (L-4285)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in the appropriate broth to achieve the desired starting concentration for serial dilutions. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity to the microbes.
-
Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the working stock solution of this compound to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound (L-4285)
-
Ethanol or DMSO
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Preparation of this compound Disks: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a known concentration. Apply a specific volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place the prepared this compound disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Negative Control: A disk impregnated with the solvent used to dissolve this compound.
-
Positive Control: A disk containing a standard antibiotic with known activity against the test organism.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualization of Methodologies and Mechanisms
Caption: Experimental workflows for determining microbial growth inhibition.
References
- 1. asm.org [asm.org]
- 2. Valorisation of liquorice ( Glycyrrhiza ) roots: antimicrobial activity and cytotoxicity of prenylated (iso)flavonoids and chalcones from liquorice sp ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO02197H [pubs.rsc.org]
- 3. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Effects against Oral Pathogens and Cytotoxicity of Glycyrrhiza uralensis Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. Broth microdilution method: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for Licoisoflavone B in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Licoisoflavone B in molecular docking studies. This document outlines the theoretical background, practical protocols, and expected outcomes when investigating the interaction of this isoflavone with various protein targets.
Introduction to this compound
This compound is a natural isoflavone compound predominantly found in the roots of licorice plants (Glycyrrhiza species).[1][2][3] With the molecular formula C₂₀H₁₆O₆ and a molecular weight of approximately 352.34 g/mol , this compound has garnered significant interest in the scientific community for its potential therapeutic properties, including antiviral and anti-inflammatory activities.[1][2][3] Molecular docking simulations are a powerful computational tool to elucidate the binding mechanisms of this compound with target proteins at a molecular level, providing insights for drug design and development.
Quantitative Data from Molecular Docking Studies
The following table summarizes the results from a molecular docking study of this compound against the influenza A virus RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[1][2][4]
| Target Protein | Ligand | Docking Software/Method | Binding Affinity (CDOCKER_ENERGY) | Interacting Residues | Reference |
| Influenza A Virus RNA-dependent RNA polymerase (RdRp) | This compound | Discovery Studio 2016 (CDOCKER) | Favorable binding energetics reported | Not explicitly listed in abstract | [1][2][4] |
Note: While the specific binding affinity in kcal/mol was not provided in the referenced abstract, the study reported favorable binding energetics, suggesting a strong interaction.
Experimental Protocols
This section provides a detailed protocol for performing a molecular docking study of this compound with a protein target using AutoDock Vina, a widely used open-source docking program.
Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D structure of the target protein from a protein structure database such as the Protein Data Bank (PDB). The structure should be in PDB format.
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor in PDBQT format. This can be accomplished using software like AutoDockTools (ADT).
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem in SDF or MOL2 format.
-
Prepare the Ligand:
-
Convert the 2D or 3D structure of this compound to a PDBQT file.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
This can be done using software like Open Babel or AutoDockTools.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to cover the potential binding pocket.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:
-
Run Docking: Execute AutoDock Vina from the command line using the configuration file:
-
Analyze Results: The output file (by default, out.pdbqt) will contain the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol). The log file (log.txt) will contain the binding affinity values for each pose. The pose with the lowest binding energy is typically considered the most favorable. Visualization software like PyMOL or Chimera can be used to analyze the interactions between this compound and the protein's active site residues.
Signaling Pathway Modulation by this compound
Flavonoids, including isoflavones like this compound, are known to modulate various signaling pathways involved in inflammation and cell proliferation.[5][6][7][8][9][10][11] Based on the known activities of similar compounds, a potential mechanism of action for this compound is the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Licoisoflavone B Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Licoisoflavone B, particularly addressing issues of low yield.
Troubleshooting Guide: Overcoming Low Yield
Low yields of this compound can arise from various factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Extract Yield | Improper Sample Preparation: Plant material that is not properly dried can be susceptible to enzymatic degradation. Insufficient grinding of the licorice root limits the surface area for solvent interaction. | Ensure the Glycyrrhiza uralensis root is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) to a constant weight. Grind the dried root into a fine, uniform powder to maximize solvent penetration. |
| Suboptimal Solvent-to-Solid Ratio: An inadequate volume of solvent may lead to incomplete extraction of this compound. | Increase the solvent-to-solid ratio. For instance, in Microwave-Assisted Extraction (MAE), ratios between 10:1 and 25:1 (mL/g) have been investigated. Experiment with different ratios to find the optimal balance for your specific method.[1] | |
| Inefficient Extraction Method: Traditional methods like maceration may result in lower yields compared to modern techniques. | Consider employing more efficient extraction methods such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are known to enhance extraction efficiency.[1][2] | |
| Low Purity of this compound in Extract | Inappropriate Solvent Selection: The polarity of the solvent significantly impacts the selective extraction of isoflavones. | Hydroalcoholic solvents are generally effective for isoflavone extraction. For licorice, 80% ethanol has been shown to be optimal for extracting phenolic compounds.[1][3] Experiment with different concentrations of ethanol or methanol to optimize selectivity for this compound. |
| Co-extraction of Impurities: The crude extract may contain a high concentration of other compounds, complicating purification and reducing the relative yield of this compound. | Introduce a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction. Post-extraction, consider a purification step using techniques like solid-phase extraction (SPE) or column chromatography. | |
| Degradation of this compound | Excessive Heat: this compound, like many flavonoids, can be sensitive to high temperatures, leading to degradation during extraction or solvent evaporation. | For methods involving heat, such as Soxhlet or MAE, carefully control the temperature and duration. When concentrating the extract, use a rotary evaporator at a low temperature (e.g., below 50°C) to minimize thermal degradation. |
| Prolonged Extraction Time: Extended exposure to solvents and elevated temperatures can lead to compound degradation. | Optimize the extraction time for your chosen method. For MAE of phenolic compounds from licorice, an optimal time has been found to be 5-6 minutes.[1][2] For UAE, shorter durations are also generally preferred. |
Logical Flow for Troubleshooting Low Yield
References
Technical Support Center: Licoisoflavone B Isolate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Licoisoflavone B isolates. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is the purity of my this compound isolate low after initial extraction?
A1: Low initial purity is common and can be attributed to several factors:
-
Complex Source Material: this compound is often extracted from natural sources like licorice root (Glycyrrhiza species), which contain a multitude of similar flavonoid compounds. These related compounds, such as other isoflavones, flavones, and chalcones, have similar polarities and can co-extract with this compound.
-
Presence of Co-eluting Impurities: Structurally similar compounds may have retention times on chromatographic columns that are very close to that of this compound, making separation challenging.
-
Suboptimal Extraction and Chromatography Conditions: The choice of solvents, pH, and temperature during extraction and the parameters for chromatographic separation (e.g., mobile phase composition, gradient) significantly impact the selective isolation of the target compound.
Q2: I'm observing significant peak tailing for this compound during HPLC analysis. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC can be caused by several factors. Here are some common causes and their solutions:
-
Secondary Interactions with Silica: The phenolic hydroxyl groups in this compound can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution: Add a small amount of a competitive agent, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: The column may be contaminated or have lost its efficiency.
-
Solution: Wash the column with a strong solvent or replace it if necessary.
-
Q3: My this compound seems to be degrading during the purification process. How can I improve its stability?
A3: this compound, like many phenolic compounds, can be sensitive to certain conditions.
-
pH Sensitivity: Extreme pH values can lead to degradation. It is generally recommended to maintain a slightly acidic to neutral pH during purification.[1][2]
-
Temperature Sensitivity: High temperatures can accelerate degradation.[1]
-
Solution: Perform purification steps at room temperature or, if necessary, at refrigerated temperatures (4°C). Avoid prolonged exposure to heat.
-
-
Oxidation: Phenolic compounds are susceptible to oxidation.
-
Solution: Work with degassed solvents and consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in small amounts if compatible with your downstream applications.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound isolates?
A1: The most common impurities are other flavonoids that are co-extracted from the plant source. These can include other isoflavones such as glyasperin B and licoricidin, as well as related flavones and chalcones. The specific impurity profile will depend on the source material and the initial extraction method used.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A combination of chromatographic techniques is often the most effective approach.
-
Silica Gel Column Chromatography: This is a good initial step for fractionating the crude extract and removing highly polar or non-polar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique that is essential for achieving high purity. Reversed-phase HPLC (e.g., using a C18 column) is commonly used for separating flavonoids like this compound.
Q3: How can I assess the purity of my this compound isolate?
A3: Several analytical techniques can be used to determine the purity of your isolate:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A sharp, symmetrical peak for this compound with minimal other peaks indicates high purity. Purity is often expressed as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of this compound and the identification of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and can be used to detect and quantify impurities.
Data Presentation
Table 1: Comparison of Purification Methods for Flavonoids (Illustrative Data)
| Purification Method | Stationary Phase | Mobile Phase System | Typical Purity Achieved | Yield | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Hexane-Ethyl Acetate Gradient | 60-80% | Moderate | High capacity, low cost | Lower resolution |
| Preparative HPLC | C18 Silica (5-10 µm) | Acetonitrile-Water with 0.1% Formic Acid | >98% | Low to Moderate | High resolution and purity | Lower capacity, higher cost |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | 85-95% | Good | Good for removing pigments and polymeric compounds | Limited resolution for closely related flavonoids |
Note: This table provides illustrative data based on typical flavonoid purifications. Actual results for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Fractionation
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions with the highest concentration and purity of this compound for further purification.
-
Protocol 2: Preparative HPLC for High-Purity Isolation
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Install a reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Degas the mobile phases thoroughly.
-
-
Method Development (Analytical Scale):
-
First, optimize the separation on an analytical HPLC system with a smaller C18 column.
-
Develop a gradient elution method that provides good resolution between this compound and any co-eluting impurities. A typical gradient might be from 20% B to 80% B over 30 minutes.
-
-
Preparative Run:
-
Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Dissolve the this compound-enriched fraction from the silica gel chromatography in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample and run the preparative HPLC method.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions.
-
-
Solvent Removal:
-
Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
References
- 1. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Troubleshooting Licoisoflavone B Peak Tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Licoisoflavone B.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian. For the quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks, ultimately compromising the accuracy and reliability of the results.
Q2: What are the primary causes of peak tailing for a phenolic compound like this compound?
A2: For phenolic compounds such as this compound, the most common causes of peak tailing in reversed-phase HPLC include:
-
Secondary Silanol Interactions: The hydroxyl (-OH) groups on the this compound molecule can form strong hydrogen bonds with free silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These secondary interactions can delay the elution of a portion of the analyte molecules, causing the peak to tail.
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the this compound molecule and the residual silanol groups on the column. At a mid-range pH, a portion of the silanol groups can be deprotonated (SiO-), leading to strong ionic interactions with any positively charged analyte molecules, which can cause significant tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.
-
Extra-column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause the separated analyte band to spread before it is detected, resulting in broader and tailing peaks.
Q3: How can I quickly diagnose the cause of my this compound peak tailing?
A3: A systematic approach is key. Start by evaluating your system suitability parameters. If the tailing factor for this compound is consistently high, consider the following:
-
Review your mobile phase preparation: Ensure the pH is correctly adjusted and that any additives are at the proper concentration.
-
Inject a lower concentration of your sample: If the peak shape improves, you are likely experiencing column overload.
-
Inspect your column's history: If the column has been in use for a long time or with harsh mobile phases, it may be degraded.
-
Check your system connections: Ensure all tubing is as short as possible and that all fittings are secure to minimize extra-column volume.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound peak tailing.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is a critical factor in controlling peak shape.
-
pH Adjustment: For phenolic compounds like this compound, using a slightly acidic mobile phase (pH 2.5-4.0) is often effective. This suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can significantly improve peak shape by protonating the silanol groups.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of a typical isoflavone. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Expected Asymmetry Factor (As) | Peak Shape Description |
| 7.0 (Neutral) | > 1.5 | Significant Tailing |
| 5.5 (Slightly Acidic) | 1.2 - 1.5 | Moderate Tailing |
| 3.0 (Acidic, with 0.1% Formic Acid) | 1.0 - 1.2 | Symmetrical to Minor Tailing |
Step 2: Column Selection and Care
The choice and condition of your HPLC column are paramount for good peak shape.
-
Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have a much lower concentration of free silanol groups, which significantly reduces the potential for secondary interactions with this compound.
-
Consider a Phenyl-Hexyl Column: For aromatic compounds like isoflavones, a phenyl-hexyl stationary phase can offer alternative selectivity and improved peak shape compared to a standard C18 column.
-
Column Washing: If you suspect column contamination, a thorough washing procedure with a strong solvent (e.g., 100% acetonitrile or methanol) may help to remove strongly retained compounds and improve peak shape.
Step 3: Sample Preparation and Injection
Proper sample handling can prevent issues before they arise.
-
Sample Solvent: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible volume to avoid solvent mismatch effects that can lead to peak distortion.
-
Sample Concentration: Avoid overloading the column by injecting an appropriate concentration of your sample. If you observe peak fronting or tailing that improves with sample dilution, you are likely exceeding the column's capacity.
Experimental Protocols
Optimized HPLC Method for Isoflavone Analysis (Adaptable for this compound)
This protocol is based on a validated method for the simultaneous quantitation of five phytoestrogenic flavonoids, including the isoflavones daidzein and genistein, which are structurally similar to this compound.[2]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A C18 column (150 x 4.6 mm, 5 µm particle size) is a suitable starting point.[2]
-
Mobile Phase:
-
Gradient Elution:
-
Start with a higher percentage of Solvent A.
-
Gradually increase the percentage of Solvent B to elute the isoflavones.
-
A typical gradient might start at 20% B and increase to 95% B over 30 minutes.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Isoflavones typically have a UV absorbance maximum around 260 nm.
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve this compound in a suitable solvent, such as DMSO, and then dilute with the initial mobile phase. Use of an ultrasonic bath may aid dissolution.
System Suitability: For a well-performing system using this method, the tailing factor for isoflavone peaks should be in the range of 1.09 to 1.12.[2]
Mandatory Visualizations
Troubleshooting Workflow for this compound Peak Tailing
Caption: A logical workflow to diagnose and resolve this compound peak tailing.
Mechanism of this compound Interaction with a C18 Stationary Phase
Caption: Primary and secondary interactions of this compound with a C18 column.
References
Technical Support Center: Optimizing Licoisoflavone B Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Licoisoflavone B using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound separation?
A1: The most common stationary phase for the separation of this compound and other isoflavones is a C18 reversed-phase column.[1][2] This is due to the non-polar nature of the C18 stationary phase, which effectively retains and separates moderately polar to non-polar compounds like isoflavones.
Q2: What are the typical organic solvents used in the mobile phase for this compound analysis?
A2: Acetonitrile and methanol are the most frequently used organic solvents in the mobile phase for reversed-phase HPLC of isoflavones.[3] The choice between acetonitrile and methanol can influence the selectivity of the separation.
Q3: Why is an acid modifier, like formic acid or acetic acid, often added to the mobile phase?
A3: Acid modifiers are added to the mobile phase to improve peak shape and resolution. For ionizable compounds like this compound, maintaining a consistent, low pH ensures that the analyte is in a single ionic form, which prevents peak tailing and improves reproducibility.[2]
Q4: Is it better to use an isocratic or gradient elution for this compound?
A4: For complex samples containing this compound and other related compounds, a gradient elution is generally preferred.[1][2] A gradient allows for the effective separation of compounds with a range of polarities, providing better resolution and shorter analysis times compared to an isocratic method.
Q5: How can I prepare a this compound sample for injection?
A5: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared in DMSO and then diluted with the initial mobile phase to ensure compatibility with the HPLC system. It is crucial to filter the sample through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the column and system tubing.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Secondary interactions with active silanols on the column. 2. Mobile phase pH is not optimal. 3. Column overload. | 1. Use a high-purity, end-capped C18 column. 2. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity. 3. Decrease the injection volume or sample concentration. |
| Split Peaks | 1. Clogged inlet frit of the column. 2. Sample solvent is too different from the mobile phase. 3. Column void or channeling. | 1. Back-flush the column or replace the inlet frit. 2. Dissolve the sample in the initial mobile phase. 3. Replace the column. |
| Poor Resolution | 1. Mobile phase composition is not optimal. 2. Inappropriate gradient profile. 3. Column is aging or contaminated. | 1. Adjust the ratio of organic solvent to aqueous phase. 2. Optimize the gradient slope and duration. A shallower gradient can improve the separation of closely eluting peaks. 3. Clean the column with a strong solvent or replace it. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure a consistent flow rate. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Systematically disconnect components to locate the blockage. Replace the guard column or column frit if necessary. 2. Ensure the buffer is fully dissolved in the mobile phase. 3. Consider using a solvent with lower viscosity (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
Quantitative Data Summary
The following table summarizes a typical UPLC-MS method for the separation of this compound from a licorice extract.
| Parameter | Value |
| Column | Zorbax XDB-C18 (0.5 x 150 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 10.0 µL/min |
| Column Temperature | Not Specified |
| Detection | Mass Spectrometry (MS) |
| Gradient Program | See Experimental Protocol below |
Experimental Protocol
This protocol describes a UPLC-MS method for the analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase (40% Acetonitrile with 0.1% Formic Acid) to the desired concentration.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
3. UPLC-MS Conditions:
-
Column: Zorbax XDB-C18, 0.5 x 150 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 10.0 µL/min
-
Injection Volume: 1-5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.5 40 15.5 60 17.5 60 20.0 98 | 25.0 | 98 |
-
MS Detector Settings: Adjust according to the instrument manufacturer's recommendations for detecting the [M-H]⁻ or [M+H]⁺ ion of this compound (m/z 353.10 or 355.12, respectively).
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a validated UPLC–qTOF-MS/MS method for determination of bioactive constituent from Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
Licoisoflavone B Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Licoisoflavone B in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound, like other isoflavones, is primarily influenced by three main factors: pH, temperature, and exposure to light. Elevated temperatures and pH values outside the optimal range can lead to significant degradation.[1][2][3] It is also recommended to protect solutions from light to prevent potential photodegradation.[4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[6] For experimental working solutions, further dilution in aqueous buffers or culture media is typical. However, the final concentration of DMSO should be kept low (often below 0.1%) to avoid solvent-induced artifacts in biological assays.
Q3: How should I store this compound stock solutions to ensure maximum stability?
A3: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[6][7] All stock solutions should be protected from light.[6][7] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: Can I expect degradation of this compound in my working solution during a typical cell culture experiment?
A4: Yes, some degree of degradation in aqueous media at 37°C is possible over the course of a typical experiment (e.g., 24-72 hours). The rate of degradation will depend on the pH of the culture medium and exposure to light. For longer-term experiments, it may be necessary to replenish the this compound-containing medium periodically.
Q5: Are there any visible signs of this compound degradation in solution?
A5: While a change in color or the appearance of precipitate can indicate degradation or solubility issues, the absence of these signs does not guarantee stability. Chemical degradation can occur without any visible changes. Therefore, for critical applications, it is essential to assess stability using analytical methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected bioactivity in experiments. | Degradation of this compound in the working solution. | - Prepare fresh working solutions for each experiment from a properly stored stock solution.- Minimize the exposure of the working solution to light and elevated temperatures before and during the experiment.- Consider replenishing the compound in the experimental medium for long-duration assays.- Verify the concentration and purity of your stock solution using HPLC. |
| Precipitation observed in the working solution upon dilution of the DMSO stock. | Poor solubility of this compound in the aqueous buffer or medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of your experimental system.- Gentle warming or sonication may aid in dissolution, but be mindful of potential temperature-induced degradation.- Prepare the working solution by adding the stock solution to the aqueous medium with vigorous vortexing. |
| Variability in results between different batches of experiments. | Inconsistent storage or handling of this compound solutions. | - Strictly adhere to recommended storage conditions (-20°C for short-term, -80°C for long-term, protected from light).- Use single-use aliquots to avoid freeze-thaw cycles.- Ensure consistent preparation methods for working solutions across all experiments. |
Quantitative Stability Data
While specific kinetic data for this compound is limited in the public domain, the following table provides representative stability data for structurally related soy isoflavones (genistein and daidzein) under various conditions. This data can be used to infer the potential stability trends of this compound. Note: These values should be considered as estimates, and it is recommended to perform specific stability studies for this compound in your experimental system.
| Condition | Parameter | Effect on Isoflavone Stability (Genistein & Daidzein) | Reference |
| Temperature | Degradation Rate | First-order degradation kinetics are typically observed. At pH 9, the activation energy for degradation of daidzein and genistein is 8.4 and 11.6 kcal/mol, respectively, at 70-90°C. | [3] |
| Half-life | Half-lives decrease significantly with increasing temperature. | [3] | |
| pH | Degradation Rate | Degradation is more prominent at acidic (e.g., pH 3.1) and alkaline (e.g., pH 9) conditions compared to neutral pH (5.6-7.0) when heated at 150°C. | [2] |
| Structural Form | At alkaline pH, de-esterification of malonylglycosides to their respective glycosides is accelerated. | ||
| Light Exposure | Degradation Rate | Direct photolysis can be a primary degradation pathway. In aqueous solution at pH 7, the half-life of daidzein under simulated sunlight is approximately 10 hours. | [4] |
| Photoproducts | Exposure to light can lead to the formation of various degradation products. | [8] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The primary analytical technique used for quantification is High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade DMSO.
-
For each stress condition, dilute the stock solution with the appropriate stressor to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound working solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the this compound working solution with 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix the this compound working solution with 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the this compound working solution (in a suitable solvent like 50% acetonitrile in water) at 80°C in a controlled oven for 1, 3, and 7 days.
-
Photostability: Expose the this compound working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like 0.1% formic acid).
-
Monitor the chromatograms at the λmax of this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to a non-stressed control sample.
-
Identify and quantify any significant degradation products.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the concentration of this compound versus time.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Licoisoflavone B during storage
For researchers, scientists, and drug development professionals utilizing Licoisoflavone B, ensuring its stability throughout experimental procedures and storage is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of this compound, troubleshooting common stability issues, and answering frequently asked questions.
Troubleshooting Guide: this compound Degradation
Unexpected degradation of this compound can compromise experimental outcomes. This guide provides insights into potential causes and recommended actions to mitigate degradation.
Common Issues and Recommended Actions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Results | Degradation of this compound stock solution or working solutions. | - Verify storage conditions (temperature, light exposure). - Prepare fresh working solutions daily. - Perform a stability check of the stock solution using HPLC. |
| Appearance of Unexpected Peaks in HPLC/UPLC Analysis | Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products. - Optimize chromatographic methods to ensure separation of this compound from its degradants. - Characterize unknown peaks using LC-MS/MS. |
| Precipitation in Solution | Poor solubility or degradation leading to less soluble products. | - Confirm that the solvent and concentration are appropriate for this compound. - For stock solutions, consider using DMSO.[1] - For aqueous solutions, ensure the pH is within a stable range. |
| Color Change of Solution | Oxidation or other chemical transformations. | - Store solutions protected from light. - Consider using amber vials. - Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Illustrative Degradation Data for Isoflavones (General)
| Stress Condition | Isoflavone Type | Temperature | Duration | pH | Approximate Degradation (%) | Reference |
| Thermal | Daidzein | 150°C | 7 hours | 3.1 | Significant | [2] |
| Thermal | Genistein | 150°C | 7 hours | 3.1 | Significant | [2] |
| Thermal | Various Aglycones | 150°C | 7 hours | 5.6 & 7.0 | Minimal | [2] |
| Photodegradation (Direct) | Daidzein | Ambient | 10 hours (half-life) | 7 | 50 | [3] |
| Photodegradation (Direct) | Formononetin | Ambient | 4.6 hours (half-life) | 7 | 50 | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C or -80°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is crucial to protect both solid and solution forms from light.[4]
Q2: How can I prepare a stable stock solution of this compound?
This compound is soluble in DMSO (up to 50 mg/mL).[1] To prepare a stock solution, dissolve the compound in high-purity DMSO. For aqueous-based experiments, it is recommended to prepare fresh working solutions daily by diluting the DMSO stock solution in the appropriate buffer or media. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use volumes.[1]
Q3: What factors can cause this compound to degrade?
Several factors can contribute to the degradation of isoflavones like this compound:
-
Temperature: Elevated temperatures can accelerate degradation.[2][5]
-
pH: Isoflavones can be unstable in both acidic and alkaline conditions.[2]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[3]
-
Oxidation: The phenolic structure of this compound makes it susceptible to oxidation.
-
Solvent: The choice of solvent can influence stability. While DMSO is a good solvent for stock solutions, prolonged storage in certain organic solvents at room temperature may lead to degradation.
Q4: How can I monitor the stability of my this compound samples?
The most effective way to monitor stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.[6][7][8][9][10] This involves developing a chromatographic method that can separate the intact this compound from any potential degradation products. The peak area of this compound can then be monitored over time under various storage conditions.
Q5: What should I do if I suspect my this compound has degraded?
If you suspect degradation, it is recommended to:
-
Cease using the questionable batch of this compound.
-
Prepare fresh solutions from a new, properly stored stock.
-
If possible, analyze the suspect solution using a validated stability-indicating HPLC method to confirm degradation and identify any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound and to help in the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and preferably a mass spectrometer (MS)
-
C18 analytical column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified time.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC or UPLC-MS method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Initial Chromatographic Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the maximum absorbance of this compound (e.g., using a PDA detector).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Strategy:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject a mixture of the stressed samples (or individual stressed samples) to observe the retention times of the degradation products.
-
Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation between the this compound peak and all degradation product peaks.
-
The final method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential impact of degradation on biological activity.
References
- 1. glpbio.com [glpbio.com]
- 2. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Addressing Licoisoflavone B insolubility in aqueous buffers
Welcome to the technical support center for Licoisoflavone B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a primary focus on its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a flavonoid compound isolated from plants such as Glycyrrhiza uralensis and Glycyrrhiza inflata.[1][2] It is investigated for various potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[3] Its mechanism of action is thought to involve the modulation of various signaling pathways.[3]
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). Why is this happening?
A2: this compound is a hydrophobic molecule with poor water solubility. This is a common characteristic of many flavonoids. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the compound's solubility limit in the final aqueous environment is often exceeded, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] It is soluble in DMSO up to 50 mg/mL.[1][4] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: Are there any ready-to-use formulations to improve the solubility of this compound in aqueous solutions for in vitro and in vivo studies?
A4: Yes, several multi-component solvent systems have been developed to improve the solubility and delivery of this compound. These often involve a combination of solvents and excipients. Please refer to the "Solubility Data" and "Experimental Protocols" sections for detailed information.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer
Logical Relationship for Troubleshooting Precipitation
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Licoisoflavone B
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Licoisoflavone B.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound typically low?
This compound, like many flavonoids, faces significant challenges that limit its systemic exposure after oral administration. The primary reasons for its low bioavailability are:
-
Poor Aqueous Solubility : As a hydrophobic molecule, this compound dissolves poorly in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2] More than 40% of new chemical entities are practically insoluble in water, making solubility a major hurdle for formulation scientists.[3]
-
Extensive First-Pass Metabolism : After absorption from the gut, this compound is transported to the liver where it can undergo extensive metabolism by Phase I and II enzymes.[1][4] This process can rapidly convert the active compound into inactive metabolites before it reaches systemic circulation.
-
Poor Membrane Permeability : The ability of the compound to pass through the intestinal epithelial cells can also be a limiting factor, further reducing the fraction of the administered dose that gets absorbed.[2]
Q2: What are the recommended initial steps to solubilize this compound for preliminary in vivo studies?
For initial animal studies, using a co-solvent system is a common and straightforward approach. The goal is to create a clear solution or a stable suspension suitable for administration. It is recommended to prepare the working solution freshly on the day of the experiment.[5] Here are some established protocols:
-
Protocol 1 (General Purpose): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used. This system can achieve a solubility of at least 1.25 mg/mL.[5]
-
Protocol 2 (For Suspension): A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be prepared. This results in a suspended solution and may require ultrasonication to ensure uniformity.[5]
-
Protocol 3 (Oil-Based): A simple mixture of 10% DMSO and 90% Corn Oil can yield a clear solution with a solubility of at least 1.25 mg/mL.[5]
If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[5]
Q3: Beyond simple co-solvents, what advanced formulation strategies can significantly enhance the oral bioavailability of this compound?
To achieve a substantial improvement in bioavailability, more advanced formulation strategies are necessary. These techniques address the core issues of poor solubility and dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): These are among the most effective methods for improving the oral delivery of poorly water-soluble compounds.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract.[2][8] This large surface area facilitates rapid drug release and absorption.
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound, protecting them from degradation and enhancing their transport across the intestinal membrane.[6][9]
-
Nanoemulsions and Microemulsions: These systems use oils and surfactants to create extremely small droplets containing the dissolved drug, which increases the surface area for absorption.[6][10]
-
-
Particle Size Reduction:
-
Solid Dispersions:
-
Complexation:
Q4: My this compound formulation appears stable initially but precipitates upon dilution in an aqueous medium. How can I troubleshoot this?
This is a common issue, especially with supersaturated systems like some co-solvent mixtures or SEDDS, where the drug concentration exceeds its equilibrium solubility. Upon dilution in the GI tract, the solvent capacity decreases, leading to precipitation.
-
Optimize Surfactant/Co-surfactant Ratio: In LBDDS, the surfactants are crucial for maintaining the drug in a solubilized state within the emulsion droplets. Experiment with different types or higher concentrations of surfactants and co-surfactants to improve the stability of the dispersed system.[8]
-
Reduce Drug Loading: The amount of this compound in the formulation may be too high. Try reducing the drug load to a level that can be maintained in a solubilized state upon dilution.
-
Incorporate Precipitation Inhibitors: Polymers such as HPMC (hydroxypropyl methylcellulose) can be added to the formulation. These polymers work by adsorbing onto the surface of newly formed drug nuclei, preventing their growth into larger crystals.
-
Develop a Supersaturatable SEDDS (S-SEDDS): This is an advanced formulation that includes a precipitation inhibitor within the SEDDS mixture to maintain a temporary state of supersaturation in the gut, allowing for enhanced absorption before the drug crashes out of solution.[6]
Q5: What analytical methods are recommended for conducting pharmacokinetic studies of this compound and its formulations?
For quantitative analysis of this compound in biological matrices like plasma, a highly sensitive and specific method is required. The standard approach is:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the high sensitivity needed to detect the low concentrations of the drug and its metabolites expected in plasma, especially given the compound's poor bioavailability.[12] It provides excellent selectivity to differentiate the parent drug from endogenous plasma components and potential metabolites. A well-developed LC-qToF MS (quadrupole time-of-flight mass spectrometry) method is also suitable.[12]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | [13][14] |
| Molecular Weight | 352.34 g/mol | [5][14] |
| CAS Number | 66056-30-2 | [13] |
| Appearance | Not specified (typically a solid) | |
| Aqueous Solubility | Poorly soluble | [5] |
| Chemical Class | Isoflavone, Flavonoid | [5][13] |
Table 2: Common Excipients for this compound Formulation Development
| Excipient Class | Examples | Purpose in Formulation | Source |
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Propylene glycol, Ethanol | To dissolve the drug in the initial formulation concentrate. | [5][9] |
| Surfactants / Emulsifiers | Tween-80 (Polysorbate 80), Pluronic F68, Polyoxyl 35 castor oil, Cremophor | To stabilize emulsion droplets and prevent drug precipitation upon dilution in aqueous media. | [3][5][8] |
| Oils (for LBDDS) | Corn oil, Medium-chain triglycerides (MCTs), Oleic acid | To act as a lipid phase for dissolving the hydrophobic drug. | [5][8] |
| Complexing Agents | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form an inclusion complex with the drug, increasing its apparent water solubility. | [5][9] |
| Hydrophilic Polymers | Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs) | To form a solid dispersion, maintaining the drug in a high-energy amorphous state. | [3] |
Mandatory Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for formulation development and testing.
Caption: Enhanced absorption of this compound via a lipid-based system.
Detailed Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol provides a general framework for developing a SMEDDS formulation. The specific excipients and ratios must be optimized for this compound.
-
Excipient Screening:
-
Determine the saturation solubility of this compound in a variety of oils (e.g., Capryol 90, Miglyol 812), surfactants (e.g., Cremophor RH 40, Tween 20), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Add an excess amount of this compound to 1 mL of each excipient in a vial. Vortex and shake in an isothermal shaker for 48 hours.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method. Select the excipients with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-solvent (S/CoS mix) at various ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, blend it with the selected oil at different weight ratios (from 9:1 to 1:9).
-
Titrate each oil-surfactant mixture with water dropwise under gentle agitation. Observe for the formation of a clear, transparent microemulsion.
-
Plot the results on a ternary phase diagram to identify the boundaries of the microemulsion region. This region represents the ratios that will form a stable SMEDDS.[7]
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from within the stable microemulsion region identified in the phase diagram.
-
Weigh the components accurately into a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Vortex and sonicate gently until a clear, homogenous solution is formed. This is the SMEDDS pre-concentrate.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SMEDDS pre-concentrate 100-fold with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in different media (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer) and compare the release profile against the unformulated drug.
-
Protocol 2: Outline for an In Vivo Pharmacokinetic Study in Rats
This protocol outlines the key steps for evaluating the performance of a novel this compound formulation.
-
Animal Handling and Acclimation:
-
Use male Sprague-Dawley rats (280–300 g).[12]
-
Acclimate the animals for at least one week before the experiment with free access to food and water.
-
Fast the animals overnight (12 hours) prior to dosing, with continued access to water.
-
-
Dosing and Grouping:
-
Divide rats into groups (n=4-6 per group).
-
Group 1 (Control): Administer this compound suspended in a simple vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Test Formulation): Administer the developed this compound formulation (e.g., SMEDDS).
-
Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the jugular vein or tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into heparinized tubes.
-
-
Plasma Processing and Storage:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of this compound in rat plasma.
-
Perform a protein precipitation or liquid-liquid extraction on the plasma samples to remove interferences.
-
Analyze the samples to determine the plasma concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[4][12]
-
Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bioavailability Enhancement Solutions | Vici Health Sciences [vicihealthsciences.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C20H16O6 | CID 5481234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [precision.fda.gov]
Minimizing off-target effects of Licoisoflavone B in cell assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Licoisoflavone B in cell-based assays, focusing on strategies to minimize and identify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a natural isoflavone compound primarily derived from the licorice plant (Glycyrrhiza species).[1][2] Its most well-characterized activities include the inhibition of lipid peroxidation, with a reported IC50 of 2.7 μM, and potent inhibition of various influenza viruses by targeting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3]
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: What are the known off-targets of this compound?
A3: Studies have shown that this compound can inhibit several human cytochrome P450 (CYP) enzymes.[6] Inhibition of these enzymes is a significant off-target effect as they are crucial for metabolizing a wide range of substances. This can alter the pharmacokinetics of other compounds in the cell media and lead to unexpected toxicity.[6] There is also potential for interaction with other cellular targets, such as the insulin receptor.[7]
Q4: How can I be sure the cellular phenotype I observe is due to the intended on-target effect of this compound?
A4: Differentiating on-target from off-target effects is critical. Key validation strategies include:
-
Dose-Response Correlation: The potency of this compound in producing the cellular phenotype should correlate with its potency for the intended target.[4]
-
Use of Structurally Different Inhibitors: If an inhibitor with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[4]
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the primary target's expression should abolish the phenotype if it is on-target. If the phenotype persists, it is likely due to off-target effects.[5]
-
Rescue Experiments: Overexpressing a resistant mutant of the target that this compound cannot bind to should reverse the observed phenotype.[5]
Troubleshooting Guide
| Issue Encountered | Potential Off-Target Cause | Suggested Troubleshooting Steps |
| Unexpected cytotoxicity observed at concentrations intended for antiviral activity. | This compound is known to inhibit essential metabolic enzymes like cytochrome P450s (CYP2C8, CYP2C9, CYP2B6), which can lead to cellular toxicity.[6] It may also inhibit other kinases or proteins essential for cell survival.[5] | 1. Perform a thorough dose-response curve to determine the precise cytotoxic concentration (CC50) in your specific cell line. 2. Conduct a counter-screen against a panel of known off-target liabilities, such as a CYP inhibition assay. 3. Assess markers of general cellular stress , such as reactive oxygen species (ROS) production.[8] |
| Inconsistent results or high variability between experiments. | The compound may be unstable in the cell culture medium, or its off-target effects could be sensitive to minor variations in experimental conditions like cell density or passage number.[8][9] | 1. Confirm the identity and purity of your this compound stock. 2. Standardize experimental conditions: Use cells within a consistent passage number range, maintain consistent seeding densities, and prepare fresh compound dilutions for each experiment.[9] 3. Assess compound stability in your specific cell culture medium over the time course of the experiment. |
| Observed phenotype does not align with the known function of the primary target. | The phenotype may be a result of this compound interacting with an unknown off-target protein or pathway. Related flavonoids are known to affect pathways like MAPK/ERK and PI3K/AKT.[10][11] | 1. Perform a Cellular Thermal Shift Assay (CETSA) to identify proteins that bind to this compound within the cell.[5] 2. Use a kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-target inhibition.[12][13] 3. Employ target knockdown (siRNA/CRISPR) of suspected off-targets to see if the phenotype is reversed.[5] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against various targets.
| Target | IC50 / Ki Value | Assay Type | Reference |
| Lipid Peroxidation | 2.7 µM (IC50) | Biochemical | [1] |
| CYP2C8 | 7.4 ± 1.1 µM (IC50) | Reversible Inhibition | [6] |
| CYP2C8 | 7.0 ± 0.7 μM (Ki) | Competitive Inhibition (recombinant) | [6] |
| CYP2C9 | 4.9 ± 0.4 µM (IC50) | Reversible Inhibition | [6] |
| CYP2C9 | 1.2 ± 0.2 μM (Ki) | Mixed-Type Inhibition (recombinant) | [6] |
| CYP2B6 | 16.0 ± 3.9 µM (IC50) | Irreversible/Reversible Inhibition | [6] |
Experimental Protocols & Methodologies
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to cells (CC50).
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dose) and a no-cell control (medium only).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Quantify cell viability using a suitable assay, such as an MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Subtract the background (no-cell control), normalize the data to the vehicle control (100% viability), and plot the normalized viability against the log of the this compound concentration. Use non-linear regression to calculate the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA identifies protein targets by measuring changes in their thermal stability upon ligand binding in intact cells.[5]
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells to release proteins (e.g., by freeze-thaw cycles or sonication).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using techniques like Western Blot for specific candidates or mass spectrometry for a proteome-wide analysis to identify proteins stabilized by this compound.
Diagrams of Workflows and Pathways
Caption: Workflow for investigating off-target effects.
Caption: this compound inhibition of CYP450 enzymes.
Caption: Potential off-target action on MAPK/ERK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CD BioGlyco [bioglyco.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Therapeutic potential and action mechanisms of licochalcone B: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Licoisoflavone B Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from licoisoflavone B in their biochemical assays. This compound, an isoflavone found in licorice, possesses biological activities that are of interest to researchers. However, like many flavonoids, it has the potential to interfere with various assay formats, leading to misleading results. This guide offers practical advice and protocols to identify and mitigate such interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
A1: this compound is a natural isoflavone with reported biological activities, including the inhibition of lipid peroxidation.[1] As a flavonoid, it belongs to a class of compounds known as Pan-Assay Interference Compounds (PAINS). PAINS are notorious for producing false-positive results in high-throughput screening assays through various non-specific mechanisms. Therefore, it is crucial to perform appropriate control experiments to ensure that the observed activity of this compound is specific to the target of interest and not an artifact of assay interference.
Q2: What are the common mechanisms by which this compound can interfere with biochemical assays?
A2: this compound can interfere with biochemical assays through several mechanisms common to flavonoids:
-
Redox Activity: Flavonoids are antioxidants and can participate in redox reactions. In assays that involve redox chemistry, such as those using resazurin or MTT, this compound can directly reduce the reporter molecules, leading to a false-positive signal.
-
Compound Aggregation: At certain concentrations, this compound may form aggregates in aqueous solutions. These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is not target-specific.[2]
-
Fluorescence Interference: As a fluorescent molecule, this compound can interfere with fluorescence-based assays. This can manifest as autofluorescence, where the compound's own fluorescence is detected, or as quenching (inner filter effect), where it absorbs the excitation or emission light of the assay's fluorophore.[3][4]
-
Protein Reactivity: Some flavonoids can react covalently with proteins, leading to non-specific inhibition.
Q3: Are there known enzymatic activities of this compound that could be mistaken for assay interference?
A3: Yes, this compound has been shown to be a direct inhibitor of several human cytochrome P450 (CYP) enzymes. It is important to distinguish this specific, dose-dependent inhibition from non-specific assay interference. The inhibitory activity of this compound against these enzymes has been characterized with specific IC50 and Ki values.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against specific cytochrome P450 enzymes. This data can be used as a reference to differentiate between expected biological activity and potential assay interference.
| Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| CYP2C8 | 7.4 ± 1.1 | 7.0 ± 0.7 | Competitive |
| CYP2C9 | 4.9 ± 0.4 | 1.2 ± 0.2 | Mixed-type |
| CYP2B6 | 16.0 ± 3.9 | - | Irreversible and Reversible |
Data sourced from in vitro studies with human liver microsomes and recombinant enzymes.
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting guides to diagnose and mitigate the issue.
Guide 1: Investigating Interference in Absorbance-Based Assays
This guide focuses on assays where a change in absorbance is the readout, such as colorimetric enzyme assays.
Observed Problem: Unexpectedly high or low absorbance in the presence of this compound.
Potential Cause: Direct chemical reactivity of this compound with assay reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absorbance-based assay interference.
Experimental Protocol: Control for Chemical Reactivity
-
Objective: To determine if this compound directly reacts with the assay's colorimetric substrate or reagents.
-
Methodology:
-
Prepare a set of reactions containing the assay buffer, the colorimetric substrate, and all other assay components except the enzyme or biological target.
-
Add a serial dilution of this compound to these wells, covering the concentration range used in the main experiment.
-
Include a vehicle control (e.g., DMSO).
-
Incubate under the same conditions as the main assay.
-
Measure the absorbance at the appropriate wavelength.
-
-
Interpretation: A concentration-dependent change in absorbance in the absence of the enzyme indicates direct interference.
Guide 2: Investigating Interference in Fluorescence-Based Assays
This guide addresses issues in assays that rely on fluorescence detection.
Observed Problem: Unexpected increase or decrease in fluorescence signal.
Potential Causes: Autofluorescence of this compound or quenching of the assay fluorophore.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence-based assay interference.
Experimental Protocol: Assessing Autofluorescence
-
Objective: To measure the intrinsic fluorescence of this compound at the assay's wavelengths.
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into a microplate (same type as the main assay).
-
Include buffer-only wells as a blank.
-
Measure the fluorescence using the same excitation and emission wavelengths as the primary assay.
-
-
Interpretation: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under the assay conditions.
Experimental Protocol: Assessing Quenching (Inner Filter Effect)
-
Objective: To determine if this compound absorbs the excitation or emission light of the assay's fluorophore.
-
Methodology:
-
Prepare solutions containing the assay's fluorophore at its final concentration in the assay buffer.
-
Add a serial dilution of this compound to these solutions.
-
Measure the fluorescence.
-
In a separate clear-bottom plate, measure the absorbance of the this compound dilutions at the excitation and emission wavelengths of the fluorophore.
-
-
Interpretation: A concentration-dependent decrease in the fluorophore's signal, especially if accompanied by significant absorbance at the assay wavelengths, suggests quenching.
Guide 3: Investigating Compound Aggregation
This guide helps determine if this compound is forming aggregates that cause non-specific inhibition.
Observed Problem: Apparent inhibition that is not reproducible in orthogonal assays or shows a steep dose-response curve.
Potential Cause: Formation of this compound aggregates that sequester the target protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation-based interference.
Experimental Protocol: Detergent Test for Aggregation
-
Objective: To determine if the inhibitory activity of this compound is sensitive to the presence of a non-ionic detergent.
-
Methodology:
-
Run the primary biochemical assay with and without the addition of 0.01% Triton X-100 to the assay buffer.
-
Test a range of this compound concentrations in both conditions.
-
-
Interpretation: A significant rightward shift in the IC50 curve in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition, as the detergent helps to break up the aggregates.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Objective: To directly detect the formation of this compound aggregates in solution.
-
Methodology:
-
Prepare solutions of this compound in the assay buffer at concentrations where inhibition is observed.
-
Analyze the solutions using a DLS instrument.
-
Include the assay buffer alone as a control.
-
-
Interpretation: The presence of particles in the size range of 30-400 nm that are absent in the buffer control provides physical evidence of compound aggregation.[2]
By following these troubleshooting guides and employing the described experimental protocols, researchers can confidently assess whether the observed biochemical effects of this compound are due to specific interactions with the intended target or are a result of assay interference.
References
Optimizing Licoisoflavone B Incubation: A Technical Guide for Cell Culture Experiments
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Licoisoflavone B in cell culture experiments. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to assess its effect on cell viability?
A1: The optimal incubation time for assessing cell viability depends on the cell line and the experimental objective. Based on studies with oral squamous cell carcinoma (OSCC) cell lines (SAS and SCC9), significant effects on cell viability can be observed at 24, 48, and 72 hours of incubation with this compound (also referred to as Semithis compound)[1]. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most effective incubation period for your specific cell line.
Q2: How does incubation time affect the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) value, a measure of a drug's potency, can be influenced by the incubation time. Generally, longer incubation times may result in lower IC50 values, indicating increased potency. For example, in OSCC cells treated with this compound at concentrations ranging from 25 to 100 µM, the cytotoxic effect was observed to be time-dependent[1]. Therefore, it is crucial to maintain a consistent incubation time when comparing the IC50 values of this compound across different experiments or with other compounds.
Q3: What is the recommended incubation time for studying this compound-induced apoptosis?
A3: For studying apoptosis, a 24-hour incubation period with this compound has been shown to be effective in oral cancer cell lines[1][2]. This duration is sufficient to observe key apoptotic events such as nuclear condensation and the externalization of phosphatidylserine, which can be detected by DAPI staining and Annexin V/PI flow cytometry, respectively[1][2].
Q4: What is the optimal time to observe the effects of this compound on signaling pathways like MAPK/ERK?
A4: Significant downregulation of the MAPK/ERK signaling pathway has been observed after a 24-hour treatment with this compound in oral cancer cells[1]. Western blot analysis of key phosphorylated proteins such as p-ERK1/2, p-p38, and p-JNK1/2 can be performed after this incubation period to assess the impact on the pathway.
Q5: Does this compound affect the PI3K/Akt/mTOR signaling pathway?
A5: While some studies suggest that licorice flavonoids, in general, can inhibit the PI3K/Akt/mTOR signaling pathway, there is currently no direct published evidence specifically demonstrating the effect of this compound on this pathway[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]. Researchers investigating this are encouraged to perform preliminary experiments, such as Western blot analysis for phosphorylated Akt and mTOR, to determine if this compound has an effect on this pathway in their specific cell model. A 24-hour incubation period could serve as a starting point for such investigations.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in cell viability results (MTT assay) | Inconsistent incubation time. | Ensure precise and consistent incubation periods for all wells and plates. Use a timer and process plates in smaller batches if necessary. |
| Cell seeding density is not optimal. | Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the incubation period. | |
| Uneven drug distribution. | Mix the plate gently by tapping after adding this compound to ensure uniform distribution in the wells. | |
| Low percentage of apoptotic cells observed | Incubation time is too short or too long. | Optimize the incubation time. A 24-hour period is a good starting point, but a time-course experiment (e.g., 12, 24, 48 hours) may be necessary. |
| This compound concentration is too low. | Perform a dose-response experiment to identify the optimal concentration for inducing apoptosis in your cell line. | |
| Issues with the apoptosis assay protocol. | Ensure all reagents are fresh and properly prepared. Include positive and negative controls to validate the assay. | |
| No change observed in the phosphorylation status of target proteins (Western blot) | Inappropriate incubation time. | A 24-hour incubation has been shown to be effective for the MAPK/ERK pathway. For other pathways, a time-course experiment (e.g., 1, 6, 12, 24 hours) may be needed to capture transient phosphorylation events. |
| Suboptimal protein extraction. | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. | |
| Low antibody quality. | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. |
Data Presentation
Table 1: this compound IC50 Values in Oral Squamous Carcinoma Cell Lines after 24h Incubation
| Cell Line | IC50 (µM) |
| SAS | ~50 |
| SCC9 | ~50 |
| Data extracted from studies on Semithis compound[1]. |
Table 2: Recommended Incubation Times for Various Assays with this compound
| Assay | Recommended Incubation Time | Cell Line Example | Reference |
| Cell Viability (MTT) | 24, 48, or 72 hours | SAS, SCC9 | [1] |
| Apoptosis (Flow Cytometry) | 24 hours | SAS, SCC9 | [1][2] |
| Western Blot (MAPK/ERK Pathway) | 24 hours | SAS, SCC9 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained, single-stained (Annexin V only and PI only) controls should be included for proper compensation and gating.
Western Blot Analysis
-
Cell Lysis: After a 24-hour treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential role of mTORC1 and the PI3K-Akt pathway in anti-acne properties of licorice flavonoids [agris.fao.org]
- 5. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Licoisoflavone B extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Licoisoflavone B extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound extracts.
Issue 1: High Batch-to-Batch Variability in Experimental Results
Question: We are observing significant differences in the biological activity of different batches of our this compound extract, leading to inconsistent results in our cell-based assays. How can we identify the source of this variability and mitigate it?
Answer:
Batch-to-batch variability is a common challenge with natural product extracts. The source of this inconsistency can stem from the raw material itself or the extraction and handling processes. A systematic approach is necessary to pinpoint and control these variables.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for batch-to-batch variability.
Detailed Steps:
-
Raw Material and Extraction Process Review:
-
Raw Material Sourcing: Document the geographical origin, harvesting time, and storage conditions of the Glycyrrhiza species used. Variability in these factors significantly impacts the phytochemical profile.
-
Extraction Protocol Standardization: Ensure the consistent application of the extraction method. Key parameters to control include:
-
Solvent type and ratio (e.g., ethanol:water)
-
Extraction temperature and duration
-
Solid-to-solvent ratio
-
Agitation speed
-
-
-
Analytical Characterization of Extracts:
-
HPLC Fingerprinting: Develop a High-Performance Liquid Chromatography (HPLC) method to generate a chemical fingerprint of each batch. This allows for a visual comparison of the overall phytochemical profile.
-
Quantification of this compound: Use a validated HPLC method with a certified reference standard to quantify the concentration of this compound in each batch.
-
Screen for Contaminants: Analyze for the presence of potential contaminants such as pesticides, heavy metals, or mycotoxins that could interfere with biological assays.
-
-
Biological Activity Assessment:
-
Standardized Assays: Use a well-characterized and validated cell-based assay to test the biological activity of each batch.
-
Dose-Response Curves: Generate full dose-response curves for each batch to compare potency (EC50/IC50) and efficacy.
-
-
Data Analysis:
-
Correlate Analytical and Biological Data: Use statistical methods to correlate the quantified levels of this compound and the overall HPLC fingerprint with the observed biological activity. This can help identify if this compound is the primary driver of the activity or if other compounds in the extract play a synergistic role.
-
Issue 2: Poor Peak Resolution and Tailing in HPLC Analysis
Question: We are having trouble with our HPLC analysis of this compound extracts. We are observing poor peak resolution and significant peak tailing for the this compound peak. What are the potential causes and how can we troubleshoot this?
Answer:
Poor peak shape in HPLC is a common issue that can often be resolved by systematically checking and optimizing several parameters of your method.
Troubleshooting Steps for HPLC Issues:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, replace the column. | Improved peak shape and resolution. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. | Reduced peak tailing. |
| Mobile Phase Composition | Ensure the mobile phase is properly mixed and degassed. Inconsistent solvent composition can lead to retention time shifts and poor peak shape. | Consistent retention times and improved peak symmetry. |
| Column Overload | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Guard Column Contamination | Replace the guard column. | Restoration of peak shape and resolution. |
| System Leaks | Check all fittings for leaks, especially between the injector, column, and detector. | Stable baseline and consistent pressure. |
Experimental Protocol: HPLC Method for this compound Analysis (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with a low percentage of Solvent B, and gradually increase to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.
Issue 3: Inconsistent Results in Cell-Based Assays
Question: Our cell-based assays with this compound extracts are showing high variability between replicate wells and between experiments. What could be causing this?
Answer:
Variability in cell-based assays can be due to a number of factors, including the extract itself, the cells, or the assay protocol.[1][2]
Troubleshooting Guide for Cell-Based Assay Variability:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extract Solubility | Ensure the this compound extract is fully dissolved in the vehicle (e.g., DMSO) and then properly diluted in the cell culture medium. Precipitates can lead to inconsistent dosing. | Clear solution upon dilution and consistent cellular response. |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Uneven cell distribution will lead to variability in the assay readout.[3] | Consistent cell numbers across all wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | Reduced variability between wells. |
| Inconsistent Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | Accurate and precise delivery of reagents and cells. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. | More robust and reproducible cellular responses. |
| Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. | Uniform cell growth and response. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability in this compound extracts?
A1: The primary causes are multifactorial and can be broadly categorized into:
-
Raw Material Variability: Differences in the plant source (Glycyrrhiza species), geographical location, climate, and harvest time can significantly alter the chemical composition of the raw material.[4][5]
-
Processing and Extraction Variability: Inconsistencies in the extraction method, such as the choice of solvent, temperature, and duration, can lead to different extraction efficiencies and profiles of co-extracted compounds.[6][7]
Q2: What is a recommended starting point for a this compound extraction protocol?
A2: A common method for extracting flavonoids from licorice root is solvent extraction.[6] A recommended starting protocol would be:
-
Material Preparation: Use dried and powdered licorice root.
-
Solvent System: An ethanol/water mixture (e.g., 70:30 v/v) is often effective for extracting isoflavonoids.[6]
-
Extraction Method: Maceration with stirring or ultrasonication can be employed.
-
Maceration: Stir the licorice powder in the solvent mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 50°C).[6]
-
Ultrasonication: Expose the mixture to ultrasonic waves for a shorter duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration: Filter the extract to remove solid plant material and then concentrate the solvent under reduced pressure.
-
Purification (Optional): Further purification can be achieved using techniques like column chromatography.
Q3: How does this compound exert its biological effects?
A3: this compound, like many other flavonoids, is believed to exert its effects by modulating intracellular signaling pathways.[8][9] Two key pathways that are likely targets include:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to stress and inflammation. This compound may inhibit the activation of p38 MAPK, thereby reducing the production of pro-inflammatory cytokines.[10][11][12]
Caption: this compound inhibiting the p38 MAPK pathway.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Flavonoids can modulate this pathway, which may contribute to their anti-cancer and other biological activities.[5][8][9]
Caption: this compound modulating the PI3K/Akt pathway.
Q4: What are the key stability considerations for this compound extracts?
A4: The stability of this compound, like other flavonoids, can be affected by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[13]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids. Store extracts at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).[13]
-
Light: Exposure to light, particularly UV light, can cause photodegradation. Store extracts in amber vials or otherwise protected from light.
-
Oxidation: this compound is an antioxidant and can be susceptible to oxidation. Consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
To formally assess stability, a forced degradation study can be performed. This involves intentionally exposing the extract to harsh conditions (high temperature, extreme pH, oxidizing agents, and light) to identify potential degradation products and determine the stability-indicating nature of the analytical method.[14][15][16][17][18]
Q5: How can we quantify the batch-to-batch variability of our this compound extracts?
A5: Quantitative analysis of multiple batches can provide a statistical measure of variability.
Example Data Table for Batch-to-Batch Variability Analysis:
| Batch ID | This compound Content (mg/g extract) ± SD | Total Phenolic Content (mg GAE/g extract) ± SD | IC50 in Anti-inflammatory Assay (µg/mL) ± SD |
| LFB-2025-01 | 35.2 ± 1.8 | 150.4 ± 5.6 | 12.5 ± 1.1 |
| LFB-2025-02 | 42.1 ± 2.1 | 165.2 ± 7.8 | 10.2 ± 0.9 |
| LFB-2025-03 | 28.9 ± 1.5 | 135.8 ± 6.1 | 15.8 ± 1.4 |
| LFB-2025-04 | 38.5 ± 2.0 | 158.3 ± 7.2 | 11.7 ± 1.0 |
GAE: Gallic Acid Equivalents
By compiling data like this, you can calculate the relative standard deviation (RSD) for key parameters across batches to quantify the variability and set acceptance criteria for future batches. Multivariate analysis of HPLC fingerprint data can also be a powerful tool for this purpose.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. cellgs.com [cellgs.com]
- 3. licorbio.com [licorbio.com]
- 4. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. ajrconline.org [ajrconline.org]
- 18. sgs.com [sgs.com]
Improving the signal-to-noise ratio in Licoisoflavone B detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Licoisoflavone B detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is an isoflavone compound primarily derived from the plant Glycyrrhiza uralensis Fisch.[1] It has been noted for its biological activities, including the inhibition of lipid peroxidation.[1][2] Accurate detection and quantification of this compound are crucial for research in pharmacology and drug development to understand its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Q2: What are the common analytical methods for detecting this compound?
A2: The most common analytical methods for the detection and quantification of this compound and other isoflavones are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[3][4] Ultra-High-Performance Liquid Chromatography (UHPLC) is also used for faster and more efficient separations.[1][5]
Q3: What are the main challenges in achieving a good signal-to-noise ratio when detecting this compound?
A3: Challenges in achieving a high signal-to-noise (S/N) ratio for this compound detection can include low analyte concentration in complex matrices, baseline noise from the detector or solvent impurities, and interference from other compounds in the sample.[6][7]
Q4: How can I improve the signal intensity for this compound?
A4: To increase the signal intensity, you can:
-
Increase the injection volume or the concentration of the sample.[8]
-
Optimize the mobile phase to achieve sharper, narrower peaks.[9]
-
Select a detection wavelength where this compound has maximum absorbance.[9]
-
Use a smaller internal diameter column to reduce sample dilution.[6][8]
Q5: What are effective strategies to reduce baseline noise?
A5: To reduce baseline noise, consider the following:
-
Use high-purity solvents and freshly prepared mobile phases.[9]
-
Degas the mobile phase to prevent air bubbles in the detector.[10]
-
Ensure the detector lamp is in good condition and properly aligned.[9]
-
Clean the detector cell to remove any contaminants.[9]
-
Employ a guard column to protect the analytical column from impurities.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound.
| Problem | Possible Cause | Suggested Solution |
| High Baseline Noise | Contaminated mobile phase or solvents.[6][10] | Use HPLC-grade solvents and additives. Filter and degas the mobile phase before use. |
| Air bubbles in the system.[10] | Degas the mobile phase. Check for leaks in the system. | |
| Detector lamp issues (e.g., aging).[9] | Replace the detector lamp if it is old or shows signs of failure. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched pH between sample solvent and mobile phase.[10] | Adjust the pH of the sample solvent to be similar to the mobile phase. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Low Signal Intensity | Suboptimal detection wavelength.[9] | Determine the UV absorbance maximum for this compound and set the detector to that wavelength. |
| Low sample concentration.[8] | Concentrate the sample or increase the injection volume. | |
| Inefficient extraction from the matrix.[11] | Optimize the extraction protocol (e.g., solvent, temperature, time). | |
| Irreproducible Retention Times | Fluctuations in column temperature.[12] | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition.[12] | Prepare the mobile phase carefully and consistently. Use a gradient proportioning valve if available. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried plant material, such as licorice root.
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Alternatively, perform reflux extraction at 60°C for 2 hours.[13]
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.[3]
-
Protocol 2: HPLC-UV Method for this compound Detection
This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% acetic acid in water.[14]
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of Solvent B and increasing it over time to elute compounds with different polarities.[13] A suggested starting gradient is 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 260 nm.[15]
-
Injection Volume: 10 µL.
Table 1: Mobile Phase Optimization Strategies
| Parameter | Effect on Separation | Optimization Tip |
| Organic Solvent (e.g., Acetonitrile vs. Methanol) | Affects selectivity and resolution.[16] | Test both solvents to see which provides better separation for this compound and any interfering peaks. |
| pH of Aqueous Phase | Influences the retention of ionizable compounds.[12] | Adjust the pH with additives like acetic acid or formic acid to improve peak shape and resolution. |
| Gradient Slope | A steeper gradient reduces analysis time but may decrease resolution.[12] | Optimize the gradient slope to achieve a balance between resolution and analysis time. |
| Flow Rate | Affects analysis time, resolution, and backpressure.[12] | Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and adjust as needed. |
| Temperature | Influences viscosity of the mobile phase and can affect retention times and selectivity.[12] | Maintain a constant and optimized temperature using a column oven for reproducible results. |
Visualizations
Caption: A typical experimental workflow for the extraction and analysis of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography: mass spectrometry of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 7. eclinpath.com [eclinpath.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Method Development for Licoisoflavone B Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for complex matrices containing Licoisoflavone B.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, separation, and quantification of this compound.
Q1: Why am I observing low recovery of this compound from my plasma/urine sample during solid-phase extraction (SPE)?
A1: Low recovery during SPE can be attributed to several factors. Firstly, ensure proper conditioning and equilibration of the SPE cartridge, as this is a critical step for analyte retention.[1][2] Inadequate conditioning can lead to breakthrough of the analyte during sample loading.[1] Secondly, the pH of the sample and loading buffer is crucial for efficient retention of this compound on the sorbent. The sample's pH should be adjusted to ensure the analyte is in a neutral form for optimal interaction with reversed-phase sorbents.[3][4] Finally, the choice of elution solvent is critical. A solvent that is too weak may not effectively elute the analyte from the sorbent, while a solvent that is too strong may co-elute interfering matrix components.[3] Consider a systematic approach to optimize the elution solvent by testing different solvent strengths and compositions.
Q2: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause?
A2: Peak tailing for isoflavones like this compound in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based column packing. To mitigate this, consider using a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by protonating the silanol groups and reducing these unwanted interactions.[5] Another potential cause is column overload. Injecting a smaller sample volume or a more dilute sample can help determine if this is the issue.
Q3: I am experiencing significant ion suppression/enhancement for this compound in my LC-MS/MS analysis. How can I minimize this matrix effect?
A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[6][7][8][9] To address this, several strategies can be employed. Improving sample cleanup is the first step. This can be achieved by optimizing your SPE or liquid-liquid extraction (LLE) protocol to more effectively remove interfering matrix components like phospholipids.[8] Chromatographic separation is also key. Modifying the HPLC gradient to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.[7] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[8][10] If a SIL-IS is not available, a structural analog can be used as an alternative.
Q4: I am analyzing a plant extract and suspect that this compound is present as a glycoside. Do I need to perform hydrolysis?
A4: Yes, it is highly likely that in plant materials, a significant portion of this compound exists as glycosides.[11][12][13] Direct analysis of these glycosides is possible, but for quantification of total this compound (aglycone), a hydrolysis step is necessary to cleave the sugar moiety.[12] Acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis (e.g., with β-glucosidase) are common methods.[14][15] It is important to optimize the hydrolysis conditions (acid concentration, temperature, time) to ensure complete cleavage without degrading the this compound aglycone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial extraction methods for this compound from biological fluids?
A1: For biological fluids like plasma, serum, or urine, both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used.[15] SPE with a reversed-phase sorbent (e.g., C18) is often preferred for its ability to provide a cleaner extract.[3][16] LLE using a water-immiscible organic solvent like ethyl acetate or dichloromethane can also be effective.[14][17] The choice between SPE and LLE will depend on the specific matrix, the required level of cleanup, and the available resources.
Q2: What type of HPLC column is best suited for the analysis of this compound?
A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of isoflavones, including this compound.[5][18][19] Columns with a smaller particle size (e.g., < 3 µm) and shorter length, as used in UPLC systems, can provide higher resolution and faster analysis times.[18][20] For complex matrices, a high-resolution column is advantageous to separate the analyte from endogenous interferences.
Q3: What are the typical mobile phases used for the HPLC analysis of this compound?
A3: The most common mobile phases for reversed-phase HPLC of isoflavones consist of a mixture of water and an organic solvent, typically acetonitrile or methanol.[5][13][19] To improve peak shape and ionization efficiency for mass spectrometry detection, a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, is usually added to the aqueous phase.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is generally required for complex samples to achieve adequate separation of all components.[16][19]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most definitive method for peak identification is high-resolution mass spectrometry (HRMS), such as Q-TOF MS, which provides an accurate mass measurement of the parent ion and its fragments.[21][22][23] Tandem mass spectrometry (MS/MS) is also a powerful tool for structural confirmation by comparing the fragmentation pattern of the analyte with that of a reference standard.[5][6] In the absence of a mass spectrometer, comparison of the retention time and UV spectrum of the peak with a certified reference standard of this compound under the same chromatographic conditions can provide a good level of confidence in peak identity.
Q5: What are the critical parameters to consider during the validation of an analytical method for this compound?
A5: A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH, FDA). The key parameters to evaluate include:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[24][25]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[25][26]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.[24][25]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[26]
-
Recovery: The efficiency of the extraction procedure.[16][25]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[8][9][10]
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.[24][27][28]
Quantitative Data Summary
Table 1: Comparison of Extraction Recoveries for Isoflavones from Biological Matrices.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Isoflavones | Biological Fluids | SPE (LC-18) | 84.6 - 103.0 | [16] |
| Daidzein, Genistein, etc. | Human Urine | LLE (Ethyl Acetate) | > 89 | [14] |
| B Vitamins | Whole Blood | Protein Precipitation (Zinc Sulphate in Methanol) | 65 - 108 | [29] |
Table 2: Linearity and Detection Limits of Analytical Methods for Isoflavones.
| Analyte | Method | Linearity (R²) | LOD | LOQ | Reference |
| Daidzein & Genistein | HPLC-ED | 0.9993 & 0.9987 | 1.8 & 1.5 nM | Not Reported | [19] |
| B Vitamins | UPLC-MS/MS | 0.9997 - 1.0000 | 0.42 - 5.0 µg/L | Not Reported | [29] |
| Water-Soluble Vitamins | RP-HPLC | > 0.99 | 0.101 - 1.25 ppm | 0.305 - 3.79 ppm | [26] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Sample Pre-treatment: Thaw frozen human plasma samples at room temperature. To 500 µL of plasma, add 500 µL of 0.1 M phosphate buffer (pH 6.8) and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[1][30]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound
-
HPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for this compound would need to be optimized by infusing a standard solution.
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. youtube.com [youtube.com]
- 2. Solid Phase Extraction Explained [scioninstruments.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a validated HPLC method for the determination of B-complex vitamins in pharmaceuticals and biological fluids after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Supercritical fluid extraction of isoflavones from biological samples with ultra-fast high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of isoflavones in soybean food and human urine using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. UPLC-Q-TOF/MS based metabolite profiling and quality marker constituents screening of root, stem and rhizome extracts of Ilex asprella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. waters.com [waters.com]
- 24. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 25. m.youtube.com [m.youtube.com]
- 26. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 27. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 28. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Licoisoflavone B and Other Isoflavonoids via DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity of Isoflavonoids
The antioxidant activity of flavonoids is often quantified by their IC50 value in the DPPH assay, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the DPPH radical scavenging activity of various isoflavonoids and standard antioxidants.
| Compound | IC50 Value (µM) | IC50 Value (µg/mL) | Notes |
| Licoisoflavone B | Not Reported | Not Reported | While a direct DPPH IC50 value is not available, it has been shown to inhibit lipid peroxidation with an IC50 of 2.7 μM[1]. |
| Dehydroglyasperin C | 205 ± 5 | ~72.3 | A prenylflavonoid from licorice, structurally related to this compound[2]. |
| Dehydroglyasperin D | 309 ± 2 | ~109.0 | Another prenylflavonoid from licorice, demonstrating the antioxidant potential of this class of compounds[2]. |
| Isoangustone A | 418 ± 15 | ~147.4 | Also isolated from licorice, providing further context for the antioxidant activity of its phytochemicals[2]. |
| Genistein | ~130 | ~35.1 | A well-studied isoflavone found in soy and other legumes[2]. |
| Daidzein | >80 | >20.3 | Another major isoflavone from soy. Some studies indicate it has lower DPPH scavenging activity compared to genistein[3][4]. |
| Ascorbic Acid (Standard) | 3.37 µg/mL | 3.37 | A widely used antioxidant standard, providing a benchmark for high antioxidant activity[4]. Other reported values include an IC50 of approximately 0.74 µg/mL[5]. |
| Quercetin (Standard) | 4.60 ± 0.3 | ~1.39 | A common flavonoid with potent antioxidant activity, often used as a positive control[6]. Other studies report an IC50 value of 19.3 µM[3]. |
Note: The conversion from µM to µg/mL is based on the molar mass of each compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a detailed methodology for determining the antioxidant activity of a pure compound like this compound.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol, analytical grade)
-
Test compound (e.g., this compound)
-
Positive controls (e.g., Ascorbic acid, Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh before each experiment.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound and positive controls to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or standard to the corresponding wells.
-
For the blank control, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
5. Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value. This can be calculated using linear regression analysis.
Visualizing the DPPH Assay Workflow
The following diagram illustrates the key steps in the DPPH radical scavenging assay.
Signaling Pathway of DPPH Radical Scavenging
The underlying principle of the DPPH assay is the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical. This process neutralizes the radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ROS Scavenging Effect of Selected Isoflavones in Provoked Oxidative Stress Conditions in Human Skin Fibroblasts and Keratinocytes [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. repository.maranatha.edu [repository.maranatha.edu]
Licoisoflavone B and Genistein: A Comparative Analysis of Estrogenic Activity
For Immediate Release
[City, State] – [Date] – A comprehensive review of available in vitro data reveals distinct estrogenic activity profiles for licoisoflavone B and the well-characterized isoflavone, genistein. This comparison, aimed at researchers, scientists, and drug development professionals, highlights differences in their potential interactions with estrogen receptors and subsequent cellular responses. While extensive data exists for genistein, a prominent phytoestrogen found in soy, information on this compound, a flavonoid found in licorice, is less abundant, necessitating further research for a complete comparative assessment.
Summary of Estrogenic Activity
The estrogenic potential of a compound is primarily determined by its ability to bind to and activate estrogen receptors (ERα and ERβ), which in turn can influence cellular processes like proliferation. The following tables summarize the available quantitative data for this compound and genistein.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50/Kd) | Reference |
| This compound | ERα | Data Not Available | - |
| ERβ | Data Not Available | - | |
| Genistein | ERα | ~5 x 10-7 M (IC50)[1] | [1] |
| ERβ | Higher affinity than for ERα (approx. 20 to 30-fold)[2][3] | [2][3] |
Table 2: Estrogenic Activity in Cell-Based Assays
| Compound | Assay | Cell Line | Activity (EC50/Concentration for Effect) | Reference |
| This compound | Estrogen Receptor Activation | - | Data Not Available | - |
| Genistein | Estrogen-Responsive Gene Expression (pS2 mRNA) | MCF-7 | Stimulation at 10-8 M[1] | [1] |
| Cell Proliferation | MCF-7 | Stimulatory at 10-8 - 10-6 M, Inhibitory at >10-5 M[1] | [1] |
In-Depth Look at Genistein's Estrogenic Profile
Genistein is a well-documented phytoestrogen that exhibits a biphasic effect on estrogen receptor-positive breast cancer cells (MCF-7). At lower concentrations (in the nanomolar to low micromolar range), it acts as an estrogen agonist, stimulating cell proliferation.[1] Conversely, at higher concentrations (above 10 µM), it inhibits cell growth.[1] This dual activity is attributed to its interaction with estrogen receptors.
Genistein demonstrates a clear preference for binding to ERβ over ERα, with some studies suggesting a 20 to 30-fold higher affinity for ERβ.[2][3] This selective binding is a key area of research, as ERα and ERβ can have different and sometimes opposing effects on gene expression and cellular function. The interaction of genistein with ERs initiates a signaling cascade that modulates the transcription of estrogen-responsive genes.
This compound: An Area for Further Investigation
Currently, there is a paucity of publicly available data specifically quantifying the estrogenic activity of this compound. While a related compound, licoflavone C, has been shown to exhibit estrogenic activity comparable to genistein in a yeast-based estrogen receptor assay, direct evidence for this compound is lacking. Further studies are required to determine its binding affinities for ERα and ERβ and its effect on the proliferation of estrogen-sensitive cells.
Experimental Methodologies
The data presented for genistein and the potential evaluation of this compound would typically be generated using the following key experimental protocols:
Competitive Estrogen Receptor Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to estrogen receptors.
Workflow:
Reporter Gene Assay in Yeast or Mammalian Cells
This assay measures the ability of a compound to activate estrogen receptors, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Signaling Pathway:
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the proliferation of estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.
Experimental Workflow:
Conclusion
Genistein's estrogenic activity is well-documented, demonstrating a complex, concentration-dependent effect on estrogen receptor-positive cells, with a notable preference for ERβ. This body of evidence provides a solid benchmark for evaluating other potential phytoestrogens. In contrast, the estrogenic profile of this compound remains largely uncharacterized. To provide a conclusive comparison, further in vitro studies are essential to determine its estrogen receptor binding affinities and its impact on cellular proliferation. Such research will be invaluable for the scientific community in understanding the potential biological effects of this natural compound.
References
- 1. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Licoisoflavone B and Other Key Isoflavones
For Immediate Release
A comprehensive review of the antibacterial properties of Licoisoflavone B in comparison to other notable isoflavones—Genistein, Daidzein, and Biochanin A—reveals distinct spectrums of activity and potential mechanisms of action. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these compounds' antibacterial efficacy.
This publication details the antibacterial profiles of four isoflavones, presenting a comparative analysis of their minimum inhibitory concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria. The data, summarized from multiple studies, highlights the potential of these natural compounds as antibacterial agents.
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound, Genistein, Daidzein, and Biochanin A varies significantly across different bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, in micrograms per milliliter (µg/mL), of each isoflavone against selected bacteria. A lower MIC value indicates greater antibacterial potency.
| Bacterial Strain | This compound (µg/mL) | Genistein (µg/mL) | Daidzein (µg/mL) | Biochanin A (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | >100 | 25 - >128[1] | 100 | 64 - 512 |
| Methicillin-resistantS. aureus (MRSA) | >100 | 8 - 128 | - | 64 - 512 |
| Enterococcus faecalis | - | >2048[2] | >2048[2] | - |
| Listeria monocytogenes | - | - | - | - |
| Streptococcus pyogenes | - | ≤128 | - | - |
| Gram-Negative | ||||
| Escherichia coli | - | >27 (0.1 mM)[3] | >25.4 (0.1 mM)[3] | - |
| Pseudomonas aeruginosa | - | - | ≥ 2.5 | - |
| Salmonella enterica | - | - | - | - |
| Klebsiella pneumoniae | - | No effect at 100 µM[4] | - | - |
Note: A hyphen (-) indicates that no data was found in the searched literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial activity of a substance. The data presented in this guide were primarily obtained using the broth microdilution method.
Broth Microdilution Method
This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Workflow:
-
Preparation of Isoflavone Solutions: Stock solutions of the isoflavones are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of twofold dilutions of each isoflavone stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (typically around 5 x 10^5 colony-forming units per milliliter).
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the isoflavone that completely inhibits visible bacterial growth.
Mechanisms of Antibacterial Action & Affected Signaling Pathways
The antibacterial mechanisms of isoflavones are multifaceted and can vary between compounds. The following diagram illustrates the potential signaling pathways and cellular processes targeted by these isoflavones in bacteria.
This compound , as a prenylated isoflavone, is suggested to primarily exert its antibacterial effect by disrupting the bacterial cell membrane. The lipophilic prenyl group is believed to facilitate insertion into the membrane, leading to increased permeability and eventual cell lysis.
Genistein has been shown to inhibit bacterial DNA and protein synthesis[3]. It may also interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression[5].
Daidzein also appears to disrupt quorum sensing pathways in bacteria. Additionally, in mammalian cells, it has been observed to inhibit MAPK and NF-κB signaling pathways, which are involved in inflammatory responses, though its direct effect on analogous bacterial pathways requires further investigation[6].
Biochanin A has been reported to inhibit the growth of intracellular bacteria and may interfere with cell division processes[7].
Conclusion
The comparative analysis indicates that this compound, Genistein, Daidzein, and Biochanin A possess distinct antibacterial profiles. While Genistein and Biochanin A show activity against a broader range of Gram-positive bacteria, the data for this compound is still emerging. Its structural feature as a prenylated isoflavone suggests a mechanism of action centered on membrane disruption, which could be effective against a different spectrum of bacteria compared to the other isoflavones. Further research is warranted to fully elucidate the antibacterial spectrum and mechanisms of this compound, which may hold promise for the development of new antibacterial agents.
References
- 1. Renaissance of Conventional First-Line Antibiotics in Salmonella enterica Clinical Isolates: Assessment of MICs for Therapeutic Antimicrobials in Enteric Fever Cases from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Activity of the Isoflavone Biochanin A on Intracellular Bacteria of Genus Chlamydia and Initial Development of a Buccal Formulation | PLOS One [journals.plos.org]
- 4. Biochanin A Inhibits Ruminal Nitrogen-Metabolizing Bacteria and Alleviates the Decomposition of Amino Acids and Urea In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro activities of licochalcone A against planktonic cells and biofilm of Enterococcus faecalis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Activity of the Isoflavone Biochanin A on Intracellular Bacteria of Genus Chlamydia and Initial Development of a Buccal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Licoisoflavone B: A Natural Antiviral Challenger to Synthetic Drugs in Influenza Treatment
For Immediate Release
Shanghai, China – November 20, 2025 – In the ongoing search for novel antiviral therapies, the naturally occurring flavonoid Licoisoflavone B has emerged as a promising candidate, exhibiting potent efficacy against a broad spectrum of influenza viruses. This comparison guide provides a detailed analysis of this compound's antiviral performance against established synthetic drugs—Favipiravir, Oseltamivir, and Ribavirin—supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Antiviral Efficacy
This compound, a flavonoid isolated from licorice root, has demonstrated significant inhibitory activity against various strains of influenza A and B viruses. Its primary mechanism of action is the selective targeting and inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] This mode of action is shared with the synthetic antiviral Favipiravir. In contrast, Oseltamivir acts as a neuraminidase inhibitor, preventing the release of new virus particles from infected cells, while Ribavirin exhibits a multi-faceted mechanism that includes RdRp inhibition and lethal mutagenesis.
A key study directly comparing this compound with Favipiravir highlights its competitive and, in some instances, superior, inhibitory effects against influenza A strains.[3] The following tables summarize the quantitative data on the antiviral efficacy of this compound and the compared synthetic drugs.
Table 1: In Vitro Antiviral Activity of this compound and Favipiravir against Influenza A Viruses
| Compound | Virus Strain | Cell Line | Assay | IC₅₀ (µM) | Time of Measurement (hpi) |
| This compound | A/Puerto Rico/8/34 (H1N1) | MDCK-Gluc | Luciferase Assay | 5.4 | 24 |
| 12.1 | 48 | ||||
| 12.4 | 72 | ||||
| A/Darwin/9/2021 (H3N2) | MDCK-Gluc | Luciferase Assay | 15.3 | 24 | |
| 23.0 | 48 | ||||
| 12.4 | 72 | ||||
| Favipiravir | A/Puerto Rico/8/34 (H1N1) | MDCK-Gluc | Luciferase Assay | >50 | 24 |
| >50 | 48 | ||||
| >50 | 72 | ||||
| A/Darwin/9/2021 (H3N2) | MDCK-Gluc | Luciferase Assay | >50 | 24 | |
| >50 | 48 | ||||
| No significant effect | 72 |
hpi: hours post-infection. Data extracted from a direct comparative study.[3]
Table 2: General In Vitro Efficacy of this compound and Other Synthetic Antivirals against Influenza Viruses
| Compound | Virus Strain | Cell Line | Assay | IC₅₀/EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | A/Puerto Rico/8/34 (H1N1) | MDCK-Gluc | Luciferase Assay | 6.7 | 100-200 | 14.9 - 29.9 |
| B/Beijing/ZYY-B18/2018 | MDCK | RT-qPCR | Not specified | 100-200 | Not specified | |
| Oseltamivir Carboxylate | Influenza A (H1N1) | MDCK | Plaque Reduction | ~0.0025 | >1000 | >400,000 |
| Influenza A (H3N2) | MDCK | Plaque Reduction | ~0.00096 | >1000 | >1,041,667 | |
| Influenza B | MDCK | Plaque Reduction | ~0.06 | >1000 | >16,667 | |
| Ribavirin | Influenza A (H1N1, H3N2, H5N1) & B | MDCK | CPE Reduction | 2 - 32 µg/mL (~8.2 - 131 µM) | 760 µg/mL (~3111 µM) | ~23 - 379 |
Note: Data for Oseltamivir and Ribavirin are compiled from various sources and may not be directly comparable to this compound due to differing experimental conditions.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells (50% Cytotoxic Concentration, CC₅₀), which is essential for calculating the Selectivity Index (SI = CC₅₀/IC₅₀).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubated for 24 hours to form a confluent monolayer.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A control group with no compound is also included.
-
Incubation: Plates are incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT/MTS Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a related tetrazolium salt (MTS) is added to each well.
-
Incubation and Solubilization: Plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT/MTS into a colored formazan product. A solubilizing agent (e.g., DMSO or SDS) is then added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.[5][6]
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC₅₀ or EC₅₀).
-
Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.[1][7]
-
Virus Infection: The cell monolayer is infected with a known amount of influenza virus (e.g., 50-100 plaque-forming units, PFU) for 1 hour at 37°C.[7]
-
Compound Treatment and Overlay: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of the test compound and trypsin (to facilitate viral replication).
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[1]
-
Plaque Visualization and Counting: The cells are fixed (e.g., with 10% formaldehyde) and stained (e.g., with crystal violet).[7] The plaques appear as clear zones against a stained cell monolayer. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound). The IC₅₀ value is determined from the dose-response curve.
Luciferase Reporter Gene Assay for RdRp Activity
This assay specifically measures the inhibitory effect of a compound on the influenza virus RdRp.
-
Cell Transfection: Cells (e.g., 293T or MDCK) are co-transfected with plasmids expressing the components of the influenza virus RNP complex (PB1, PB2, PA, and NP) and a reporter plasmid.[8][9]
-
Reporter Plasmid: The reporter plasmid contains a luciferase gene flanked by the influenza virus promoter and terminator sequences. The expression of luciferase is therefore dependent on the activity of the reconstituted viral RdRp.[10]
-
Compound Treatment: Following transfection, the cells are treated with different concentrations of the test compound.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for luciferase expression.
-
Luciferase Activity Measurement: Cell lysates are collected, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The IC₅₀ value is calculated as the compound concentration that causes a 50% reduction in luciferase activity compared to the untreated control.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Figure 1: Mechanism of action of this compound and synthetic antivirals.
Figure 2: General experimental workflow for determining antiviral efficacy.
Conclusion
This compound demonstrates potent and broad-spectrum anti-influenza virus activity in vitro, with a mechanism of action centered on the inhibition of the viral RdRp. Direct comparative data suggests its efficacy is comparable, and in some aspects superior, to the synthetic RdRp inhibitor Favipiravir. While further in vivo studies are necessary to fully elucidate its therapeutic potential, this compound represents a compelling natural compound for the development of new anti-influenza drugs, offering a valuable alternative to existing synthetic antivirals. Its distinct chemical scaffold may also prove advantageous in overcoming drug resistance.
References
- 1. protocols.io [protocols.io]
- 2. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Licoisoflavone B: HPLC-UV, LC-MS/MS, and UPLC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Licoisoflavone B, a bioactive isoflavonoid predominantly found in the roots of Glycyrrhiza species (licorice), is critical for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. The selection of an appropriate analytical method is paramount to ensure the reliability and validity of experimental data. This guide provides a comprehensive cross-validation of three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Quantitative Parameters
The performance of each method is summarized below, highlighting key validation parameters essential for analytical method selection. Data presented is a synthesis of findings from multiple independent studies.
| Performance Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity (Range) | 1.0 - 500 µg/mL | 0.5 - 500 ng/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~1.0 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 92 - 110% | 98 - 103% |
| Precision (RSD%) | < 5% | < 10% | < 8% |
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound quantification. This process ensures that different analytical techniques yield comparable and reliable results.
In Vivo Validation of Licoisoflavone B's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Licoisoflavone B, a flavonoid compound, has garnered interest for its potential anticancer activities. While extensive in vivo validation is still emerging, this guide provides a comparative framework for its evaluation, drawing upon existing in vitro data for related compounds and established preclinical models. We compare its potential efficacy against a standard chemotherapeutic agent, Doxorubicin, and a structurally related flavanone, 2'-Hydroxyflavanone, to offer a comprehensive perspective for future research and development.
Executive Summary
This guide outlines the preclinical pathway for validating the anticancer properties of this compound in vivo. Due to the limited availability of direct in vivo data for this compound, this document presents a comparative analysis based on:
-
In vitro cytotoxicity data of related flavanones to establish a baseline for anticancer potential.
-
A hypothetical in vivo study design leveraging established xenograft models of breast (MCF-7) and colon (HT-29) cancer.
-
Comparative data from the standard chemotherapeutic drug Doxorubicin and the related flavanone 2'-Hydroxyflavanone to benchmark performance.
-
Detailed experimental protocols for key assays to ensure reproducibility.
-
Visualization of key signaling pathways potentially modulated by this compound.
In Vitro Anticancer Activity: A Comparative Overview
| Compound | Cell Line | IC50 (µM) | Citation |
| 2'-Hydroxyflavanone (Proxy for this compound) | MCF-7 (Breast) | 24 ± 2 | [1] |
| MDA-MB-231 (Breast) | 30 ± 3 | [1] | |
| HT-29 (Colon) | Not Available | ||
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | 0.4 - 8.3 | [2][3][4] |
| HT-29 (Colon) | 0.058 - 10.8 | [5][6][7] |
Note: IC50 values for Doxorubicin can vary significantly based on the assay conditions and exposure time.
Hypothetical In Vivo Efficacy: Xenograft Models
To validate the in vitro findings, a standard approach is the use of xenograft mouse models. Here, we propose a study design to compare the anticancer efficacy of this compound against Doxorubicin and 2'-Hydroxyflavanone in both breast and colon cancer models.
Breast Cancer Xenograft Model (MCF-7)
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction (%) | Citation |
| Vehicle Control | - | Oral | 0 | [1] |
| 2'-Hydroxyflavanone | 25 mg/kg | Oral | ~70% | [1] |
| 50 mg/kg | Oral | ~83% | [1] | |
| Doxorubicin | 5 mg/kg | Intraperitoneal | Variable | [3] |
Data for 2'-Hydroxyflavanone is derived from studies on MDA-MB-231 xenografts, as it provides a robust in vivo flavanone dataset.[1]
Colon Cancer Xenograft Model (HT-29)
In vivo data for flavanones in HT-29 xenograft models is less common. The following table presents a hypothetical structure for presenting such data, with placeholder values for this compound, to be populated upon completion of such studies.
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction (%) |
| Vehicle Control | - | Oral | 0 |
| This compound (Hypothetical) | 25 mg/kg | Oral | TBD |
| 50 mg/kg | Oral | TBD | |
| Doxorubicin | 10 mg/kg | Intraperitoneal | Variable |
Signaling Pathways and Mechanism of Action
Flavonoids, including this compound, are thought to exert their anticancer effects through the modulation of multiple signaling pathways. Based on studies of related compounds, this compound may induce apoptosis and inhibit cell proliferation by targeting key cellular cascades.
Caption: Potential mechanism of this compound via the PI3K/Akt pathway and apoptosis induction.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (MCF-7 or HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or the vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ MCF-7 or HT-29 cells suspended in Matrigel into the flank of each mouse. For MCF-7 models, an estrogen pellet should be implanted subcutaneously one week prior to cell injection to support tumor growth.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound, Doxorubicin, 2'-Hydroxyflavanone).
-
Treatment Administration: Administer the respective treatments according to the predetermined schedule and route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Caption: General workflow for an in vivo xenograft study.
Conclusion
While direct in vivo evidence for the anticancer efficacy of this compound is currently limited, the available data on related flavanones strongly supports its potential as a therapeutic candidate. The comparative framework and detailed protocols provided in this guide offer a robust starting point for researchers to design and execute preclinical studies to validate its anticancer properties. Further investigation into the specific molecular mechanisms and the in vivo efficacy of this compound is warranted and holds promise for the development of novel cancer therapies.
References
- 1. 2'-Hydroxyflavanone: A novel strategy for targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scispace.com [scispace.com]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Licoisoflavone B from Different Glycyrrhiza Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in phytochemical composition between related plant species is critical for targeted therapeutic development. This guide provides a comparative analysis of Licoisoflavone B, a bioactive isoflavone found in various species of the Glycyrrhiza (licorice) genus, renowned for its medicinal properties.
This compound has garnered significant interest for its potential pharmacological activities, including antioxidant and anti-inflammatory effects. However, the concentration and potential bioactivity of this compound can vary significantly between different Glycyrrhiza species, primarily Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata. This guide synthesizes available data to facilitate informed decisions in research and development.
Quantitative Comparison of this compound
| Glycyrrhiza Species | Common Name | Relative Abundance of this compound | Key References |
| Glycyrrhiza uralensis | Chinese Licorice | High | |
| Glycyrrhiza glabra | European Licorice | Moderate to Low | |
| Glycyrrhiza inflata | Inflated Licorice | Low to Not Detected |
Note: The relative abundance is inferred from qualitative and semi-quantitative studies. Definitive quantitative data from a side-by-side comparative analysis is needed for precise quantification.
Experimental Protocols
Accurate quantification and comparison of this compound require robust and validated experimental protocols. The following methodologies are based on established techniques for the analysis of flavonoids in Glycyrrhiza species.
Extraction of this compound
This protocol describes a standard method for the extraction of isoflavones from dried licorice root.
Materials:
-
Dried and powdered root of Glycyrrhiza species
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Ultrasonic bath
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered licorice root.
-
Add 20 mL of 80% methanol to the powder in a conical flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with 20 mL of 80% methanol each time.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.
-
Redissolve the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient program: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
Quantification:
-
Inject the prepared sample extracts and calibration standards into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Signaling Pathways and Biological Activity
This compound exhibits notable antioxidant and anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, its activity is likely mediated through the modulation of key signaling pathways involved in cellular stress and inflammation.
Plausible Anti-inflammatory and Antioxidant Signaling Pathway for this compound
Based on the known activities of similar isoflavonoids, this compound may exert its effects by inhibiting pro-inflammatory pathways and activating antioxidant responses. A plausible mechanism involves the inhibition of the NF-κB pathway and the activation of the Nrf2/ARE pathway.
Caption: Plausible mechanism of this compound's anti-inflammatory and antioxidant effects.
This proposed pathway illustrates how this compound may inhibit the IKK complex, preventing the degradation of IκBα and subsequent activation of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes. Concurrently, this compound might modulate the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective antioxidant enzymes.
Conclusion
The selection of a Glycyrrhiza species for the isolation of this compound should be guided by its relative abundance, with G. uralensis appearing to be the most promising source. The provided experimental protocols offer a standardized approach for the extraction and quantification of this isoflavone, enabling reproducible and comparable results. Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound to fully realize its therapeutic potential. The presented plausible signaling pathway serves as a foundational model for future mechanistic studies. This comparative guide aims to empower researchers in their pursuit of developing novel therapeutics from natural sources.
A Head-to-Head Comparison of Licoisoflavone B and Other Prominent Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of Licoisoflavone B, a key isoflavone from licorice (Glycyrrhiza species), against three widely studied natural compounds: Resveratrol, Curcumin, and Quercetin. The comparison focuses on their respective antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative experimental data to facilitate objective evaluation.
Introduction to the Compounds
This compound is a prenylated isoflavone primarily isolated from the roots of Glycyrrhiza uralensis. Like other isoflavones, it is recognized for its potential health benefits. Due to the limited specific experimental data on this compound in certain standardized assays, data for Glabridin , another principal isoflavonoid from licorice with a similar structural class, is used as a proxy in this guide for comparative purposes in anticancer and anti-inflammatory assays.
Resveratrol is a stilbenoid found in grapes, blueberries, and other plants. It is one of the most extensively researched natural compounds, particularly for its reported anti-aging and cardioprotective effects.
Curcumin is the principal curcuminoid of turmeric (Curcuma longa). It is known for its vibrant yellow color and potent anti-inflammatory properties, which have been the subject of thousands of studies.
Quercetin is a flavonoid ubiquitously present in many fruits, vegetables, and grains. It is a powerful antioxidant and has been investigated for a wide range of health benefits, including its effects on inflammation and chronic diseases.
Quantitative Comparison of Biological Activities
The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound across various assays, providing a quantitative basis for comparing their potency. Lower IC50 values indicate greater potency.
Antioxidant Activity
The antioxidant potential is a cornerstone of the therapeutic promise of these compounds. This is often measured by their ability to scavenge free radicals or inhibit lipid peroxidation.
| Compound | Assay Type | IC50 Value | Source |
| This compound | Lipid Peroxidation Inhibition | 2.7 µM | [1] |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL | |
| Curcumin | DPPH Radical Scavenging | 3.20 - 48.93 µg/mL | [2] |
| Quercetin | DPPH Radical Scavenging | 0.0432 - 19.17 µg/mL | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. The ability of these compounds to inhibit inflammatory mediators, such as nitric oxide (NO), is a critical measure of their therapeutic potential.
| Compound | Assay Type | IC50 Value | Source |
| Glabridin (proxy) | Cyclooxygenase (COX) Inhibition | 6.25 µg/mL | [4] |
| Resveratrol | Sphingosine Kinase (SphK) Inhibition | ~20 µM | [5] |
| Curcumin | Nitric Oxide (NO) Inhibition | 37.50 ± 1.54 µg/mL | [6] |
| Luteolin (a related flavone) | Nitric Oxide (NO) Inhibition | 17.1 µM | [7] |
Anticancer Activity
The cytotoxic effects of these natural compounds against various cancer cell lines are a significant area of research for developing new cancer therapies.
| Compound | Cancer Cell Line | IC50 Value | Source |
| Glabridin (proxy) | MDA-MB-231 (Breast) | 62.48 ± 2.62 µM | [8] |
| MDA-MB-468 (Breast) | 64.77 ± 1.86 µM | [8] | |
| A2780 (Ovarian) | 10 µM | [9] | |
| Resveratrol | SW480 (Colon) | 70 - 150 µM | [10] |
| HeLa (Cervical) | 200 - 250 µM | [11] | |
| Curcumin | HCT116 (Colorectal) | 10.26 - 13.31 µM | [12] |
| HeLa (Cervical) | 10.5 µM | [13] | |
| Quercetin | HT-29 (Colon) | 15 µM | [14] |
| MCF-7 (Breast) | 4.9 - 73 µM | [15] | |
| MDA-MB-468 (Breast) | 55 µM | [15] |
Experimental Protocols and Workflows
Detailed methodologies for the key assays cited in this guide are provided below, accompanied by workflow diagrams generated using Graphviz.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard solution to an equal volume of the DPPH working solution. A blank well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glabridin from Glycyrrhiza glabra L. Exhibits Anti-Triple-Negative Breast Cancer Effects by Regulating Various Cell Cycle Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antitumor mechanisms of glabridin and drug delivery strategies for enhancing its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. researchgate.net [researchgate.net]
Validating the inhibitory effect of Licoisoflavone B on specific enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory effects of Licoisoflavone B, a natural compound isolated from licorice root (Glycyrrhiza uralensis), on specific cytochrome P450 (CYP) enzymes. The data presented herein offers a comparative perspective against other known inhibitors, supported by detailed experimental protocols and visual diagrams to elucidate key processes and mechanisms.
Comparative Inhibitory Potency
This compound has demonstrated significant inhibitory activity against several key drug-metabolizing enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound in comparison to other known inhibitors for cytochrome P450 isoforms CYP2B6, CYP2C8, and CYP2C9. Lower values indicate greater potency.
| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| CYP2B6 | This compound | 16.0 ± 3.9 [1][2][3][4] | - | Mixed (Irreversible & Reversible) [1][2][3][4] |
| Ticlopidine | 0.149[4] | - | - | |
| Clopidogrel | 0.0206[4] | - | - | |
| Sertraline | <1[4] | - | - | |
| CYP2C8 | This compound | 7.4 ± 1.1 [1][2][3][4] | 7.0 ± 0.7 [1][2][3][4] | Competitive [1][2][3][4] |
| Montelukast | 0.0196[3] | - | - | |
| Quercetin | <10[3] | - | - | |
| Gemfibrozil | 95[5] | 9.3 - 270[5] | - | |
| CYP2C9 | This compound | 4.9 ± 0.4 [1][2][3][4] | 1.2 ± 0.2 [1][2][3][4] | Mixed-type [1][2][3][4] |
| Vatalanib | 0.067[6] | - | - | |
| Sulfaphenazole | ~0.250[7] | - | - | |
| Ticagrelor | <18[6] | - | - |
Experimental Protocols
The following is a detailed methodology for determining the inhibitory potential of a test compound, such as this compound, on cytochrome P450 enzymes.
In Vitro Cytochrome P450 Inhibition Assay
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs) or recombinant CYP enzymes
-
Test compound (this compound)
-
Known selective inhibitors (for positive controls)
-
CYP isoform-specific probe substrates (e.g., Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9)[3][4][6]
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH (cofactor)
-
Acetonitrile or Methanol (for reaction termination)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound, positive control inhibitors, and probe substrates in a suitable solvent (e.g., Methanol or DMSO).
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the potassium phosphate buffer, human liver microsomes or recombinant enzymes, and a series of concentrations of the test compound.
-
Pre-incubation: Gently mix and pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the isoform-specific probe substrate and NADPH to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes).[8] The incubation time should be optimized to ensure linearity of the reaction.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis. Monitor the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[1]
-
Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. The percentage of inhibition is calculated relative to a vehicle control (containing no inhibitor). The IC50 value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a dose-response curve.[1][9]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the specific inhibitory mechanisms of this compound.
Caption: Experimental workflow for determining enzyme inhibition IC50 values.
Caption: this compound inhibition mechanisms for CYP2C8 and CYP2C9.
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 3. Examination of 209 drugs for inhibition of cytochrome P450 2C8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Licoisoflavone B: Bridging the Gap Between Laboratory Findings and Living Systems
A Comparative Guide for Researchers and Drug Development Professionals
Licoisoflavone B, a prenylated isoflavone primarily sourced from the roots of licorice (Glycyrrhiza species), has garnered interest within the scientific community for its potential therapeutic properties. Extensive in vitro studies have highlighted its antioxidant, anti-tumor, and antibacterial activities. However, the translation of these promising laboratory findings into predictable in vivo efficacy remains a critical area of investigation. This guide provides a comprehensive comparison of the in vitro and in vivo data currently available for this compound and its structurally similar counterparts, offering a valuable resource for researchers and professionals in drug development.
Correlating In Vitro and In Vivo Performance: A Comparative Analysis
To contextualize the potential of this compound, this guide draws comparisons with two well-researched isoflavones: Genistein and Daidzein. While direct in vivo data for this compound is limited, the extensive research on these related compounds provides a framework for predicting its potential behavior in living organisms.
Table 1: In Vitro Biological Activities of this compound and Comparative Isoflavones
| Compound | Antioxidant Activity (Lipid Peroxidation Inhibition) | Anti-Tumor Activity (Cancer Cell Lines) | Antibacterial Activity |
| This compound | IC50: 2.7 μM[1] | Demonstrated anti-tumor effects (details limited)[2] | Potent activity against E. coli (IC50: 0.03 μg/mL)[2] |
| Genistein | Potent antioxidant[3][4] | Inhibits proliferation of various cancer cell lines (e.g., breast, prostate, colon)[5][6] | Moderate activity against various bacteria[7][8] |
| Daidzein | Demonstrated antioxidant capacity[9][10][11] | Inhibits cancer cell growth, though generally less potent than Genistein[11] | Moderate activity against various bacteria[8] |
Table 2: In Vivo Biological Activities of Comparative Isoflavones
| Compound | Anti-Tumor Efficacy (Animal Models) | Antioxidant Effects (Animal Models) | Bioavailability & Pharmacokinetics (Animal Models) |
| This compound | No direct in vivo data available | No direct in vivo data available | No direct in vivo data available |
| Genistein | Reduces tumor growth in various xenograft models (e.g., breast, prostate cancer)[3][4][5] | Enhances antioxidant enzyme activity and reduces oxidative stress markers[3][4] | Oral bioavailability varies (e.g., <4% in rats for Biochanin A, a precursor)[12]; subject to first-pass metabolism[12][13][14] |
| Daidzein | Demonstrates anti-tumor effects in some animal models[11] | Improves antioxidant capacity in muscle but can have pro-oxidant effects in other tissues at high doses[10] | Oral bioavailability is generally low and variable[13][14] |
Unraveling the Mechanisms: Signaling Pathways of Action
The therapeutic effects of isoflavones are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. While the specific pathways affected by this compound are still under investigation, studies on related compounds provide valuable insights. A review has indicated that this compound suppresses the p38 MAPK pathway in vitro[2].
Experimental Protocols: A Guide to Key Methodologies
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments cited in this guide.
Lipid Peroxidation Assay (In Vitro)
This assay is crucial for determining the antioxidant potential of a compound by measuring the inhibition of lipid peroxidation.
Protocol:
-
Sample Preparation: Prepare a homogenate of the target tissue (e.g., liver, brain) or a lysate of cultured cells in a suitable buffer (e.g., phosphate-buffered saline).
-
Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant agent such as a mixture of ferrous sulfate (FeSO₄) and ascorbic acid.
-
Treatment: Incubate the samples with varying concentrations of this compound or the comparative compounds.
-
Measurement of Malondialdehyde (MDA): Quantify the extent of lipid peroxidation by measuring the levels of malondialdehyde (MDA), a secondary product of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a commonly used method for this purpose.
-
Data Analysis: Measure the absorbance of the resulting colored product spectrophotometrically. The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the treated samples to that of the control (no compound).
Tumor Xenograft Model (In Vivo)
This model is a cornerstone for evaluating the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomly assign the mice to treatment groups. Administer this compound (or comparative compounds) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure the tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can then be weighed and processed for further analysis, such as histology to observe tissue morphology and western blotting to assess protein expression levels in relevant signaling pathways.
Western Blotting for Signaling Pathway Analysis
Western blotting is a key technique to investigate how a compound affects the proteins involved in specific signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with this compound for a specified time. Following treatment, lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading of samples.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of p38 MAPK, Akt, or NF-κB).
-
Secondary Antibody and Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the intensity of the protein bands to determine the relative expression levels of the target proteins in treated versus untreated cells.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound possesses significant antioxidant and potential anti-tumor and antibacterial properties. Its ability to inhibit lipid peroxidation and suppress the p38 MAPK pathway provides a mechanistic basis for these effects. However, the current lack of direct in vivo evidence is a critical knowledge gap that needs to be addressed.
Future research should prioritize in vivo studies to:
-
Evaluate the anti-tumor efficacy of this compound in various cancer xenograft models.
-
Investigate its antioxidant and anti-inflammatory effects in animal models of oxidative stress-related diseases.
-
Determine the pharmacokinetic profile and bioavailability of this compound to understand its absorption, distribution, metabolism, and excretion.
-
Conduct comparative in vivo studies against other isoflavones like Genistein and Daidzein to establish its relative potency and therapeutic window.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound in vivo to confirm and expand upon the in vitro findings.
By systematically addressing these research questions, the scientific community can effectively bridge the gap between the promising in vitro results and the potential clinical applications of this compound, ultimately paving the way for the development of novel therapeutic agents.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novasoy and genistein inhibit endometrial cancer cell proliferation through disruption of the AKT/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary supplementation with a high dose of daidzein enhances the antioxidant capacity in swine muscle but experts pro-oxidant function in liver and fat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on daidzein against oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Licoisoflavone B's Published Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological activities of Licoisoflavone B with other well-researched isoflavones, Genistein and Daidzein. The information presented herein is based on available experimental data from independent studies, offering a resource for researchers interested in the potential therapeutic applications of these compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for the primary biological activities of this compound and its alternatives, Genistein and Daidzein. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent investigations. Methodological differences between studies should be considered when interpreting these values.
Table 1: Antioxidant Activity - Inhibition of Lipid Peroxidation
| Compound | Assay | IC50 (µM) | Source |
| This compound | Lipid Peroxidation Inhibition | 2.7 | [cite: ] |
| Genistein | Copper-mediated LDL Lipid Oxidation | ~2.5 | [1][2] |
| Daidzein | Lecithin Peroxidation (induced by superoxide anion) | Active, but specific IC50 not provided | [3] |
Table 2: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Source |
| This compound | - | - | Data not available | |
| Genistein | RAW 264.7 macrophages | LPS | ~5-20 (Dose-dependent inhibition) | [4][5][6] |
| Daidzein | RAW 264.7 macrophages | LPS | 35.68 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Principle: The TBARS assay is a colorimetric method used to determine the level of lipid peroxidation. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.[8][9][10][11]
General Procedure:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates, or liposomes) are prepared.[8][11]
-
Reaction Mixture: An aliquot of the sample is mixed with a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).[8][11]
-
Incubation: The mixture is heated in a boiling water bath for a specific duration (e.g., 10-60 minutes) to facilitate the reaction between MDA and TBA.[8][11]
-
Cooling and Centrifugation: The samples are cooled, and if necessary, centrifuged to remove any precipitate.[8]
-
Measurement: The absorbance of the supernatant is measured at 532 nm using a spectrophotometer.[8][11]
-
Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a similar standard.[9] The inhibitory effect of the test compound is calculated by comparing the MDA levels in the presence and absence of the compound.
Anti-inflammatory Assay (Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with LPS.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO, through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
General Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.[12][13][14][15]
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).[12]
-
Incubation: The cells are incubated for a further 24 hours to allow for NO production.[12][13]
-
Griess Assay:
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[12][13]
-
The mixture is incubated at room temperature for about 10-15 minutes to allow for the formation of a colored azo compound.[12]
-
-
Measurement: The absorbance of the colored solution is measured at a wavelength of around 540 nm using a microplate reader.[12]
-
Quantification: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production by the test compound is calculated by comparing the nitrite levels in treated and untreated (LPS-stimulated) cells.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is typically performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[12]
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which isoflavones like this compound, Genistein, and Daidzein may exert their antioxidant and anti-inflammatory effects. The specific involvement of each pathway for this compound requires further direct experimental verification.
Anti-inflammatory Signaling Pathway (NF-κB Inhibition)
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; proinflammatory [label="Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoflavones [label="Isoflavones\n(this compound, Genistein, Daidzein)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [style=invis]; {rank=same; IkB; NFkB} IkB -> NFkB [constraint=false, style=dashed, arrowhead=none, label="Inhibits"]; IkB -> "Proteasomal\nDegradation" [label="Ubiquitination &", shape=plaintext, fontcolor="#202124"]; NFkB -> NFkB_nucleus [label="Translocation"]; NFkB_nucleus -> proinflammatory [label="Induces Transcription"]; proinflammatory -> inflammation; Isoflavones -> IKK [label="Inhibit", color="#34A853", arrowhead=tee]; } Caption: Potential inhibition of the NF-κB signaling pathway by isoflavones.
Antioxidant Signaling Pathway (Nrf2 Activation)
// Nodes Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_nucleus [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; ARE [label="Antioxidant Response Element (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(HO-1, NQO1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Protection [label="Cellular Protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoflavones [label="Isoflavones\n(this compound, Genistein, Daidzein)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Oxidative_Stress -> Keap1 [label="Induces conformational change"]; Keap1 -> Nrf2 [style=invis]; {rank=same; Keap1; Nrf2} Keap1 -> Nrf2 [constraint=false, style=dashed, arrowhead=none, label="Sequesters & Promotes Degradation"]; Nrf2 -> "Proteasomal\nDegradation" [shape=plaintext, fontcolor="#202124"]; Keap1 -> Nrf2 [style=invis]; // to force dissociation arrow start Nrf2 -> Nrf2_nucleus [label="Translocation"]; Nrf2_nucleus -> ARE [label="Binds to"]; ARE -> Antioxidant_Enzymes [label="Induces Transcription"]; Antioxidant_Enzymes -> Cellular_Protection; Isoflavones -> Keap1 [label="May promote Nrf2 dissociation", color="#34A853", style=dashed, arrowhead=normal]; } Caption: Postulated activation of the Nrf2 antioxidant pathway by isoflavones.
References
- 1. Effect of genistein against copper-induced lipid peroxidation of human high density lipoproteins (HDL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein, the dietary-derived angiogenesis inhibitor, prevents LDL oxidation and protects endothelial cells from damage by atherogenic LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of isoflavones on lipid peroxidation by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. mmpc.org [mmpc.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Licoisoflavone B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Licoisoflavone B. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE may vary depending on the specific procedure being performed.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side shields | Nitrile or neoprene gloves, lab coat | Recommended if weighing outside a ventilated enclosure |
| Preparing Solutions | Chemical splash goggles or face shield[1] | Nitrile or neoprene gloves, chemically resistant lab coat or apron | Required if not working in a fume hood or ventilated enclosure |
| Administering to Cell Cultures or Animals | Safety glasses with side shields | Nitrile or neoprene gloves, lab coat | Not generally required if performed in a biological safety cabinet |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves, disposable coveralls | Respirator with appropriate cartridges |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.[1]
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound from receipt to experimental use is critical to minimize exposure risks.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Protect from light.[2]
-
Recommended storage for the solid compound is at room temperature in the continental US, though this may vary elsewhere.[2]
-
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2][3]
3. Preparation of Solutions:
-
All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or other ventilated enclosure.
-
Use an analytical balance with a draft shield when weighing the solid compound.
-
To prepare a stock solution, select an appropriate solvent such as DMSO.[3] For increased solubility, the solution can be warmed to 37°C and sonicated.[3]
-
When preparing dilutions, add the stock solution to the diluent to minimize splashing.
4. Experimental Use:
-
Clearly label all vessels containing this compound solutions.
-
When performing experiments, ensure that all manipulations are carried out in a manner that minimizes the generation of aerosols or dust.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[4]
Disposal Plan: this compound Waste
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure workplace safety.
1. Solid Waste:
-
Contaminated solid waste, including unused this compound powder, contaminated gloves, paper towels, and disposable lab coats, should be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless compatible.
-
The container must be kept closed when not in use and clearly labeled.
-
For chemical inactivation of liquid waste, bleach can be added to achieve a final concentration of 10-20%, mixed well, and allowed to sit for at least 30 minutes before drain disposal, provided no other hazardous materials are present.[5]
3. Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-resistant sharps container labeled with the biohazard symbol.[5]
-
Do not recap, bend, or break needles.
-
When the sharps container is three-quarters full, it should be sealed and placed in a biobox for disposal.[5]
4. Decontamination:
-
All work surfaces and equipment should be decontaminated after handling this compound.
-
Use an appropriate disinfectant or cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
